(R)-9b
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1655527-68-6 |
|---|---|
Molecular Formula |
C20H27ClN6O |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
5-chloro-2-N-[4-(4-methylpiperazin-1-yl)phenyl]-4-N-[[(2R)-oxolan-2-yl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H27ClN6O/c1-26-8-10-27(11-9-26)16-6-4-15(5-7-16)24-20-23-14-18(21)19(25-20)22-13-17-3-2-12-28-17/h4-7,14,17H,2-3,8-13H2,1H3,(H2,22,23,24,25)/t17-/m1/s1 |
InChI Key |
MMJSYUQCKWEFRW-QGZVFWFLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(R)-9b: A Novel Dual-Pronged Attack on Prostate Cancer
A Technical Whitepaper on the Mechanism of Action, Preclinical Efficacy, and Clinical Development of a First-in-Class ACK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostate cancer remains a significant clinical challenge, particularly in its castration-resistant form (CRPC), where tumors develop resistance to standard androgen deprivation therapies. A promising new therapeutic agent, (R)-9b, a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), has emerged as a compelling candidate to overcome these challenges. This technical guide provides an in-depth analysis of the multifaceted mechanism of action of this compound in prostate cancer, summarizing key preclinical data, outlining experimental methodologies, and visualizing the complex signaling pathways involved. This compound demonstrates a unique dual mechanism, directly targeting the tumor's androgen receptor (AR) signaling axis while simultaneously activating a robust anti-tumor immune response. This positions this compound as a potentially transformative therapy for patients with advanced prostate cancer.
Introduction: The Role of ACK1 in Prostate Cancer Pathogenesis
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has been identified as a critical driver of prostate cancer progression and therapeutic resistance.[1][2] Elevated ACK1 expression and activity are correlated with disease severity.[1][2] ACK1 acts as a central signaling hub, integrating inputs from various receptor tyrosine kinases to promote cancer cell survival and proliferation.[3] In the context of prostate cancer, ACK1 plays a pivotal role in regulating the androgen receptor (AR), the key driver of prostate tumor growth.[4] Specifically, ACK1 can phosphorylate histone H4 at tyrosine 88, leading to epigenetic modifications that enhance AR gene transcription, even in the presence of AR antagonists like enzalutamide (B1683756).[5] This mechanism contributes significantly to the development of castration-resistant prostate cancer (CRPC).
The Dual Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a novel, dual mechanism of action that simultaneously targets tumor cell-intrinsic pathways and modulates the host immune system.
Direct Inhibition of ACK1 and Suppression of Androgen Receptor Signaling
This compound is a potent inhibitor of ACK1 tyrosine kinase.[6][7] By binding to the ATP-binding site of the ACK1 kinase domain, this compound effectively blocks its catalytic activity.[3] This inhibition has several downstream consequences critical for prostate cancer cells:
-
Suppression of AR and AR-V7 Expression: this compound treatment leads to a significant reduction in the levels of both the full-length androgen receptor (AR) and its constitutively active splice variant, AR-V7.[1][2][4] This is a key advantage over existing therapies that primarily target the AR ligand-binding domain, as AR-V7 lacks this domain and is a major contributor to drug resistance.
-
Overcoming Enzalutamide Resistance: Preclinical studies have demonstrated that this compound can re-sensitize enzalutamide-resistant prostate cancer cells to treatment.[1][5] By downregulating AR and AR-V7, this compound disrupts the primary mechanism of resistance to second-generation antiandrogens.
-
Inhibition of a Pro-survival Feedback Loop: Research has uncovered a positive feedback loop in CRPC where ACK1-mediated phosphorylation of the AR at tyrosine 267 (Y267) is necessary for its acetylation at lysine (B10760008) 609 (K609). This acetylated form of AR (acK609-AR) then promotes the transcription of both the AR and ACK1 genes, sustaining a cycle of pro-tumorigenic signaling.[8] this compound disrupts this feedback loop by inhibiting the initial ACK1-mediated phosphorylation event.[8]
Activation of a Robust Anti-Tumor Immune Response
Beyond its direct effects on tumor cells, this compound has been shown to reinvigorate the host's immune system to recognize and attack prostate cancer cells.[1][2] This immunomodulatory effect is a significant differentiator from conventional prostate cancer therapies.
-
T-Cell Activation: Treatment with this compound leads to an increase in the number of cytotoxic T cells (CD8+) and effector T cells within the tumor microenvironment and draining lymph nodes.[3][9]
-
Enhanced T-Cell Infiltration: The drug also promotes the expression of signaling molecules that facilitate the penetration of T cells into the tumor, allowing for more effective cancer cell killing.[9]
-
Overcoming Immune Suppression: this compound overcomes the CSK-restrained LCK activity in immune cells, a key pathway that suppresses T-cell activation.[1][2] This "release of the brakes" on the immune system allows for a potent anti-tumor response.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Lines/Assay | Reference |
| ACK1 IC50 | 13 nM | Not specified | [1][2] |
| ACK1 IC50 | 56 nM | 33P HotSpot assay | [6][7] |
| cSrc IC50 | 438 nM | Not specified | [7] |
| Cell Growth IC50 | 400 nM | C4-2B | [5] |
| Cell Growth IC50 | 450 nM | VCaP | [5] |
| Cell Growth IC50 | 750 nM | LAPC4 | [5] |
| Cell Growth IC50 | 1.8 µM | LNCaP | [5][7] |
| Cell Growth IC50 | ~10 µM | RWPE (normal prostate) | [5] |
Table 2: In Vivo Efficacy and Tolerability of (R)-9bMS
| Animal Model | Dosing | Outcome | Reference |
| Mice with Enzalutamide-Resistant Xenografts | Not specified | Reduced tumor size | [8] |
| CRPC Mouse Model | 130 mg/kg (5 days/week for 5 weeks) | No toxicity observed | [4] |
| 10-day Rat Study | Up to 60 mg/kg | No toxicity observed (MTD not reached) | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental approaches described.
Caption: this compound inhibits ACK1, disrupting a key feedback loop that drives AR expression and resistance.
Caption: this compound promotes an anti-tumor immune response by overcoming CSK-restrained LCK activity.
Caption: A streamlined workflow from the synthesis of this compound to its ongoing clinical evaluation.
Detailed Experimental Protocols
While specific, detailed protocols are proprietary to the research institutions, the published literature outlines the key methodologies used to elucidate the mechanism of action of this compound.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ACK1 and other kinases.
-
Methodology: A common method is the 33P HotSpot assay.[7] This involves incubating the purified kinase domain with a substrate, radiolabeled ATP (33P-ATP), and varying concentrations of the inhibitor. The amount of radioactivity incorporated into the substrate is then measured to determine the extent of kinase inhibition.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of this compound on the growth of various prostate cancer cell lines.
-
Methodology: Prostate cancer cell lines (e.g., LNCaP, C4-2B, VCaP) are cultured in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72-96 hours).[5][7] The number of viable cells is then determined using methods such as the trypan blue exclusion assay, where dead cells with compromised membranes take up the dye.[5][7]
-
Data Analysis: The number of viable cells at each concentration is used to calculate the IC50 for cell growth inhibition.
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology: Cells are treated with this compound or a vehicle control for a defined period (e.g., 24 hours).[5] They are then harvested, fixed, and stained with a fluorescent DNA-intercalating agent such as propidium (B1200493) iodide. The DNA content of individual cells is then analyzed by flow cytometry.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified based on their DNA content.
Animal Models of Prostate Cancer
-
Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of this compound.
-
Methodology: Human prostate cancer cells (e.g., enzalutamide-resistant C4-2B cells) are implanted subcutaneously into immunocompromised mice to form xenograft tumors.[4][8] Once tumors reach a certain size, the mice are treated with this compound (administered orally or subcutaneously) or a vehicle control.[4][8] Tumor volume is measured regularly throughout the study.
-
Data Analysis: Tumor growth curves are generated to compare the efficacy of this compound with the control group. At the end of the study, tumors and tissues may be harvested for further molecular analysis.
Chemical Proteomics
-
Objective: To identify the molecular mechanisms of drug resistance.
-
Methodology: This technique was used to discover the role of AR acetylation in enzalutamide resistance.[8] It involves using chemical probes to enrich and identify proteins and their post-translational modifications from complex cell lysates, followed by mass spectrometry-based analysis.
Clinical Development and Future Directions
This compound, in its mesylate salt form (R)-9bMS), is currently advancing into clinical trials. A Phase 1 first-in-human trial, named PHAROS, is designed to assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of (R)-9bMS in patients with metastatic castration-resistant prostate cancer who have progressed on enzalutamide or abiraterone.[1][2]
-
Primary Objective: To assess the safety and tolerability of (R)-9bMS.[1]
-
Secondary Objectives: To determine the MTD and RP2D, characterize the pharmacokinetics, and assess preliminary anti-tumor activity.[1]
-
Study Design: This is a single-center, open-label, Phase Ib study.[1][2] (R)-9bMS will be administered orally twice daily.[1][2]
The unique dual mechanism of this compound, combining direct tumor targeting with immune activation, holds immense promise for the treatment of advanced prostate cancer. Future research will likely explore its potential in combination with other therapies and in other solid tumors where ACK1 is implicated.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for prostate cancer. Its ability to inhibit the ACK1 kinase, thereby downregulating the androgen receptor and overcoming drug resistance, addresses a critical unmet need in the management of CRPC. Furthermore, its novel immunomodulatory properties suggest that it could offer a durable and robust clinical response. The ongoing clinical evaluation of this compound will be crucial in defining its role in the evolving landscape of prostate cancer treatment.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. pcf.org [pcf.org]
- 5. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontlinegenomics.com [frontlinegenomics.com]
- 9. sciencedaily.com [sciencedaily.com]
(R)-9b ACK1 Inhibitor: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical oncogenic driver in a variety of human cancers, including prostate, breast, lung, and pancreatic cancers.[1][2] ACK1 acts as a central signaling hub, integrating signals from numerous receptor tyrosine kinases (RTKs) such as EGFR, HER2, MERTK, and AXL to promote cell survival, proliferation, and resistance to therapy.[1][3] Its gene is frequently amplified or mutated in several cancers, and its activation is correlated with disease progression and poor prognosis, particularly in castration-resistant prostate cancer (CRPC).[1][4]
Given its pivotal role in tumorigenesis and drug resistance, ACK1 represents a compelling therapeutic target. However, until recently, no selective ACK1 inhibitor had advanced to clinical trials.[1][5] This guide details the discovery, mechanism, and development of (R)-9b, a novel, potent, and first-in-class small molecule inhibitor of ACK1 poised to address this unmet clinical need.[1][4] A Phase I clinical trial for this compound (also referred to as (R)-9bMS, its mesylate salt form) is anticipated to begin in early 2025 for patients with prostate cancer.[1][6]
Discovery and Design
The discovery of this compound stemmed from an innovative fragment-based drug design approach.[2][5][7] Researchers designed and synthesized focused libraries by combining structural fragments from previously reported ACK1 inhibitors to create novel hybrid structures.[5][7] This hybrid library was then screened for ACK1 inhibitory activity using two primary assays: an enzyme-linked immunosorbent assay (ELISA)-based kinase inhibition assay and a ³³P HotSpot assay.[2][5][7]
Through systematic structure-activity relationship (SAR) studies, compound (±)-9b, a piperazine-substituted chloropyrimidine, was identified as a promising hit.[2] Subsequent chiral separation and testing of the individual enantiomers revealed that while both isomers were active, the (R)-enantiomer, this compound, exhibited marginally better ACK1 inhibitory activity.[2]
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of ACK1. X-ray co-crystal structures reveal that this compound binds to the ATP-binding site located underneath the phosphate-binding P-loop of the ACK1 kinase domain.[1] This binding event blocks the kinase's ability to transfer a phosphate (B84403) group to its downstream substrates, effectively shutting down its signaling cascade.
The inhibition of ACK1 by this compound has several profound downstream effects:
-
Suppression of Androgen Receptor (AR) Signaling: In CRPC, ACK1 promotes androgen-independent AR activity by phosphorylating it at Tyr267.[2][3] this compound blocks this phosphorylation event.[8] Furthermore, ACK1 deposits a novel epigenetic mark, histone H4 Tyr88-phosphorylation (pY88-H4), upstream of the AR gene, leading to increased expression of both full-length AR and its splice variants (like AR-V7) that drive resistance.[4][9] this compound erases these pY88-H4 marks, causing a global loss of AR and AR-V7 expression and thereby resensitizing resistant tumors to therapies like enzalutamide.[4][9][10]
-
Inhibition of Pro-Survival Pathways: ACK1 activates the key signaling kinase AKT by phosphorylating it at Tyr176.[2][11] This is a crucial pathway for cell survival and proliferation in many cancers. This compound has been shown to potently inhibit this ACK1-mediated AKT activation.[11]
-
Immune System Activation: Uniquely, this compound functions as a 'dual' inhibitor, not only targeting the tumor directly but also activating the host immune system.[4][10] Mice lacking the gene for ACK1 were found to mount a robust immune response against cancer cells.[12] this compound treatment mimics this effect, leading to a significant increase in CD8+ cytotoxic T cells and effector T cells in the tumor microenvironment.[1] This novel immunomodulatory activity provides a new strategy to activate immune cells in patients with "cold" tumors, like prostate cancer, that are often resistant to immune checkpoint blockade (ICB) therapy.[4][12]
References
- 1. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Collection - Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. frontlinegenomics.com [frontlinegenomics.com]
- 9. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. researchgate.net [researchgate.net]
- 12. sciencedaily.com [sciencedaily.com]
(R)-9b: A Dual-Function ACK1 Inhibitor for Oncogenic Signaling and Immune Activation
(R)-9b , also known as Mahatinib, is a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a [(tetrahydrofurfuryl)amino]pyrimidine derivative.[4] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N4-(4-(4-methylpiperazin-1-yl)phenyl)-5-chloro-N2-(((R)-tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine | |
| CAS Number | 1655527-68-6 | [2] |
| SMILES | CN1CCN(C2=CC=C(NC3=NC=C(Cl)C(NC[C@@H]4OCCC4)=N3)C=C2)CC1 | [2] |
| Molecular Formula | C21H28ClN5O | |
| Molecular Weight | 417.93 g/mol | |
| In Vitro IC50 (ACK1) | 56 nM (³³P HotSpot assay) | [4] |
| In Vitro IC50 (c-Src) | 438 nM | [4] |
| In Vivo IC50 (LNCaP cells) | 1.8 µM | [4] |
| In Vivo IC50 (VCaP cells) | 2 µM | [4] |
| Human Plasma Half-life (t½) | > 6 hours | [4] |
| Solubility (PBS with 10% DMSO) | 1 mg/mL | [5] |
| Solubility of Mesylate Salt (PBS with 10% DMSO) | > 5 mg/mL | [5] |
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting both the cancer cells directly and activating the host immune system to elicit an anti-tumor response.
Direct Inhibition of ACK1 Signaling in Cancer Cells
ACK1 is a non-receptor tyrosine kinase that plays a crucial role in various oncogenic signaling pathways.[6][7] It integrates signals from multiple receptor tyrosine kinases (RTKs) such as HER2, EGFR, MERTK, and AXL.[8] In prostate cancer, ACK1 is a key mediator of androgen-independent growth.[1][5] Activated ACK1 phosphorylates the Androgen Receptor (AR) at tyrosine 267 and 363, leading to its activation even in low-androgen environments, promoting castration-resistant prostate cancer (CRPC).[1][5][7]
This compound binds to the ATP-binding site of the ACK1 kinase domain, inhibiting its catalytic activity.[4][8] This inhibition blocks the downstream signaling cascade, leading to reduced AR phosphorylation and activity, thereby suppressing tumor growth.[7]
References
- 1. Ack1-mediated Androgen Receptor Phosphorylation Modulates Radiation Resistance in Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of novel ACK1/TNK2 inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
(R)-9b: A Dual-Action Inhibitor Targeting ACK1 Kinase and Revitalizing Anti-Tumor Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-9b has emerged as a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1][2] This non-receptor tyrosine kinase is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a pivotal role in the progression of various cancers, most notably castration-resistant prostate cancer (CRPC).[3] Aberrant ACK1 activation drives tumor cell proliferation, survival, and resistance to therapy.[4] this compound not only directly targets the oncogenic activity of ACK1 but also exhibits a unique immunomodulatory function, activating T-cells to mount a robust anti-tumor response.[5][6] This dual mechanism of action positions this compound as a promising therapeutic candidate for cancers that have developed resistance to standard treatments. A Phase I clinical trial for (R)-9bMS (the mesylate salt of this compound), known as the PHAROS trial, is anticipated to begin in early 2025 for patients with prostate cancer.[3]
Biological Activity and Targets
This compound is a potent inhibitor of ACK1 with a reported IC50 of 56 nM in a 33P HotSpot radiometric kinase assay.[7][8] Its inhibitory activity extends to several other kinases, demonstrating a degree of selectivity.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Percent Inhibition @ 1µM | Reference |
| ACK1 (TNK2) | 56 | 99.8% | [8] |
| JAK2 | 6 | 98.6% | [8] |
| Tyk2 | 5 | 98.9% | [8] |
| LCK | 136 | 87.7% | [8] |
| ALK | 143 | 86.0% | [8] |
| CHK1 | 154 | 84.8% | [8] |
| FGFR1 | 160 | 86.4% | [8] |
| ROS/ROS1 | 124 | 84.2% | [8] |
| ABL1 | 206 | 82.8% | [8] |
| c-Src | 438 | - | [8] |
Data compiled from in vitro kinase assays.[8]
In Vitro and In Vivo Efficacy
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those derived from prostate cancer.
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Androgen-sensitive prostate cancer | 1.8 | [8] |
| LAPC4 | Androgen-sensitive prostate cancer | Comparable to other inhibitors | [8] |
| VCaP | Castration-resistant prostate cancer | 2 | [8] |
Cell viability was assessed after 72 hours of treatment.[8]
In vivo studies using xenograft and patient-derived xenograft (PDX) models of prostate, breast, and lung cancer have shown that this compound suppresses tumor growth.[3] Furthermore, in syngeneic tumor models, this compound treatment led to a marked decrease in tumor growth, which was associated with an increase in CD137+/CD8+ cytotoxic T cells and effector CD44hiCD62Llow CD8+ T cells in the lymph nodes.[3]
Mechanism of Action
The anti-cancer activity of this compound is multifactorial, stemming from its direct inhibition of ACK1 signaling and its ability to modulate the host immune response.
ACK1 Signaling Inhibition in Cancer Cells
ACK1 acts as a central hub, integrating signals from various RTKs such as EGFR, HER2, PDGFR, and the insulin (B600854) receptor.[3] Upon activation, ACK1 phosphorylates a number of downstream substrates, leading to enhanced cell survival, proliferation, and drug resistance.
Diagram 1: this compound Inhibition of ACK1-Mediated Oncogenic Signaling
Caption: this compound inhibits ACK1, blocking downstream oncogenic signaling pathways.
In CRPC, ACK1 plays a crucial role in androgen-independent activation of the Androgen Receptor (AR). ACK1 directly phosphorylates AR at tyrosines 267 and 363, promoting its transcriptional activity even in the absence of androgens.[9] Furthermore, ACK1 can epigenetically regulate AR expression by phosphorylating histone H4 at tyrosine 88 (pY88-H4). This epigenetic mark is "read" by the WDR5/MLL2 complex, leading to increased transcription of the AR gene itself, creating a feed-forward loop that drives resistance.[10][11] this compound disrupts this cycle by inhibiting ACK1, thereby reducing both AR activity and expression.
This compound has also been shown to suppress the expression of the CXCR4 receptor, which is implicated in the metastasis of breast cancer cells.[12]
Revitalization of Anti-Tumor Immunity
A key differentiator of this compound is its ability to activate the host's immune system. T-cell activation is a tightly regulated process, with C-terminal Src kinase (CSK) acting as a critical negative regulator. CSK phosphorylates and inactivates LCK, a key kinase in the T-cell receptor (TCR) signaling cascade. Recent studies have shown that ACK1 can phosphorylate CSK at Tyrosine 18, enhancing its inhibitory function and thereby suppressing T-cell activation.[13] By inhibiting ACK1, this compound prevents the phosphorylation of CSK, which in turn relieves the inhibition of LCK, leading to enhanced T-cell activation and a potent anti-tumor immune response.[5]
Diagram 2: this compound-Mediated T-Cell Activation
Caption: this compound promotes T-cell activation by inhibiting the ACK1-CSK axis.
Experimental Protocols
33P Radiometric Kinase Assay (HotSpot™ Assay) for ACK1
This assay measures the transfer of the γ-33P from [γ-33P]ATP to a specific peptide substrate by the kinase.
Materials:
-
Human recombinant ACK1 enzyme
-
Peptide substrate (e.g., [EAIYAAPFAKKK])[14]
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
[γ-33P]ATP
-
Unlabeled ATP
-
This compound dissolved in 100% DMSO
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, ACK1 enzyme, and peptide substrate.
-
Serially dilute this compound in 100% DMSO and add to the reaction mixture. A no-inhibitor control (DMSO only) should be included.
-
Pre-incubate the kinase, substrate, and inhibitor for approximately 20 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP (final ATP concentration is typically at or below the Km for ATP, e.g., 10 µM).[15]
-
Incubate the reaction at 30°C for a set period (e.g., 15-30 minutes).
-
Stop the reaction by spotting a small volume of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper four times with 0.5% phosphoric acid for 5 minutes each to remove unincorporated [γ-33P]ATP.
-
Perform a final wash with acetone for 5 minutes.
-
Air dry the P81 paper.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Diagram 3: Experimental Workflow for 33P Radiometric Kinase Assay
Caption: Workflow for determining kinase inhibition using a radiometric assay.
Cell Viability Assay (Trypan Blue Exclusion)
This method distinguishes between viable and non-viable cells based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells do not.[16][17][18][19]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, LAPC4, VCaP) cultured in appropriate media
-
This compound dissolved in DMSO
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
0.4% Trypan blue solution
-
Hemocytometer
-
Light microscope
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 72 hours).
-
After treatment, detach the cells using Trypsin-EDTA and resuspend them in culture medium.
-
Centrifuge the cell suspension at a low speed (e.g., 100 x g for 5 minutes) and discard the supernatant.[17][18]
-
Resuspend the cell pellet in a known volume of PBS.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 dilution).[16]
-
Incubate the mixture at room temperature for 3-5 minutes.[17][18]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: (% Viability = [Number of viable cells / (Number of viable cells + Number of non-viable cells)] x 100).
-
Determine the IC50 value by plotting the percentage of viable cells against the concentration of this compound.
Western Blot for ACK1 Autophosphorylation
This technique is used to assess the inhibition of ACK1's catalytic activity in cells by measuring its autophosphorylation at Tyrosine 284 (pY284).
Materials:
-
LAPC4 cells (or other suitable cell line)
-
Epidermal Growth Factor (EGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ACK1 (Tyr284), anti-total ACK1, anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture LAPC4 cells to near confluence.
-
Pre-treat the cells with this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce ACK1 autophosphorylation.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ACK1 (Tyr284) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ACK1 and a loading control (e.g., Actin) to ensure equal protein loading.
Human Plasma Stability Assay by HPLC
This assay evaluates the stability of this compound in human plasma over time.
Materials:
-
This compound
-
Human plasma
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
Internal standard
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into pre-warmed human plasma to a final concentration (e.g., 1 µM).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes, and up to 24 hours), take an aliquot of the plasma sample.
-
Stop the enzymatic degradation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or HPLC vial.
-
Analyze the samples by HPLC to quantify the remaining concentration of this compound.
-
Plot the percentage of this compound remaining versus time and calculate the half-life (t1/2). This compound has been reported to have a long half-life of >6 hours in human plasma.[8]
Conclusion
This compound is a promising, dual-action anti-cancer agent that targets the oncogenic kinase ACK1 and simultaneously stimulates an anti-tumor immune response. Its ability to inhibit key signaling pathways in castration-resistant prostate cancer, including the androgen receptor axis, and to overcome immune suppression makes it a compelling candidate for further clinical development. The detailed methodologies and an understanding of its multifaceted mechanism of action provided in this guide are intended to facilitate further research and development of this and similar targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ack1 inhibitor | ProbeChem Biochemicals [probechem.com]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 12. Activation of the Cooh-Terminal Src Kinase (Csk) by Camp-Dependent Protein Kinase Inhibits Signaling through the T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting ACK1-mediated phosphorylation of C-terminal Src kinase counteracts prostate cancer immune checkpoint blockade resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
(R)-9b role in ACK1/TNK2 signaling pathways
An In-depth Technical Guide on the Role of (R)-9b in ACK1/TNK2 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Activated Cdc42-associated kinase 1 (ACK1), also known as non-receptor tyrosine kinase 2 (TNK2), is a critical signaling node in multiple oncogenic pathways.[1] Its aberrant activation, amplification, or mutation is implicated in a variety of human cancers, including prostate, breast, and lung cancer, making it a compelling target for therapeutic intervention.[2][3][4] this compound is a potent, first-in-class small molecule inhibitor of ACK1 that has demonstrated significant preclinical activity by targeting the kinase through multiple mechanisms.[2][5] This document provides a comprehensive technical overview of the ACK1/TNK2 signaling axis, the multifaceted mechanism of action of this compound, associated quantitative data, and detailed experimental protocols for studying its effects.
The ACK1/TNK2 Signaling Axis
ACK1 is a non-receptor tyrosine kinase that integrates signals from numerous upstream receptor tyrosine kinases (RTKs), such as EGFR, HER2, and PDGFR, to regulate critical cellular processes like cell growth, survival, and motility.[3][6] Upon activation, ACK1 phosphorylates a cascade of downstream substrates. Key oncogenic signaling pathways driven by activated ACK1 include:
-
Androgen Receptor (AR) Signaling: In castration-resistant prostate cancer (CRPC), ACK1 directly phosphorylates the AR at tyrosine 267, leading to its androgen-independent activation and promoting tumor growth.[2][7]
-
AKT Survival Pathway: ACK1 phosphorylates and activates the pivotal survival kinase AKT at tyrosine 176, promoting cell survival and proliferation.[2]
-
Epigenetic Regulation: ACK1 functions as an epigenetic modifier by phosphorylating Histone H4 at tyrosine 88 (pY88-H4).[5][8] This novel epigenetic mark is deposited upstream of the AR gene, leading to its enhanced expression and driving a feed-forward loop in CRPC.[5][8]
-
Mitochondrial Homeostasis: ACK1-mediated phosphorylation of ATP synthase F1 subunit alpha (ATP5F1A) suppresses mitophagy.[9] This allows cancer cells to evade a crucial quality control mechanism that would otherwise eliminate damaged mitochondria.[9]
Visualizing the ACK1/TNK2 Pathway
The following diagram illustrates the central role of ACK1 in integrating signals from cell surface receptors and modulating downstream oncogenic pathways.
Caption: Overview of the ACK1/TNK2 signaling cascade.
This compound: A Multi-Pronged ACK1 Inhibitor
This compound and its more soluble mesylate salt, (R)-9bMS, are potent and selective inhibitors of ACK1 kinase activity.[2][8] The compound binds to the ATP-binding site of the ACK1 kinase domain.[3] Its mechanism of action is multifaceted, disrupting ACK1 signaling at several levels.
-
Direct Kinase Inhibition: this compound directly inhibits the catalytic activity of ACK1, preventing the autophosphorylation at Tyr284 required for its activation and blocking the subsequent phosphorylation of its downstream targets like AR and AKT.[2][6]
-
Epigenetic Reprogramming: By inhibiting ACK1, this compound erases the pY88-H4 epigenetic mark, leading to a global downregulation of AR and AR-V7 expression.[5][8] This is a key mechanism for overcoming resistance to standard anti-androgen therapies.[8]
-
Induction of Mitophagy: this compound treatment leads to the depletion of phosphorylated ATP5F1A, which in turn induces mitophagy-based autophagy, a tumor-suppressive process.[9]
-
Immune Modulation: this compound exhibits a novel dual function by activating the host immune system. It inhibits ACK1-mediated phosphorylation of C-terminal Src kinase (CSK), a negative regulator of T-cell activation.[3][10] This removes the restraints on T-cells, promoting a robust anti-tumor immune response.[3][11]
Visualizing the Mechanism of this compound
The following diagram illustrates the distinct mechanisms through which this compound exerts its anti-tumor effects.
Caption: The multifaceted mechanism of action of this compound.
Off-Target Profile: Aurora B Inhibition
It is critical to note that at higher concentrations, this compound and structurally related compounds can inhibit Aurora B kinase.[12] This off-target activity is distinct from its TNK2 inhibition and can lead to mitotic failure, cytokinesis failure, and the generation of polyploid cells, which may pose a risk for malignant progression.[12]
Caption: Off-target effect of high-concentration this compound.
Quantitative Data Summary
The potency and pharmacokinetic properties of this compound have been characterized across multiple assays and cell lines.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | Assay Type | IC₅₀ Value | Reference(s) |
| This compound | ACK1 | ³³P HotSpot Assay | 56 nM | [1][2][13] |
| (R)-9bMS | ACK1 | Kinase Assay | 48 nM | [8] |
| (S)-9b | ACK1 | ³³P HotSpot Assay | 82 nM | [2] |
| This compound | cSrc | Kinase Assay | 438 nM | [2] |
| This compound | JAK2 | Kinase Assay | Inhibitory Effect Noted | [13] |
| This compound | Tyk2 | Kinase Assay | Inhibitory Effect Noted | [13] |
Table 2: Cellular Activity of this compound and (R)-9bMS
| Cell Line | Cancer Type | Compound | IC₅₀ Value | Reference(s) |
| LNCaP | Prostate | This compound | 1.8 µM | [2] |
| VCaP | Prostate (CRPC) | This compound | 2.0 µM | [2] |
| C4-2B | Prostate (CRPC) | (R)-9bMS | 400 nM | [8] |
| VCaP | Prostate (CRPC) | (R)-9bMS | 450 nM | [8] |
| LAPC4 | Prostate | (R)-9bMS | 750 nM | [8] |
| RWPE | Normal Prostate | (R)-9bMS | ~10 µM | [8] |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Matrix | Value | Reference(s) |
| This compound / (S)-9b | Stability / Half-life (t₁/₂) | Human Plasma | > 6 hours | [1][2] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount. The following sections detail the core methodologies used to characterize the activity of this compound.
Visualizing the Experimental Workflow
Caption: A typical workflow for characterizing an ACK1 inhibitor.
ACK1 In Vitro Kinase Assay (Radiometric ³³P HotSpot)
This assay quantifies the enzymatic activity of ACK1 by measuring the incorporation of radioactive phosphate (B84403) (³³P) from [γ-³³P]-ATP onto a peptide substrate. It is the gold standard for determining the direct inhibitory potency (IC₅₀) of a compound.
Materials:
-
Active ACK1 enzyme
-
Peptide Substrate (e.g., Poly (Glu4,Tyr1) or EAIYAAPFAKKK)[14][15]
-
Kinase Assay Buffer (e.g., 200mM Tris-HCl pH 7.5, 100mM MgCl₂, 0.5 mg/ml BSA)[14]
-
[γ-³³P]-ATP Assay Cocktail
-
This compound inhibitor stock solution (in DMSO)
-
P81 phosphocellulose paper
-
1% Phosphoric acid solution
-
Scintillation counter and fluid
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare serial dilutions of this compound in Kinase Assay Buffer. A DMSO-only control is required.
-
Reaction Setup: In a microcentrifuge tube, combine the Kinase Assay Buffer, peptide substrate, and the desired concentration of this compound or DMSO vehicle.
-
Enzyme Addition: Add the diluted active ACK1 enzyme to the reaction tubes. Pre-incubate for 10 minutes at 30°C.
-
Initiation: Initiate the kinase reaction by adding the [γ-³³P]-ATP Assay Cocktail. The final reaction volume is typically 25 µL.[14]
-
Incubation: Incubate the reaction mixture in a water bath at 30°C for 15-20 minutes.[14]
-
Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
-
Washing: Air dry the P81 paper. Sequentially wash the strips three times for 10 minutes each in a 1% phosphoric acid solution with gentle stirring to remove unincorporated [γ-³³P]-ATP.[14]
-
Counting: Place the washed P81 paper in a scintillation vial with scintillation fluid and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Analysis: Correct the CPM by subtracting the blank control value. Plot the percentage of remaining kinase activity against the log concentration of this compound to determine the IC₅₀ value.
Western Blot for ACK1 Autophosphorylation
This method is used to assess the in-cell activity of this compound by measuring the levels of phosphorylated ACK1 at Tyr284 (p-ACK1), a marker of its activation.[6]
Materials:
-
Prostate cancer cell lines (e.g., LAPC4, VCaP)
-
This compound stock solution
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (e.g., PVDF membrane)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in 1X Tris-Buffered Saline with 0.1% Tween® 20 (TBST).[6][16]
-
Primary Antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0-10 µM) or DMSO vehicle for a specified time (e.g., 4-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them on ice using supplemented Lysis Buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 30-50 µg per lane). Add 4x SDS sample buffer and heat at 95-100°C for 5 minutes.[16]
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer (5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C.[16] This is critical for phospho-antibodies to reduce background.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ACK1 (Tyr284), diluted in blocking buffer (e.g., 1:1000), overnight at 4°C with gentle shaking.[6][17]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[16]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed for total ACK1 and a loading control to confirm equal protein loading and assess the specific reduction in phosphorylation.
Cell Viability Assay (Trypan Blue Exclusion)
This assay is used to determine the cytotoxic or cytostatic effect of this compound on cancer cell lines and calculate the in-cell IC₅₀.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Complete growth medium
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Seeding: Seed cells in multi-well plates (e.g., 12-well or 24-well) at a density that prevents confluence during the experiment.
-
Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound or a DMSO vehicle control.
-
Incubation: Incubate the cells for a prolonged period, typically 72 to 96 hours, to observe effects on proliferation.[2][8]
-
Harvesting: At the end of the incubation, detach the cells using trypsin and resuspend them in a known volume of complete medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Counting: Within 5 minutes of staining, load the mixture into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells.
-
Analysis: Calculate the total number of viable cells for each treatment condition. Plot the percentage of viable cells relative to the DMSO control against the log concentration of this compound to determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a potent and promising inhibitor of the ACK1/TNK2 kinase, demonstrating a unique, multi-pronged mechanism of action that includes direct kinase inhibition, epigenetic reprogramming, and immune system activation.[2][3][5] Its efficacy in preclinical models, particularly in castration-resistant prostate cancer, has established a strong rationale for clinical development.[10] A Phase I clinical trial for (R)-9bMS (also referred to as this compound) in patients with prostate cancer is planned, which will be critical for evaluating its safety, tolerability, and preliminary efficacy in humans.[3][10] Future research should continue to explore the full therapeutic potential of this compound, including its use in combination with other targeted agents and immunotherapies across a range of ACK1-driven malignancies.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]
- 6. Phospho-Ack1 (Tyr284) Antibody (#3138) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. pnas.org [pnas.org]
- 8. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNK2/ACK1-mediated phosphorylation of ATP5F1A (ATP synthase F1 subunit alpha) selectively augments survival of prostate cancer while engendering mitochondrial vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. promega.com [promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. ptglab.com [ptglab.com]
- 17. file.yizimg.com [file.yizimg.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
Enantiomeric Dichotomy: A Technical Examination of (R)-9b and (S)-9b in ACK1/TNK2 Inhibition and Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the biological and pharmacological distinctions between the (R)-9b and (S)-9b enantiomers, potent inhibitors of the Activated CDC42 Kinase 1 (ACK1), also known as Tyrosine Kinase Non-Receptor 2 (TNK2). This document synthesizes key quantitative data, details critical experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to offer a thorough resource for researchers in oncology and drug discovery.
Core Biological Activity and Enantiomeric Differentiation
The this compound and (S)-9b enantiomers have emerged from fragment-based drug discovery efforts as significant inhibitors of ACK1, a non-receptor tyrosine kinase implicated in the progression of various cancers, including prostate, breast, pancreatic, ovarian, and lung cancers.[1] While both enantiomers demonstrate the ability to inhibit ACK1 autophosphorylation and suppress cancer cell growth, subtle but important differences in their biological activity have been observed.[1]
The primary distinction lies in their inhibitory potency against ACK1. The this compound isomer exhibits marginally greater activity, positioning it as the more potent of the two.[1] This difference, though small, is a critical consideration in the selection of a lead candidate for further development. Both enantiomers have been shown to be stable in human plasma, suggesting favorable pharmacokinetic profiles.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the biological activities of the this compound and (S)-9b enantiomers.
| Parameter | This compound | (S)-9b | Reference |
| ACK1 Inhibitory Activity (IC50, ³³P HotSpot Assay) | 56 nM | 82 nM | [1] |
| LNCaP Cell Growth Inhibition (IC50) | 1.8 µM | 1.8 µM | [1] |
| Solubility in PBS with 10% DMSO | 1 mg/mL | 0.9 mg/mL | [1] |
| Human Plasma Half-life (t½) | > 6 h | > 6 h | [1] |
Table 1: Comparative in vitro activity and properties of this compound and (S)-9b enantiomers.
Signaling Pathways and Mechanism of Action
ACK1 is a crucial signaling node that integrates inputs from multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, PDGFR, and MERTK.[2][3] Its activation triggers downstream signaling cascades that promote cell survival, proliferation, and migration. A key mechanism in castration-resistant prostate cancer (CRPC) involves ACK1-mediated phosphorylation of the Androgen Receptor (AR), leading to its androgen-independent activation.[1][3] Furthermore, ACK1 can activate the PI3K/AKT pathway, a central regulator of cell growth and survival.[1] The this compound enantiomer, as a potent ACK1 inhibitor, effectively abrogates these oncogenic signals.[2][3]
References
Crystal Structure of (R)-9b Complexed with ACK1 Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of the potent and selective inhibitor, (R)-9b, in complex with the kinase domain of Activated Cdc42-associated kinase 1 (ACK1). ACK1 is a non-receptor tyrosine kinase implicated in various cancers, making it a critical target for therapeutic intervention. Understanding the structural basis of its inhibition by this compound is paramount for the development of next-generation ACK1-targeted therapies.
Quantitative Data Summary
This section summarizes the key quantitative data associated with the binding of this compound to the ACK1 kinase domain and its crystallographic analysis.
Table 1: Crystallographic Data for ACK1 K161Q Mutant in Complex with this compound
| Parameter | Value | Reference |
| PDB ID | 8FE9 | [1] |
| Resolution | 3.20 Å | [1] |
| R-Value Work | 0.188 | [1] |
| R-Value Free | 0.228 | [1] |
| Space Group | P 21 21 21 | [1] |
| Unit Cell Dimensions (a, b, c) | 62.03 Å, 72.45 Å, 75.34 Å | [1] |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° | [1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay | Reference |
| ACK1 | 56 | ³³P HotSpot Assay | [2] |
| JAK2 | 6 | ³³P HotSpot Assay | [2] |
| Tyk2 | 5 | ³³P HotSpot Assay | [2] |
| LCK | 136 | ³³P HotSpot Assay | [2] |
| ROS/ROS1 | 124 | ³³P HotSpot Assay | [2] |
| ALK | 143 | ³³P HotSpot Assay | [2] |
| CHK1 | 154 | ³³P HotSpot Assay | [2] |
| FGFR1 | 160 | ³³P HotSpot Assay | [2] |
| ABL1 | 206 | ³³P HotSpot Assay | [2] |
| cSrc | 438 | ³³P HotSpot Assay | [2] |
Table 3: Cellular Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| LNCaP | 1.8 | Trypan Blue Exclusion | [2] |
| VCaP | 2 | Trypan Blue Exclusion | [2] |
Structural Insights into the this compound-ACK1 Interaction
The co-crystal structure of this compound bound to the ACK1 kinase domain reveals that the inhibitor binds to the ATP-binding site.[3] This interaction is primarily located underneath the phosphate-binding P-loop.[3] Notably, this compound achieves its potent inhibition without forming interactions with the αC helix or the activation loop of the kinase.[3] This binding mode provides a structural basis for the high affinity and selectivity of this compound for ACK1.
Signaling Pathways and Experimental Workflows
ACK1 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving ACK1. Receptor tyrosine kinases (RTKs), upon ligand binding, can activate ACK1, which in turn phosphorylates downstream effectors like AKT, leading to cell survival and proliferation.
Caption: Simplified ACK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Structure Determination
The following diagram outlines the key steps involved in determining the crystal structure of the ACK1 kinase domain in complex with this compound.
Caption: Workflow for determining the co-crystal structure of ACK1 and this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protein Expression and Purification of ACK1 Kinase Domain (K161Q Mutant)
The human ACK1 kinase domain (residues 110-477) with a K161Q mutation was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.
-
Baculovirus Generation: The ACK1 kinase domain construct was cloned into a suitable baculovirus transfer vector. The recombinant plasmid was then co-transfected with linearized baculovirus DNA into Sf9 cells to generate recombinant baculovirus.
-
Protein Expression: Suspension cultures of Sf9 cells were infected with the high-titer recombinant baculovirus. Cells were harvested by centrifugation 48-72 hours post-infection.
-
Lysis and Affinity Chromatography: The cell pellet was resuspended in lysis buffer and lysed by sonication. The lysate was clarified by centrifugation. The supernatant containing the His-tagged ACK1 kinase domain was loaded onto a Ni-NTA affinity column.
-
Elution and Further Purification: The protein was eluted with an imidazole (B134444) gradient. The eluted fractions containing the ACK1 kinase domain were pooled and further purified by size-exclusion chromatography to obtain a homogenous protein sample.
Crystallization of the ACK1-(R)-9b Complex
-
Complex Formation: The purified ACK1 K161Q kinase domain was incubated with a molar excess of this compound.
-
Crystallization: The ACK1-(R)-9b complex was crystallized using the hanging drop vapor diffusion method. Crystals were obtained by mixing the protein-inhibitor complex with a reservoir solution containing polyethylene (B3416737) glycol and a suitable buffer.
-
Cryo-protection: Before X-ray diffraction analysis, the crystals were cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) to prevent ice formation.
X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: X-ray diffraction data were collected from a single crystal at a synchrotron source.
-
Data Processing: The diffraction data were processed, integrated, and scaled using appropriate software packages.
-
Structure Solution: The structure was solved by molecular replacement using a known kinase domain structure as a search model.
-
Refinement: The initial model was refined against the experimental data, and the this compound inhibitor was manually built into the electron density map. Iterative rounds of refinement and model building were performed to obtain the final structure.
³³P HotSpot Kinase Assay
The inhibitory activity of this compound against ACK1 and other kinases was determined using a radiometric ³³P HotSpot assay.
-
Reaction Setup: Kinase reactions were set up in a 96-well plate containing the respective kinase, a specific peptide substrate, and a buffer containing ATP and MgCl₂.
-
Inhibitor Addition: this compound was serially diluted and added to the reaction wells.
-
Reaction Initiation and Termination: The kinase reaction was initiated by the addition of [γ-³³P]ATP. After a defined incubation period at room temperature, the reaction was terminated by the addition of phosphoric acid.
-
Measurement of Incorporation: The phosphorylated substrate was captured on a filter membrane, and the amount of incorporated ³³P was quantified using a scintillation counter.
-
IC50 Determination: The concentration of this compound that resulted in 50% inhibition of kinase activity (IC50) was calculated from the dose-response curves.
Cell Proliferation Assay (Trypan Blue Exclusion)
The effect of this compound on the proliferation of prostate cancer cell lines was assessed using the trypan blue exclusion method.
-
Cell Seeding: LNCaP and VCaP cells were seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The plates were incubated for 72 hours.
-
Cell Counting: After incubation, the cells were trypsinized and stained with a 0.4% trypan blue solution. The number of viable (unstained) and non-viable (blue-stained) cells was counted using a hemocytometer.
-
IC50 Calculation: The concentration of this compound that caused a 50% reduction in the number of viable cells (IC50) was determined.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biochemical Studies of Systemic Lupus Erythematosus-Associated Mutations in Nonreceptor Tyrosine Kinases Ack1 and Brk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Studies of Systemic Lupus Erythematosus-Associated Mutations in Nonreceptor Tyrosine Kinases Ack1 and Brk - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of (R)-9b: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-9b is a potent and selective small-molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1] This non-receptor tyrosine kinase is a critical signal transducer that is frequently overexpressed and hyperactivated in a variety of human cancers, including prostate, breast, and lung cancer.[2][3] Aberrant ACK1 signaling promotes tumor progression through the activation of multiple downstream oncogenic pathways, most notably the androgen receptor (AR) signaling axis in prostate cancer.[2][4] this compound has demonstrated significant anti-proliferative activity in various cancer cell lines and serves as a promising therapeutic candidate for the treatment of hormone-refractory cancers.[2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its kinase inhibitory activity, effects on cancer cell proliferation, and key experimental protocols.
Kinase Inhibitory Activity
The inhibitory activity of this compound was assessed against a panel of kinases using the 33P HotSpot assay.[2] The data reveals high potency and selectivity for ACK1.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Percent Inhibition @ 1µM |
| ACK1 | 56 | 99.8% |
| Tyk2 | 5 | 98.9% |
| JAK2 | 6 | 98.6% |
| LCK | 136 | 87.7% |
| ALK | 143 | 86.0% |
| FGFR1 | 160 | 86.4% |
| CHK1 | 154 | 84.8% |
| ROS/ROS1 | 124 | 84.2% |
| ABL1 | 206 | 82.8% |
| cSrc | 438 | Not Reported |
Data compiled from multiple sources.[1][2]
Anti-Proliferative Activity in Prostate Cancer Cell Lines
This compound has demonstrated potent anti-proliferative effects in various human prostate cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell growth were determined after 72 hours of treatment using a trypan blue exclusion assay.[2]
Table 2: Anti-Proliferative Activity of this compound in Prostate Cancer Cells
| Cell Line | Description | This compound IC50 (µM) |
| LNCaP | Androgen-sensitive | 1.8 |
| LAPC4 | Androgen-sensitive | ~2 |
| VCaP | Androgen-independent, castration-resistant | 2 |
Data obtained from a cited study.[2]
In Vitro Pharmacokinetic Properties
The stability of this compound in human plasma was evaluated to assess its potential for in vivo applications.
Table 3: In Vitro Plasma Stability of this compound
| Matrix | Half-life (t1/2) |
| Human Plasma | > 6 hours |
This data indicates good stability of this compound in human plasma.[2]
Signaling Pathway of ACK1 Inhibition by this compound
ACK1 is a key signaling node downstream of various receptor tyrosine kinases (RTKs).[5] Upon activation, ACK1 phosphorylates and activates several downstream substrates, including the androgen receptor (AR), which is crucial for the growth and survival of prostate cancer cells.[6][7] this compound exerts its anti-cancer effects by directly inhibiting the kinase activity of ACK1, thereby blocking these downstream signaling events.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.
33P HotSpot Kinase Assay for ACK1 Inhibition
This radiometric assay directly measures the catalytic activity of ACK1 and its inhibition by this compound.[2][8]
Workflow Diagram:
Methodology:
-
Reaction Buffer Preparation: Prepare a base reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.[8]
-
Reaction Setup: In a reaction well, combine the human ACK1 enzyme and a peptide substrate ([EAIYAAPFAKKK] at a final concentration of 20 µM).[9]
-
Compound Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Pre-incubation: Incubate the mixture for approximately 20 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP solution containing [γ-33P]ATP to a final concentration of 10 µM.[9]
-
Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Reaction Termination and Detection: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-33P]ATP.
-
Data Acquisition: Measure the amount of 33P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Trypan Blue Exclusion)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.[2]
Methodology:
-
Cell Seeding: Seed prostate cancer cells (LNCaP, LAPC4, or VCaP) in 12-well plates at a density of 1.5 x 105 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1, 2.5, 5, 7.5, and 10 µM) or DMSO as a vehicle control.[2]
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
Cell Harvesting: Detach the cells from the plate using trypsin-EDTA and collect them in a microcentrifuge tube.
-
Staining: Mix a small aliquot of the cell suspension with a 0.4% solution of trypan blue in a 1:1 ratio.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells and the total number of viable cells for each treatment condition. Determine the IC50 value for cell growth inhibition.
In Vitro ACK1 Autophosphorylation Assay
This western blot-based assay assesses the ability of this compound to inhibit the autophosphorylation of ACK1 in a cellular context, which is a marker of its activation.[2]
Methodology:
-
Cell Culture and Treatment: Culture LAPC4 cells to approximately 80% confluency. Treat the cells with 5 µM of this compound or DMSO for a specified period. To induce ACK1 activation, cells can be stimulated with a growth factor like EGF.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation (Optional): To enrich for ACK1, incubate the cell lysates with an anti-ACK1 antibody followed by protein A/G-agarose beads.
-
SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ACK1 (e.g., anti-pY284-ACK1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ACK1 and a loading control protein (e.g., actin). Quantify the band intensities to determine the relative levels of ACK1 autophosphorylation.
HPLC-Based Human Plasma Stability Assay
This assay evaluates the stability of this compound when incubated with human plasma over time.[2]
Methodology:
-
Incubation: Incubate this compound at a final concentration of 1 µM in human plasma at 37°C.[11]
-
Time Points: Collect aliquots of the plasma-compound mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes, and up to 24 hours).[2][11]
-
Protein Precipitation: Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant containing this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (LC-MS) detection.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point. Determine the half-life (t1/2) of this compound in human plasma by plotting the natural logarithm of the percent remaining versus time.
Conclusion
The in vitro characterization of this compound has established it as a potent and selective inhibitor of ACK1 with significant anti-proliferative activity in prostate cancer cell lines. Its favorable in vitro pharmacokinetic profile, particularly its stability in human plasma, further supports its development as a potential therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this compound and other ACK1 inhibitors in a research and drug development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronologically modified androgen receptor in recurrent castration-resistant prostate cancer and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 6. Activated Cdc42-associated kinase Ack1 promotes prostate cancer progression via androgen receptor tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activated Cdc42-associated kinase Ack1 promotes prostate cancer progression via androgen receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (R)-9b: A Novel ACK1 Inhibitor for Cancer Immunotherapy
Abstract
This compound is a novel, potent, and selective small molecule inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2, a non-receptor tyrosine kinase implicated in the progression of various cancers, particularly castration-resistant prostate cancer (CRPC). Preclinical studies have demonstrated that this compound exhibits a dual anti-tumor mechanism: direct inhibition of tumor growth by targeting the ACK1-Androgen Receptor (AR) signaling axis and robust activation of the host anti-tumor immune response. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, experimental protocols, and its progression into clinical trials as a potential immunotherapeutic agent.
Introduction: ACK1 as a Therapeutic Target
Activated CDC42 Kinase 1 (ACK1) is a critical signaling node that integrates signals from various receptor tyrosine kinases, including MERTK, AXL, EGFR, and HER2.[1] Aberrant activation, amplification, or mutation of the ACK1 gene is observed in numerous human cancers, such as prostate, breast, lung, pancreatic, and ovarian cancers.[2] In prostate cancer, ACK1 has been shown to promote tumorogenesis by phosphorylating and activating key signaling molecules like the Androgen Receptor (AR) and AKT.[2] Specifically, ACK1 can phosphorylate the AR at Tyr267 in an androgen-independent manner, driving the growth of castration-resistant prostate cancer (CRPC).[2] Given its significant role in cancer progression and therapy resistance, ACK1 has emerged as a compelling therapeutic target. However, until the development of this compound, no selective ACK1 inhibitors had advanced to clinical trials.[1][3]
This compound: A First-in-Class ACK1 Inhibitor
This compound was identified through a fragment-based drug discovery approach and has demonstrated potent and selective inhibition of ACK1.[2] It is currently being investigated in a Phase I clinical trial for patients with prostate cancer under the name (R)-9bMS, a mesylate salt form with excellent drug-like properties.[4][5]
Quantitative In Vitro Activity and Pharmacokinetics
This compound has been characterized by its potent enzymatic inhibition of ACK1 and favorable pharmacokinetic properties. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against ACK1 and Other Kinases
| Kinase | IC50 (nM) | Assay Type | Reference |
| ACK1 | 56 | 33P HotSpot Assay | [2] |
| ACK1 | 13 | Not Specified | [5] |
| JAK2 | 6 | Not Specified | [2] |
| Tyk2 | 5 | Not Specified | [2] |
| cSrc | 438 | Not Specified | [2] |
| FGFR1 | 160 | Not Specified | [2] |
| ABL1 | 206 | Not Specified | [2] |
| CHK1 | 154 | Not Specified | [2] |
| ALK | 143 | Not Specified | [2] |
| LCK | 136 | Not Specified | [2] |
| ROS/ROS1 | 124 | Not Specified | [2] |
Table 2: In Vitro Pharmacokinetic Properties of this compound
| Parameter | Value | Conditions | Reference |
| Human Plasma Half-life (t1/2) | > 6 hours | HPLC analysis | [2] |
| Solubility (this compound) | 1 mg/mL | PBS with 10% DMSO | [2] |
| Solubility (this compound mesylate salt) | > 5 mg/mL | PBS with 10% DMSO | [2] |
| In Vivo IC50 (human cancer cell lines) | < 2 µM | Cell-based assays | [2][6] |
Mechanism of Action: A Dual Approach
This compound exhibits a unique dual mechanism of action, targeting both the tumor cells directly and activating the host's immune system to fight the cancer.[3][5]
Direct Anti-Tumor Activity via ACK1 Inhibition
In cancer cells, particularly in CRPC, this compound directly inhibits the catalytic activity of ACK1. This leads to a cascade of downstream effects that suppress tumor growth:
-
Suppression of AR and AR-V7: ACK1 is a key regulator of the Androgen Receptor (AR) and its splice variant, AR-V7, which are crucial drivers of CRPC.[4][5] this compound's inhibition of ACK1 leads to a global loss of AR and AR-V7 expression.[3]
-
Epigenetic Modification: The ACK1/AR complex deposits novel epigenetic marks, specifically histone H4 Tyr88-phosphorylation (pY88-H4), upstream of the AR gene, upregulating its expression. This compound treatment erases these pY88-H4 marks, thereby compromising Enzalutamide- and Abiraterone-resistant tumor growth.[3]
Caption: ACK1 signaling pathway and the inhibitory effect of this compound in a tumor cell.
Immunomodulatory Effects: Activating T-Cell Response
A significant and novel aspect of this compound's activity is its ability to reinvigorate the host immune system.[4][5] This immunomodulatory function is critical for its potential as an immunotherapy agent:
-
Activation of CD8+ T-cells: this compound activates CD8+ T-cells by overcoming C-terminal Src kinase (CSK)-restrained LCK activity.[5] LCK is a critical kinase in T-cell activation.
-
Increased Cytotoxic T-cells: In vivo studies in mice have shown that treatment with this compound leads to a significant increase in the number of CD137+/CD8+ cytotoxic T-cells and effector CD44hiCD62Llow CD8+ T-cells in the lymph nodes.[1]
-
Enhanced T-cell Penetration: The drug increases signaling molecules that allow T-cells to penetrate the tumor more effectively and kill cancer cells.[7]
-
Reinvigoration of Patient PBMCs: this compound has been shown to functionally reinvigorate peripheral blood mononuclear cells (PBMCs) from CRPC patients, enabling them to mount a robust immune response against CRPC organoids.[4][5]
Caption: this compound's proposed mechanism for T-cell activation via LCK.
Preclinical and Clinical Development
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in various preclinical models. Treatment with this compound suppressed the growth of prostate, breast, and lung cancer xenografts and patient-derived xenograft (PDX) tumors.[1] In syngeneic mouse models, this compound treatment led to a marked decrease in tumor growth, which was associated with the activation of T-cells.[1] The compound is effective when administered orally or via injection.[8]
Phase I Clinical Trial (PHAROS)
A Phase Ib, single-center, open-label clinical trial (NCT06705686), named PHAROS, is underway to evaluate the safety, tolerability, and recommended Phase II dose (RP2D) of (R)-9bMS in patients with metastatic CRPC who have progressed on Enzalutamide or Abiraterone.[4][5]
-
Primary Objective: To assess the safety and tolerability of (R)-9bMS.
-
Secondary Objectives: To determine the maximum tolerated dose (MTD) and RP2D, and to evaluate the pharmacokinetics and anti-tumor activity.
-
Dosing: The starting dose is 60 mg per day (administered as two 30 mg capsules), with a dose escalation plan up to 300 mg per day based on a Bayesian Optimal Interval (BOIN) design.[4][5]
Caption: Simplified workflow of the PHAROS Phase Ib clinical trial for (R)-9bMS.
Experimental Protocols
Detailed experimental protocols are described in the primary literature. Below is a summary of the key methodologies used in the preclinical evaluation of this compound.
Synthesis of this compound
The enantiomers of 9b were synthesized from commercially available (R)- and (S)-tetrahydrofurfurylamines. The synthesis scheme is detailed in the supporting information of the source publication.[2]
In Vitro Kinase Inhibition Assays
-
33P HotSpot Assay: This assay was used to determine the IC50 of this compound against ACK1. The assay measures the transfer of 33P from ATP to a substrate peptide by the kinase.
-
ELISA-based Kinase Inhibition Assay: This method involves immobilizing a biotinylated substrate peptide on a streptavidin-coated plate. Purified ACK1 enzyme is then added with ATP and the test compound. The level of phosphorylation is detected using an antibody specific for the phosphorylated substrate.[2]
Cell-Based Assays
-
ACK1 Autophosphorylation Inhibition: Prostate cancer cells were treated with this compound, and the level of ACK1 autophosphorylation was assessed to confirm target engagement within the cells.[2]
-
Cell Growth Inhibition: The effect of this compound on the growth of various human cancer cell lines was measured to determine its in vivo IC50.[2]
In Vitro Pharmacokinetic Assays
-
Human Plasma Stability: this compound was incubated in human plasma over a time course of up to 24 hours. The concentration of the compound remaining at each time point was determined by HPLC analysis to calculate its half-life.[2]
Conclusion and Future Directions
This compound is a promising, first-in-class ACK1 inhibitor that has demonstrated a compelling dual mechanism of action involving direct anti-tumor effects and robust immune activation. Its ability to suppress the key drivers of CRPC, such as AR and AR-V7, while simultaneously reinvigorating the patient's own immune system, positions it as a unique therapeutic candidate.[3][5] The ongoing PHAROS clinical trial will provide crucial data on its safety and efficacy in patients. Future research may explore the potential of this compound in other solid tumors where ACK1 is implicated and investigate its efficacy in combination with other immunotherapies, despite initial studies suggesting it may not synergize with checkpoint inhibitors.[7] The development of this compound represents a significant advancement in the pursuit of novel treatments for therapy-resistant cancers.
References
- 1. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Domain Architecture of the Nonreceptor Tyrosine Kinase Ack1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. frontlinegenomics.com [frontlinegenomics.com]
Methodological & Application
Synthesis Protocol for (R)-9b, a Potent ACK1 Inhibitor for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of (R)-9b, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. This compound serves as a valuable tool for cancer research and drug development, particularly in the context of hormone-refractory cancers. This protocol is intended for research use only.
Introduction
This compound, with the chemical name 5-chloro-N-((R)-tetrahydrofuran-2-ylmethyl)-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine, is a small molecule inhibitor of ACK1 tyrosine kinase with a reported IC₅₀ of 56 nM.[1] ACK1 is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways related to cell growth, proliferation, and survival. Dysregulation of ACK1 activity has been implicated in various cancers, making it an attractive therapeutic target. This protocol details the synthesis of the (R)-enantiomer, which has shown slightly greater inhibitory activity compared to its (S)-counterpart.[1]
Synthesis Overview
The synthesis of this compound is achieved through a two-step process. The first part of the synthesis involves the preparation of the key intermediate, 4,5-dichloro-2-(4-(trifluoromethyl)phenyl)pyrimidine . The second part is the nucleophilic aromatic substitution reaction of this intermediate with the commercially available chiral amine, (R)-tetrahydrofurfurylamine .
Overall Reaction Scheme:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 4,5-dichloro-2-(4-(trifluoromethyl)phenyl)pyrimidine (Intermediate 3)
This intermediate is synthesized in three steps starting from uracil.
Step 1: Synthesis of 5-chlorouracil (1)
This procedure is based on the chlorination of uracil.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) |
| Uracil | 112.09 g/mol | 10.0 g | 0.089 mol |
| Sodium hypochlorite (B82951) (aq) | 74.44 g/mol | As required | - |
| Sulfuric acid (98%) | 98.08 g/mol | As required | - |
| Water | 18.02 g/mol | As required | - |
Protocol:
-
In a suitable reaction vessel, suspend uracil in water.
-
Cool the mixture in an ice bath and slowly add sulfuric acid to maintain an acidic pH.
-
Add an aqueous solution of sodium hypochlorite dropwise while vigorously stirring and maintaining the temperature between 5-25°C.
-
Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the uracil is consumed.
-
Heat the reaction mixture to 95-100°C, then cool to 5-25°C.
-
Filter the resulting precipitate, wash with cold water, and dry to yield 5-chlorouracil.[1]
Step 2: Synthesis of 2,4,5-trichloropyrimidine (2)
This step involves the chlorination of 5-chlorouracil.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) |
| 5-Chlorouracil | 146.53 g/mol | 10.0 g | 0.068 mol |
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | Excess | - |
| OR | |||
| Thionyl chloride (SOCl₂) | 118.97 g/mol | Excess | - |
| 1,2-Dichloroethane (solvent for SOCl₂ method) | 98.96 g/mol | As required | - |
Protocol (using POCl₃):
-
In a fume hood, carefully add 5-chlorouracil to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,4,5-trichloropyrimidine.[2]
-
Purify by distillation or chromatography as needed.
Protocol (using SOCl₂):
-
Suspend 5-chlorouracil in 1,2-dichloroethane.
-
Add an excess of thionyl chloride.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete.
-
After completion, carefully add water to the mixture and separate the organic layer.
-
Wash the organic layer, dry, and remove the solvent by distillation to yield 2,4,5-trichloropyrimidine.[3][4]
Step 3: Synthesis of 4,5-dichloro-2-(4-(trifluoromethyl)phenyl)pyrimidine (3)
This step involves a Suzuki coupling reaction.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) |
| 2,4,5-Trichloropyrimidine | 183.42 g/mol | 5.0 g | 0.027 mol |
| 4-(Trifluoromethyl)phenylboronic acid | 189.93 g/mol | 5.7 g | 0.030 mol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 g/mol | 0.31 g | 0.00027 mol |
| Base (e.g., K₂CO₃) | 138.21 g/mol | 7.5 g | 0.054 mol |
| Solvent (e.g., Dioxane/Water) | - | As required | - |
Protocol:
-
To a reaction vessel, add 2,4,5-trichloropyrimidine, 4-(trifluoromethyl)phenylboronic acid, and the palladium catalyst.
-
Add the solvent system (e.g., a mixture of dioxane and water).
-
Add the base (e.g., an aqueous solution of potassium carbonate).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4,5-dichloro-2-(4-(trifluoromethyl)phenyl)pyrimidine.
Part 2: Synthesis of 5-chloro-N-((R)-tetrahydrofuran-2-ylmethyl)-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine (this compound)
This final step is a nucleophilic aromatic substitution.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) |
| 4,5-dichloro-2-(4-(trifluoromethyl)phenyl)pyrimidine | 309.08 g/mol | 1.0 g | 0.0032 mol |
| (R)-Tetrahydrofurfurylamine | 101.15 g/mol | 0.36 g | 0.0036 mol |
| Base (e.g., DIPEA) | 129.24 g/mol | 0.67 mL | 0.0039 mol |
| Solvent (e.g., Ethanol) | 46.07 g/mol | As required | - |
Protocol:
-
Dissolve 4,5-dichloro-2-(4-(trifluoromethyl)phenyl)pyrimidine in a suitable solvent such as ethanol (B145695) in a reaction flask.
-
Add (R)-tetrahydrofurfurylamine to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound as a solid.
Data Presentation
Summary of Reaction Yields and Purity (Illustrative)
| Step | Product | Starting Material | Typical Yield (%) | Purity (by HPLC) |
| 1 | 5-Chlorouracil | Uracil | 85-95% | >98% |
| 2 | 2,4,5-Trichloropyrimidine | 5-Chlorouracil | 70-85% | >97% |
| 3 | 4,5-dichloro-2-(4-(trifluoromethyl)phenyl)pyrimidine | 2,4,5-Trichloropyrimidine | 60-75% | >98% |
| 4 | This compound | Intermediate 3 | 70-80% | >99% |
Signaling Pathway and Experimental Workflow Diagrams
Figure 2: Simplified ACK1 signaling pathway and the inhibitory action of this compound.
Figure 3: General experimental workflow for the synthesis and characterization of this compound.
References
- 1. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]
- 2. 2,4,5-Trichloropyrimidine | 5750-76-5 [chemicalbook.com]
- 3. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents [patents.google.com]
- 4. Preparation method for 2,4,5-trichloropyrimidine compound | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of (R)-9b in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-9b, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1), in preclinical mouse xenograft models of cancer. The protocols outlined below are based on currently available data and are intended to serve as a guide for researchers investigating the in vivo efficacy of this compound.
Introduction to this compound
This compound is a small molecule inhibitor of ACK1 (also known as TNK2), a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and migration.[1][2] Aberrant ACK1 activity has been implicated in the progression of several cancers, including prostate, breast, and lung cancer, making it a promising therapeutic target.[1][3] this compound has demonstrated significant anti-tumor activity in various xenograft and patient-derived xenograft (PDX) models, suppressing tumor growth and overcoming drug resistance.[1][4][5] The mesylate salt of this compound, referred to as (R)-9bMS, is often used in in vivo studies due to its favorable pharmacological properties.[4]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of ACK1. This inhibition disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation. In castration-resistant prostate cancer (CRPC), for instance, this compound has been shown to suppress the expression of the androgen receptor (AR) and its splice variant AR-V7, which are key drivers of resistance to anti-androgen therapies.[4]
Data Presentation: Efficacy of this compound in Mouse Xenograft Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various mouse xenograft models.
Table 1: Efficacy of this compound in a Prostate Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment | Dosage and Schedule | Tumor Volume Inhibition (%) | Tumor Weight Inhibition (%) | Citation(s) |
| C4-2B | Castrated male SCID mice | (R)-9bMS (oral) | 130 mg/kg/day | Data not specified, but significant suppression of tumor growth reported. | Data not specified. | [1] |
| VCaP (CD44+/PSA-/lo) | Castrated SCID mice | (R)-9bMS (injection) | 25 mg/kg, twice a week for 4 weeks | Significant suppression of xenograft tumor growth. | Significant inhibition of xenograft tumor growth. |
Table 2: Efficacy of this compound in Breast Cancer Xenograft Models
| Cell Line | Mouse Strain | Treatment | Dosage and Schedule | Average Tumor Volume (mm³) | Average Tumor Weight (g) | Citation(s) |
| Cal-148 | Female SCID mice | Vehicle (Captisol) | Subcutaneous, 5 times a week for 4 weeks | ~1400 | ~0.7 | |
| Cal-148 | Female SCID mice | This compound | 24 mg/kg, subcutaneous, 5 times a week for 4 weeks | ~400 | ~0.2 | |
| MCF7 | Female SCID mice | Vehicle (Captisol) | Subcutaneous, 5 times a week for 4 weeks | ~350 | ~0.25 | |
| MCF7 | Female SCID mice | This compound | 24 mg/kg, subcutaneous, 5 times a week for 4 weeks | ~150 | ~0.1 | |
| MCF7 | Female SCID mice | This compound | 36 mg/kg, oral, 5 times a week for 4 weeks | ~180 | ~0.12 |
Table 3: Efficacy of this compound in a Lung Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment | Dosage and Schedule | Tumor Growth | Citation(s) |
| EGFR mutant NSCLC | Nude mice | This compound in combination with osimertinib (B560133) | Not specified | Combination delayed the emergence of osimertinib resistance and inhibited the growth of osimertinib-resistant tumors. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in mouse xenograft models.
Protocol 1: Establishment of a Subcutaneous Prostate Cancer Xenograft Model (C4-2B)
Materials:
-
C4-2B human prostate cancer cells
-
Male severe combined immunodeficient (SCID) mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Surgical castration instruments
-
(R)-9bMS
-
Vehicle for oral administration
Procedure:
-
Cell Culture: Culture C4-2B cells in appropriate media until they reach 80-90% confluency.
-
Surgical Castration: Surgically castrate male SCID mice under anesthesia. Allow a recovery period of at least one week.
-
Cell Preparation: Harvest C4-2B cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10^6 cells per 100 µL. Keep on ice.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each castrated mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer (R)-9bMS orally at a dose of 130 mg/kg/day. The formulation should be prepared according to established laboratory procedures.
-
Control Group: Administer the vehicle used for the (R)-9bMS formulation following the same schedule.
-
-
Efficacy Evaluation: Continue treatment and tumor monitoring for the duration of the study. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis.
Protocol 2: Establishment of a Subcutaneous Breast Cancer Xenograft Model (Cal-148 or MCF7)
Materials:
-
Cal-148 or MCF7 human breast cancer cells
-
Female SCID mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle: Captisol®
Procedure:
-
Cell Preparation: Prepare Cal-148 or MCF7 cells as described in Protocol 1, Step 3, at a concentration of 2 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Inject 100 µL of the cell suspension into the 4th inguinal mammary fat pad of each female SCID mouse.
-
Tumor Growth Monitoring: Monitor tumor growth as described in Protocol 1, Step 5.
-
Treatment Initiation: Once tumors are palpable, randomize mice into treatment and control groups.
-
Drug Administration:
-
Subcutaneous Treatment Group: Administer this compound subcutaneously at a dose of 24 mg/kg, five times a week for 4 weeks. Prepare the formulation using Captisol® as the vehicle.
-
Oral Treatment Group (for MCF7): Administer this compound orally at a dose of 36 mg/kg, five times a week for 4 weeks.
-
Control Group: Administer the vehicle (Captisol®) following the same schedule and route as the respective treatment groups.
-
-
Efficacy Evaluation: At the end of the 4-week treatment period, harvest the tumors and record their weights.
Visualizations
Signaling Pathway of ACK1 Inhibition by this compound
Caption: ACK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Efficacy Studies in Mouse Xenograft Models
Caption: General workflow for in vivo efficacy studies of this compound.
References
- 1. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylated HOXB13 Regulated Super Enhancer Genes Define Therapeutic Vulnerabilities of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pcf.org [pcf.org]
- 5. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-9b in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage and administration of (R)-9b, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1; also known as TNK2), in various preclinical models. The information is compiled from published research and clinical trial documentation.
Introduction to this compound
This compound is a small molecule inhibitor of the non-receptor tyrosine kinase ACK1.[1][2] Aberrant ACK1 activity has been implicated in the progression of several cancers, particularly castration-resistant prostate cancer (CRPC), by promoting androgen receptor (AR) signaling.[3][4] this compound has demonstrated efficacy in suppressing tumor growth in preclinical cancer models and is currently under investigation in clinical trials for prostate cancer.[2][3]
While direct preclinical studies of this compound in Alzheimer's disease models are not available in the current body of published literature, the inhibition of ACK1 (TNK2) is an emerging area of interest in neurodegenerative disease research. Some research suggests a potential role for ACK1-mediated signaling in the pathological phosphorylation of tau protein, a key feature of Alzheimer's disease. This suggests a rationale for future investigations of ACK1 inhibitors like this compound in relevant neurological models.
Quantitative Data Summary
The following tables summarize the reported dosages and administration schedules for this compound and its mesylate salt ((R)-9bMS) in various preclinical studies.
Table 1: Toxicology Studies
| Compound | Animal Model | Route of Administration | Dosage | Study Duration | Purpose |
| (R)-9bMS | Rat | Oral | 60 mg/kg/day | 28 days | To determine the Severely Toxic Dose (STD10) for human dose calculation.[3][5] |
| This compound | Dog | Oral | 45 mg/kg/day | 28 days | To determine the Highest Non-Severely Toxic Dose (HNSTD) for human dose calculation.[3][5] |
Table 2: Efficacy Studies in Cancer Xenograft Models
| Compound | Animal Model | Cancer Model | Route of Administration | Dosage | Dosing Schedule | Vehicle |
| This compound | Castrated male SCID mice | Enzalutamide-resistant C4-2B prostate cancer xenograft | Subcutaneous | 12 mg/kg or 20 mg/kg | 5 times a week | Captisol |
| This compound | Male SCID mice | Enzalutamide-resistant VCaP prostate cancer xenograft | Oral gavage | 24 mg/kg or 48 mg/kg | 5 times a week | 6% Captisol |
| (R)-9bMS | Castrated male SCID mice | C4-2B prostate cancer xenograft | Not Specified | Not Specified | Not Specified | 10% DMSO (for cell viability assays)[6] |
Experimental Protocols
Below are detailed methodologies for the preparation and administration of this compound in preclinical models based on available data.
Preparation of this compound for Administration
For Oral Gavage:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Prepare a 6% Captisol® solution in sterile water. Captisol is a modified cyclodextrin (B1172386) used to enhance the solubility of water-insoluble compounds.
-
Suspend the this compound powder in the 6% Captisol solution.
-
Vortex the suspension thoroughly to ensure homogeneity before each administration.
For Subcutaneous Injection:
-
Weigh the necessary amount of this compound.
-
Prepare a stock solution in a suitable vehicle such as Captisol®. The exact concentration of Captisol was not specified in the source material, but it is typically prepared in saline or sterile water.
-
Ensure the final solution is sterile, for example, by passing it through a 0.22 µm syringe filter if the compound's solubility allows.
-
Store the prepared solution as per its stability data, typically protected from light.
Administration Protocols
Oral Gavage Administration in Mice:
-
Accurately determine the body weight of each mouse before dosing.
-
Calculate the volume of the this compound suspension to be administered to each mouse based on its weight and the target dosage (e.g., 24 or 48 mg/kg).
-
Administer the calculated volume directly into the stomach using a proper-sized oral gavage needle.
-
This procedure was reported to be performed five times a week in the enzalutamide-resistant VCaP xenograft model.[7]
Subcutaneous Administration in Mice:
-
Weigh each mouse to determine the precise injection volume.
-
Draw the calculated volume of the this compound solution into a sterile syringe (e.g., a 1 mL tuberculin syringe with a 27-gauge needle).
-
Lift the loose skin on the flank or back of the mouse to create a tent.
-
Insert the needle into the subcutaneous space and inject the solution.
-
This administration route was used five times a week in the enzalutamide-resistant C4-2B xenograft model at doses of 12 and 20 mg/kg.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of ACK1 Inhibition
Caption: ACK1 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Preclinical Evaluation
Caption: Workflow for in vivo efficacy testing of this compound in xenograft models.
References
- 1. Integrated regulation of dopaminergic and epigenetic effectors of neuroprotection in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Neurodegenerative Diseases - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. oaepublish.com [oaepublish.com]
- 5. TYK2 as a novel therapeutic target in Alzheimer’s Disease with TDP-43 inclusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. sciencealert.com [sciencealert.com]
Application Notes and Protocols for the Analytical Detection of (R)-9b in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-9b is a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1; also known as TNK2), a non-receptor tyrosine kinase implicated in the progression of various cancers, including prostate cancer.[1] As this compound and its mesylate salt, (R)-9bMS, advance through preclinical and clinical development, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[2][3] These application notes provide detailed protocols for the determination of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
Overview of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
LC-MS/MS is the gold standard for bioanalytical studies due to its high sensitivity, specificity, and ability to quantify low concentrations of analytes in complex matrices.[4] This method is recommended for pharmacokinetic studies in plasma, serum, and tissue homogenates.
-
HPLC-UV can be a suitable alternative for the analysis of this compound, particularly for in vitro studies or when higher concentrations are expected, such as in urine samples.[5][6] A published method for the chiral separation of "9b" enantiomers utilized HPLC, demonstrating its utility for this compound.
I. Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This protocol describes a representative LC-MS/MS method for the quantification of this compound in human plasma. The method is based on common practices for the analysis of small molecule kinase inhibitors and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting small molecules from plasma.[7]
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a 5-10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions (Illustrative)
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound MRM Transition | To be determined experimentally (Precursor ion [M+H]⁺ → Product ion) |
| IS MRM Transition | To be determined experimentally |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Method Validation Parameters (Illustrative)
A comprehensive validation should be performed to ensure the reliability of the method.[8] The following table provides typical acceptance criteria for bioanalytical method validation.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be assessed and minimized |
| Stability | Analyte should be stable under various storage and handling conditions |
II. Chiral Separation and Analysis of this compound by HPLC-UV
For studies requiring the differentiation and quantification of this compound and its enantiomer (S)-9b, a chiral HPLC method is necessary. A published method for the separation of the racemic mixture (±)-9b can be adapted for this purpose.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a common technique for cleaning up samples before HPLC analysis.
Protocol:
-
To 500 µL of plasma, add 50 µL of internal standard.
-
Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC Pump with UV Detector |
| Column | Chiralcel OJ (250 x 4.6 mm) or similar chiral column |
| Mobile Phase | 15% Isopropanol and 85% Hexane |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined based on the UV spectrum of this compound |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
III. Data Presentation: Quantitative Summary
The following tables are templates for summarizing quantitative data obtained from method validation studies.
Table 1: LC-MS/MS Method Validation Summary for this compound in Human Plasma (Illustrative Data)
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 12% |
| Intra-day Accuracy (%) | 92 - 108% |
| Inter-day Accuracy (%) | 90 - 110% |
| Mean Recovery (%) | 85% |
Table 2: HPLC-UV Method Validation Summary for this compound in Human Plasma (Illustrative Data)
| Parameter | Result |
| Linear Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 50 ng/mL |
| Intra-day Precision (CV%) | < 8% |
| Inter-day Precision (CV%) | < 10% |
| Intra-day Accuracy (%) | 95 - 105% |
| Inter-day Accuracy (%) | 93 - 107% |
| Mean Recovery (%) | 90% |
IV. Visualizations
ACK1 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the ACK1 tyrosine kinase. ACK1 is a crucial node in several signaling pathways that promote cell survival and proliferation. The diagram below illustrates the central role of ACK1 in oncogenic signaling.
Caption: ACK1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the major steps involved in the quantitative analysis of this compound in a plasma sample using LC-MS/MS.
Caption: LC-MS/MS Experimental Workflow for this compound Analysis.
References
- 1. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical Assay Development and Validation for the Pharmacokinetic Study of GMC1, a Novel FKBP52 Co-chaperone Inhibitor for Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
(R)-9bMS Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-9bMS is a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. Aberrant ACK1 activity is implicated in the progression of various cancers, including prostate, breast, and lung cancer. Furthermore, (R)-9bMS has been shown to induce polyploidization in cancer cells by targeting Aurora B kinase, leading to mitotic failure. These dual mechanisms make (R)-9bMS a promising candidate for cancer therapy. Preclinical in vivo studies are crucial for evaluating the efficacy and safety of (R)-9bMS. This document provides detailed application notes and protocols for the formulation and in vivo administration of (R)-9bMS in mouse models, based on currently available data. A Phase I clinical trial for (R)-9bMS (as (R)-9b) is anticipated to begin in early 2025 (IND#167907), underscoring the importance of robust preclinical data.[1]
Mechanism of Action & Signaling Pathways
(R)-9bMS exerts its anti-cancer effects through at least two distinct mechanisms:
-
ACK1/TNK2 Inhibition: (R)-9bMS is a potent inhibitor of the ACK1 tyrosine kinase.[2] ACK1 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[1] Its activation promotes cancer cell proliferation, survival, and migration. By inhibiting ACK1, (R)-9bMS can disrupt these oncogenic signaling cascades.
-
Aurora B Kinase Inhibition: At higher concentrations, (R)-9bMS also inhibits Aurora B kinase, a key regulator of mitosis. This inhibition leads to defects in chromosome segregation and cytokinesis, resulting in mitotic failure and the formation of polyploid cells, which can subsequently undergo apoptosis.
The following diagram illustrates the signaling pathways targeted by (R)-9bMS.
Quantitative Data Summary
The following tables summarize the available quantitative data for (R)-9bMS from in vitro and in vivo studies.
Table 1: In Vitro Activity of (R)-9bMS
| Parameter | Value | Cell Lines | Reference |
| ACK1 IC₅₀ | 56 nM | N/A (Enzymatic Assay) | [2] |
| Effects on Cell Proliferation | Reduction in cell number | A431, HeLa S3, HCT116, MCF7 |
Table 2: In Vivo Data for (R)-9bMS in Rodent Models
| Parameter | Species | Dosage | Administration Route | Observation | Reference |
| Efficacy | Mouse (CRPC model) | 130 mg/kg, 5 days/week for 5 weeks | Oral & Subcutaneous | Tumor growth suppression | |
| Toxicity | Mouse (CRPC model) | 130 mg/kg, 5 days/week for 5 weeks | Oral & Subcutaneous | No observed toxicity | |
| Maximum Tolerated Dose (MTD) | Rat | Up to 60 mg/kg for 10 days | N/A | Not toxic | |
| Efficacy | Mouse (Syngeneic tumor model) | N/A | Injected (likely subcutaneous) | Marked decrease in tumor growth | [1] |
Experimental Protocols
Protocol 1: Formulation of (R)-9bMS for In Vivo Administration
This protocol describes the preparation of (R)-9bMS for oral and subcutaneous administration in mice.
Materials:
-
(R)-9bMS powder
-
Captisol® (6% w/v in sterile water or saline)
-
Sterile water for injection or sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Prepare 6% Captisol Solution:
-
Aseptically weigh the required amount of Captisol®.
-
Dissolve it in the appropriate volume of sterile water or saline to achieve a 6% (w/v) concentration.
-
Ensure complete dissolution by vortexing. The solution should be clear.
-
-
Prepare (R)-9bMS Formulation:
-
Weigh the required amount of (R)-9bMS powder in a sterile microcentrifuge tube.
-
Add the 6% Captisol solution to the tube to achieve the desired final concentration (e.g., for a 130 mg/kg dose in a 20g mouse with a 100 µL injection volume, the concentration would be 26 mg/mL).
-
Vortex the mixture vigorously for several minutes until the powder is fully suspended or dissolved.
-
If necessary, sonicate the mixture for short intervals to aid dissolution, avoiding excessive heating.
-
Visually inspect the solution to ensure it is a homogenous suspension or a clear solution before administration.
-
Note: The stability of this formulation should be determined empirically. It is recommended to prepare the formulation fresh for each day of dosing.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (R)-9bMS in a subcutaneous xenograft mouse model.
Experimental Workflow Diagram:
Materials:
-
Human cancer cell line of interest (e.g., prostate, breast, or lung cancer)
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old
-
Complete cell culture medium
-
Sterile PBS
-
Matrigel® (optional)
-
(R)-9bMS formulation (prepared as in Protocol 1)
-
Vehicle control (6% Captisol)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells in the appropriate medium until they reach the logarithmic growth phase.
-
Harvest the cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1-10 x 10⁶ cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer (R)-9bMS formulation or the vehicle control to the respective groups via the chosen route (oral gavage or subcutaneous injection).
-
A dosing schedule of 5 days on, 2 days off for several weeks has been reported to be well-tolerated at 130 mg/kg in mice.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study endpoint may be a predetermined tumor volume, a specific study duration, or signs of significant toxicity.
-
-
Data Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weights can be recorded.
-
Calculate the percentage of tumor growth inhibition (%TGI) for the treatment group compared to the vehicle control group.
-
Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and pharmacodynamic effects.
-
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Inhibiting ACK1-mediated phosphorylation of C-terminal Src kinase counteracts prostate cancer immune checkpoint blockade resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcutaneous nanotherapy repurposes the immunosuppressive mechanism of rapamycin to enhance allogeneic islet graft viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (R)-9b IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of (R)-9b, a potent ACK1 tyrosine kinase inhibitor, in various cancer cell lines. The IC50 value is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation, by 50%.[1][2] This document outlines the necessary materials, step-by-step procedures for a colorimetric cell viability assay, and data analysis methods to accurately assess the in vitro efficacy of this compound.
Introduction to this compound
This compound is a small molecule inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2.[3][4] ACK1 is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cell growth, proliferation, and survival.[4] Overexpression and activation of ACK1 have been implicated in the progression of various cancers, including prostate, breast, and lung cancer.[4] this compound exerts its anticancer effects by inhibiting ACK1, which can lead to the suppression of androgen receptor signaling and the activation of an anti-tumor immune response.[5][6] Determining the IC50 of this compound across different cancer cell lines is essential for its preclinical evaluation and further development as a potential therapeutic agent.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various contexts. This data provides a reference for the expected potency of the compound.
| Target/Cell Line | Cancer Type | IC50 Value | Assay Used |
| ACK1 Kinase | - | 56 nM | 33P HotSpot Assay |
| LNCaP | Prostate Cancer | 1.8 µM | Trypan Blue Exclusion |
| LAPC4 | Prostate Cancer | Not specified, comparable to other inhibitors | Cell Proliferation Assay |
| VCaP | Prostate Cancer | 2 µM | Cell Proliferation Assay |
| Human Cancer Cell Lines | General | < 2 µM | In vivo studies |
Experimental Protocols
A common and reliable method for determining the IC50 of a compound in adherent cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[7][8]
Materials
-
Cancer cell line of interest (e.g., LNCaP, PC-3, DU-145 for prostate cancer)
-
This compound compound
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Protocol for MTT Assay
1. Cell Seeding: a. Culture the selected cancer cell line in appropriate flasks until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend them in fresh complete medium. c. Count the cells using a hemocytometer or an automated cell counter. d. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the experiment. e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours to allow the cells to attach.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). It is advisable to prepare these solutions at 2x the final desired concentration. c. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only). d. After 24 hours of cell attachment, carefully aspirate the medium from the wells. e. Add 100 µL of the prepared this compound dilutions and control solutions to the respective wells. f. Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours). The optimal incubation time may vary between cell lines and should be determined empirically.
3. MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
4. Solubilization of Formazan: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
5. Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.
-
Calculate Percentage Viability: Normalize the data to the untreated control wells. The percentage of cell viability is calculated as follows:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Generate Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine IC50 Value: The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability. This can be determined from the dose-response curve using non-linear regression analysis in graphing software such as GraphPad Prism.
Visualizations
Caption: Experimental workflow for IC50 determination of this compound using the MTT assay.
Caption: Simplified signaling pathway of this compound action through ACK1 inhibition.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Appro" by Harshani R. Lawrence, Kiran Mahajan et al. [digitalcommons.usf.edu]
- 4. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 5. trial.medpath.com [trial.medpath.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-9b in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-9b is a potent and selective small molecule inhibitor of Activated CDC42-associated kinase 1 (ACK1), also known as TNK2.[1][2] ACK1 is a non-receptor tyrosine kinase that plays a crucial role in driving the proliferation and survival of various cancers, particularly hormone-regulated malignancies such as prostate and breast cancer.[1] The therapeutic potential of this compound stems from its dual mechanism of action: direct inhibition of tumor cell growth and enhancement of the anti-tumor immune response.[3][4] These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing this compound in combination with other cancer therapies, with a primary focus on castration-resistant prostate cancer (CRPC).
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through two primary pathways:
-
Direct Tumor Cell Inhibition: ACK1 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) such as HER2, EGFR, and MERTK.[3] Upon activation, ACK1 phosphorylates and activates pro-survival proteins, most notably AKT at the Tyr176 residue.[1] In hormone-dependent cancers like prostate cancer, ACK1 also phosphorylates the Androgen Receptor (AR), promoting its activity even in low-androgen environments, a key driver of castration resistance.[1][5] this compound binds to the ATP-binding pocket of ACK1, inhibiting its kinase activity and thereby blocking these downstream pro-survival signals.[3]
-
Immune System Activation: Preclinical studies have revealed a novel immunomodulatory role for this compound.[3][4] By inhibiting ACK1, this compound treatment leads to an increase in the number of cytotoxic CD8+ T cells and effector T cells within the tumor microenvironment.[3] This suggests that this compound can convert an immunologically "cold" tumor into a "hot" tumor, making it more susceptible to immune-mediated destruction.
This compound in Combination with Androgen Receptor (AR) Targeted Therapies
A primary application of this compound is in overcoming resistance to second-generation AR antagonists like enzalutamide (B1683756) and the androgen synthesis inhibitor abiraterone (B193195) in CRPC.[6][7][8]
Rationale for Combination
Resistance to enzalutamide and abiraterone is often driven by the continued signaling of the AR, which can be mediated by ACK1.[5] this compound has been shown to be effective in preclinical models of enzalutamide- and abiraterone-resistant prostate cancer, suggesting a sequential or combination therapeutic strategy.[6][7][8]
Preclinical Data
While direct synergistic studies with simultaneous administration are not extensively published, preclinical data strongly support the efficacy of this compound in the context of resistance to AR-targeted agents.
Table 1: In Vitro Efficacy of this compound as a Single Agent
| Parameter | Value | Reference |
| ACK1 Kinase Inhibition (IC50) | 56 nM | [1] |
| LNCaP Cell Growth Inhibition (IC50) | 1.8 µM | [1] |
| VCaP Cell Growth Inhibition (IC50) | 2.0 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Enzalutamide-Resistant CRPC Xenografts
| Treatment Group | Dosage | Tumor Volume Reduction | Reference |
| Vehicle | - | - | [5] |
| This compound | 12 mg/kg (s.c.) | Significant reduction vs. vehicle | [5] |
| This compound | 20 mg/kg (s.c.) | Significant reduction vs. vehicle | [5] |
Note: The study demonstrated that this compound treatment compromised enzalutamide-resistant CRPC xenograft tumor growth in mice.[5]
Potential Combination with Other Targeted Therapies
Emerging research in other cancer types, such as non-small-cell lung cancer (NSCLC), suggests that inhibiting ACK1 can have synergistic effects when combined with inhibitors of other signaling pathways, like the PI3K/AKT pathway.
Rationale for Combination
Given that ACK1 is an upstream activator of AKT, a dual blockade of ACK1 and AKT could lead to a more profound and durable anti-tumor response.[9][10]
Preclinical Data (NSCLC Model)
Table 3: Synergistic Effects of ACK1 and AKT Inhibitors in NSCLC Cell Lines
| Cell Line | ACK1 Inhibitor (at IC25) | AKT Inhibitor (at IC25) | Cell Viability Suppression | Reference |
| NCI-H23 | Sunitinib (2.03 µM) | GDC-0068 (1.08 µM) | 42.7% | [9] |
| NCI-H358 | Sunitinib (1.98 µM) | GDC-0068 (0.80 µM) | 43.9% | [9] |
| A549 | Dasatinib (3.88 µM) | MK-2206 (0.99 µM) | 43.1% | [9] |
Note: While these studies did not use this compound, they provide a strong rationale for exploring the combination of this compound with AKT inhibitors in prostate and other cancers.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound alone or in combination with another agent in prostate cancer cell lines (e.g., LNCaP, VCaP, PC-3).
Materials:
-
Prostate cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in an appropriate solvent)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound and the combination drug in complete medium. For combination studies, a matrix of concentrations should be prepared.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of ACK1 Signaling
This protocol is for assessing the effect of this compound on the ACK1 signaling pathway.
Materials:
-
Prostate cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ACK1, anti-ACK1, anti-p-AKT (Tyr176), anti-AKT, anti-p-AR, anti-AR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with this compound at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: In Vivo Xenograft Model for Combination Therapy
This protocol is for evaluating the efficacy of this compound in combination with another agent in a prostate cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Prostate cancer cells (e.g., enzalutamide-resistant C4-2B cells)
-
Matrigel
-
This compound (formulated for in vivo administration)
-
Combination drug (formulated for in vivo administration)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of prostate cancer cells and Matrigel into the flanks of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination drug alone, this compound + Combination drug).
-
Administer the treatments according to the desired schedule (e.g., daily, five times a week) and route (e.g., oral gavage, subcutaneous injection).
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Visualizations
Caption: ACK1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Combination Therapy Studies.
Caption: Rationale for Sequential Therapy with this compound in CRPC.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Chronologically modified androgen receptor in recurrent castration-resistant prostate cancer and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontlinegenomics.com [frontlinegenomics.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Combined inhibition of ACK1 and AKT shows potential toward targeted therapy against KRAS-mutant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined inhibition of ACK1 and AKT shows potential toward targeted therapy against KRAS-mutant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-9b in the Study of Drug Resistance in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to androgen receptor (AR)-targeted therapies, such as enzalutamide (B1683756) and abiraterone, represents a major clinical challenge in the management of castration-resistant prostate cancer (CRPC). A key driver of this resistance is the non-receptor tyrosine kinase ACK1 (also known as TNK2). Activated ACK1 can promote androgen-independent AR activity through post-translational modifications, leading to sustained tumor growth.[1][2][3] (R)-9b is a potent and selective small molecule inhibitor of ACK1 that has demonstrated significant efficacy in overcoming drug resistance in preclinical models of prostate cancer.[2][4] These application notes provide a comprehensive overview of the use of this compound for studying and targeting drug resistance in prostate cancer, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound exerts its anti-tumor effects in drug-resistant prostate cancer through a dual mechanism:
-
Direct Inhibition of ACK1 Signaling: this compound binds to the ATP-binding site of ACK1, inhibiting its kinase activity.[5] This prevents the subsequent ACK1-mediated phosphorylation of the androgen receptor (AR) at tyrosine 267 (Y267).[3][4] Phosphorylation at this site is a prerequisite for the acetylation of AR at lysine (B10760008) 609 (K609), a modification that confers resistance to enzalutamide.[4] By blocking this cascade, this compound reduces the expression of AR and its splice variants (like AR-V7), thereby resensitizing cancer cells to AR-targeted therapies.[1]
-
Immune System Activation: Beyond its direct effects on tumor cells, this compound has been shown to activate the host's immune system. It overcomes the CSK-restrained LCK activity in T-cells, leading to a robust anti-tumor immune response.[6] This suggests that this compound can convert "cold" tumors, which are typically resistant to immune checkpoint inhibitors, into "hot" tumors that are more susceptible to immunotherapy.[6]
Data Presentation
In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various prostate cancer cell lines, demonstrating its potent anti-proliferative activity, particularly in castration-resistant models.
| Cell Line | Type | This compound IC50 (nM) | Reference |
| LNCaP | Androgen-sensitive prostate cancer | 1800 | [7] |
| LAPC4 | Androgen-sensitive prostate cancer | ~2500 | [7] |
| VCaP | Androgen-sensitive, AR-overexpressing | ~2500 | [7] |
| C4-2B | Castration-resistant prostate cancer | 400 | [8] |
In Vivo Efficacy of this compound
Studies in mouse xenograft models of enzalutamide-resistant CRPC have shown that this compound can significantly suppress tumor growth.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Castrated male SCID mice with enzalutamide-resistant C4-2B xenografts | This compound (subcutaneous) | 12 mg/kg and 20 mg/kg, 5 days/week | Significant reduction in tumor volume and weight | [7] |
| Mice with human prostate cancer cell xenografts | (R)-9bMS (oral and subcutaneous) | 130 mg/kg, 5 days/week for 5 weeks | Effective suppression of tumor growth with no observed toxicity | [8] |
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol is for determining the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2B)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 72 or 96 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
-
-
Staining and Counting:
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
-
Calculation:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100.[9]
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of ACK1 and AR Signaling
This protocol is to assess the effect of this compound on the expression and phosphorylation of ACK1 and AR.
Materials:
-
Prostate cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ACK1, anti-p-ACK1 (Tyr284), anti-AR, anti-p-AR (Tyr267), anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. A starting dilution of 1:1000 is recommended for most antibodies.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use GAPDH or β-actin as a loading control.
-
In Vivo Xenograft Model of Drug-Resistant Prostate Cancer
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., male SCID or nude mice)
-
Drug-resistant prostate cancer cells (e.g., enzalutamide-resistant C4-2B)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers
Protocol:
-
Cell Preparation and Implantation:
-
Harvest drug-resistant prostate cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.[11]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: V = (length x width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
For studies in a castration-resistant setting, mice should be surgically castrated 1-2 weeks before tumor cell implantation.[5]
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., subcutaneous or oral gavage) at the predetermined dose and schedule (e.g., 12 or 20 mg/kg, 5 days a week).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizations
Caption: Signaling pathway of ACK1-mediated drug resistance in prostate cancer and the inhibitory action of this compound.
Caption: In vitro experimental workflow for evaluating this compound efficacy.
Caption: In vivo xenograft experimental workflow for evaluating this compound efficacy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Androgen Receptor Survival Signaling Is Blocked by Anti-β2-microglobulin Monoclonal Antibody via a MAPK/Lipogenic Pathway in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ack1-mediated Androgen Receptor Phosphorylation Modulates Radiation Resistance in Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing Prostate Cancer Patient Derived Xenografts: Lessons Learned From Older Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. A Novel In Vitro Assay of Tumor-Initiating Cells in Xenograft Prostate Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Activated Cdc42-associated kinase Ack1 promotes prostate cancer progression via androgen receptor tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-9b in Breast Cancer Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-9b is a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1][2] Aberrant ACK1 activity is implicated in the progression of various cancers, including breast cancer, where it plays a crucial role in signaling pathways that drive cell proliferation, survival, and resistance to therapy.[3][4] This document provides detailed application notes and protocols for the use of this compound in breast cancer research models, summarizing its mechanism of action, providing quantitative data on its efficacy, and offering step-by-step experimental methodologies.
Mechanism of Action
This compound exerts its anti-cancer effects in breast cancer models primarily through the inhibition of ACK1 kinase activity.[1] Activated ACK1 has been identified as a key oncogene that promotes breast cancer progression through epigenetic regulation of critical cell cycle genes.[1][3]
The primary mechanism involves the following steps:
-
Inhibition of ACK1 Kinase Activity : this compound binds to the ATP-binding site of the ACK1 kinase domain, effectively inhibiting its catalytic activity.[5]
-
Reduction of Histone H4 Phosphorylation : Activated ACK1 phosphorylates histone H4 at tyrosine 88 (pY88-H4). This epigenetic mark is deposited on the promoter regions of key cell cycle genes.[1][3]
-
Downregulation of Cell Cycle Genes : By inhibiting ACK1, this compound prevents the formation of pY88-H4 marks on the promoters of Cyclin B1 (CCNB1), Cyclin B2 (CCNB2), and Cell Division Cycle 20 (CDC20).[1][3] This leads to the transcriptional suppression of these genes.
-
G2/M Cell Cycle Arrest : The downregulation of CCNB1, CCNB2, and CDC20, which are essential for the G2/M transition and mitotic progression, results in a G2/M cell cycle arrest in breast cancer cells.[1][3]
-
Suppression of Metastasis : this compound has also been shown to suppress the expression of the CXCR4 receptor, a key factor in breast cancer metastasis, thereby impairing the metastatic potential of cancer cells to the lungs.[1][3]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Source |
| ACK1 Kinase Inhibition (IC50) | 13 nM | [1] |
| ACK1 Tyrosine Kinase Inhibition (IC50) | 56 nM | [2] |
Further studies are required to establish a comprehensive panel of IC50 values across a wide range of breast cancer cell lines.
In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
| Breast Cancer Model | Treatment | Outcome | Source | | :--- | :--- | :--- | | Cal-148 (TNBC) Xenograft | 24 mg/kg this compound, subcutaneous, 5 times/week for 4 weeks | Significant suppression of tumor growth |[1] | | MDA-MB-468 (Palbociclib-resistant) Xenograft | 36 mg/kg this compound, oral, 5 times/week | Regression of palbociclib-resistant tumor growth |[1] | | MDA-MB-468 (Palbociclib-resistant) Xenograft | 24 mg/kg this compound, subcutaneous, 5 times/week | Regression of palbociclib-resistant tumor growth |[1] |
Mandatory Visualizations
Caption: this compound inhibits ACK1-mediated epigenetic regulation of cell cycle genes.
Caption: Workflow for evaluating this compound in breast cancer research.
Experimental Protocols
In Vitro Cell Proliferation Assay (Trypan Blue Exclusion Method)
This protocol is adapted from methodologies described in studies evaluating this compound.[6]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, Cal-148)
-
Complete growth medium (specific to cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed breast cancer cells in 6-well plates at a density that allows for logarithmic growth over the treatment period (e.g., 1 x 10^5 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 48, 72, or 96 hours).[6]
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add trypsin to detach the cells and incubate for a few minutes at 37°C.
-
Neutralize the trypsin with complete growth medium and collect the cell suspension in a microcentrifuge tube.
-
-
Cell Counting:
-
Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol outlines the general steps for assessing changes in protein expression and phosphorylation following this compound treatment.
Materials:
-
Treated cell lysates (from in vitro experiments) or tumor homogenates (from in vivo experiments)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ACK1, anti-ACK1, anti-CCNB1, anti-CDC20, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin) to determine relative protein expression levels.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring changes in mRNA levels of target genes.[1]
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (CCNB1, CCNB2, CDC20) and a housekeeping gene (e.g., 18S rRNA or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated cells or tumor tissue according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
In Vivo Breast Cancer Xenograft Model
This protocol provides a general guideline for establishing and treating breast cancer xenografts in mice.[1]
Materials:
-
Immunocompromised mice (e.g., female SCID mice)
-
Breast cancer cells (e.g., Cal-148, MDA-MB-468)
-
Matrigel (optional)
-
This compound formulation for subcutaneous or oral administration
-
Vehicle control (e.g., 6% Captisol)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest breast cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel.
-
Inject the cell suspension (e.g., 2 x 10^6 cells) into the mammary fat pad of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, begin measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) twice a week.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound via the desired route (e.g., 24 mg/kg subcutaneous or 36 mg/kg oral) and schedule (e.g., five times a week).[1]
-
Administer the vehicle control to the control group.
-
-
Endpoint:
-
Continue treatment for the specified duration (e.g., 4 weeks).
-
At the end of the study, euthanize the mice and harvest the tumors.
-
-
Ex Vivo Analysis:
-
Record the final tumor weights.
-
Process the tumor tissue for further analysis, such as Western blotting and qRT-PCR, as described in the protocols above.
-
Conclusion
This compound is a promising therapeutic agent for breast cancer, demonstrating potent inhibition of ACK1 and significant anti-tumor activity in preclinical models. Its unique mechanism of action, involving the epigenetic regulation of key cell cycle genes, makes it a valuable tool for studying breast cancer biology and a potential candidate for clinical development, particularly for aggressive and resistant forms of the disease. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their breast cancer research endeavors. A Phase I clinical trial for this compound is anticipated to begin in early 2025.[5]
References
- 1. Epigenetic reprogramming of cell cycle genes by ACK1 promotes breast cancer resistance to CDK4/6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 6. researchgate.net [researchgate.net]
Long-Term Stability and Storage of (R)-9b Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the long-term stability and ensuring the proper storage of (R)-9b solutions. This compound is a potent and selective inhibitor of Activated CDC42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers.[1][2] Understanding its stability profile is critical for reliable experimental outcomes and for the development of potential therapeutic applications. A mesylate salt form, (R)-9bMS, has been developed to improve aqueous solubility and is currently in clinical trials.[3][4][5]
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity and activity of this compound. The following conditions are recommended based on available data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Solvent | Notes |
| Powder | -20°C | 3 years | - | |
| 4°C | 2 years | - | ||
| In Solvent | -80°C | 6 months | DMSO | Use newly opened, hygroscopic DMSO for best results.[1] |
| -20°C | 1 month | DMSO | Use newly opened, hygroscopic DMSO for best results.[1] |
This compound has shown stability in human plasma for up to 24 hours, with a long half-life of over 6 hours, indicating good stability in biological matrices under experimental conditions.[2]
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound solutions for research and development, a comprehensive stability testing program is essential. The following protocols are based on established methodologies for small molecule stability assessment and align with the International Council for Harmonisation (ICH) guidelines.
Protocol for Long-Term and Accelerated Stability Studies
This protocol outlines the setup for determining the shelf-life of this compound solutions under recommended and stressed conditions.
Objective: To evaluate the chemical stability of this compound solutions over time under various storage conditions.
Materials:
-
This compound or (R)-9bMS
-
High-purity solvent (e.g., DMSO, sterile PBS with a low percentage of DMSO)
-
Calibrated stability chambers or incubators
-
Appropriate storage vials (e.g., amber glass vials with Teflon-lined caps)
-
HPLC system with UV or PDA detector
-
Mass spectrometer (optional, for identification of degradation products)
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound or (R)-9bMS at a known concentration (e.g., 10 mM in DMSO).
-
For aqueous stability, dilute the stock solution to the desired final concentration (e.g., 10 µM) in a relevant aqueous buffer (e.g., PBS, pH 7.4). Note the solubility of this compound is 1 mg/mL in PBS with 10% DMSO, while the mesylate salt has a solubility of >5 mg/mL in the same solvent system.[2]
-
Aliquot the solutions into appropriately labeled vials for each time point and storage condition.
-
-
Storage Conditions:
-
Long-Term Stability: Store samples at the recommended temperature (e.g., -80°C, -20°C, and 4°C).
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 25°C/60% RH, 40°C/75% RH) to accelerate degradation.
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analysis:
-
At each time point, retrieve the samples from the specified storage condition.
-
Allow samples to equilibrate to room temperature before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2.2) to determine the concentration of this compound and detect any degradation products.
-
Assess physical properties such as appearance, color, clarity, and pH of the solution.
-
Table 2: Example Stability Study Design
| Storage Condition | Time Points (Months) | Tests to be Performed |
| -80°C | 0, 6, 12, 24, 36 | HPLC Assay, Appearance, pH |
| -20°C | 0, 1, 3, 6, 12 | HPLC Assay, Appearance, pH |
| 4°C | 0, 1, 3, 6, 12 | HPLC Assay, Appearance, pH |
| 25°C / 60% RH | 0, 1, 3, 6 | HPLC Assay, Appearance, pH, Degradation Products |
| 40°C / 75% RH | 0, 1, 3, 6 | HPLC Assay, Appearance, pH, Degradation Products |
Protocol for Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from any degradation products, ensuring an accurate assessment of stability.
Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its degradation products.
Materials:
-
This compound reference standard
-
Stressed (degraded) samples of this compound (from forced degradation studies, see Protocol 2.3)
-
HPLC grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Buffers (e.g., phosphate, acetate)
-
Acids and bases for mobile phase pH adjustment (e.g., formic acid, ammonium (B1175870) hydroxide)
-
C18 reverse-phase HPLC column (a common starting point for small molecules)
Method Development Strategy:
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (determine by UV scan, e.g., 254 nm or 275 nm).
-
Injection Volume: 10 µL.
-
-
Optimization:
-
Inject the reference standard and stressed samples.
-
Evaluate the chromatograms for peak shape, resolution between this compound and degradation products, and retention time.
-
Optimize the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, changing pH of the aqueous phase), column temperature, and flow rate to achieve adequate separation (resolution > 2) for all peaks of interest.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in parameters (e.g., pH, mobile phase composition).
-
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and for developing a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Procedure:
Prepare solutions of this compound and subject them to the following conditions. A target degradation of 5-20% is generally desired.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: Expose solid this compound and a solution to 80°C for 48 hours.
-
Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
For each condition, a control sample protected from the stress should be analyzed in parallel. Analyze all samples by the developed HPLC method. If significant degradation is observed, mass spectrometry (LC-MS) and NMR can be used to identify the structure of the degradation products.
Signaling Pathways and Experimental Workflows
ACK1 Signaling Pathway
This compound exerts its effects by inhibiting ACK1. Understanding the ACK1 signaling pathway is crucial for interpreting experimental results. ACK1 is activated by various receptor tyrosine kinases (RTKs) and in turn phosphorylates several downstream effectors involved in cell survival, proliferation, and migration.
Caption: ACK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Testing
A systematic workflow is essential for conducting a thorough stability assessment of this compound solutions.
Caption: Workflow for the stability assessment of this compound solutions.
References
- 1. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for (R)-9b (Mahatinib) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These notes provide essential information for the safe handling and use of (R)-9b, a potent inhibitor of Activated CDC42 kinase 1 (ACK1), also known as Mahatinib.[1][2][3] As a biologically active small molecule, appropriate safety precautions are necessary to minimize exposure and ensure a safe laboratory environment.
Compound Information
This compound is a selective tyrosine kinase inhibitor with significant activity against ACK1.[4][5] It has demonstrated efficacy in preclinical models of various cancers, including prostate, breast, and lung cancer, by suppressing tumor growth and modulating the immune response.[1][3]
| Identifier | Value |
| Common Name | This compound |
| Synonym | Mahatinib |
| CAS Number | 1655527-68-6 |
| Molecular Formula | C21H28ClN5O (as free base) |
| Primary Target | Activated CDC42 kinase 1 (ACK1/TNK2) |
| Secondary Targets | JAK family kinases (JAK2, Tyk2) |
Safety and Handling Precautions
As a potent, biologically active compound, this compound should be handled with care. The following precautions are based on general best practices for handling protein kinase inhibitors and available information on this compound.
2.1 Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following should be considered standard for handling this compound in solid and solution form:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For procedures with a higher risk of aerosolization or spillage, consider additional protective clothing.
-
Respiratory Protection: For handling the solid compound or when there is a risk of aerosol formation, a properly fitted respirator is recommended. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
2.2 General Handling
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent inhalation of dust or aerosols.
-
Do not ingest the compound.
-
Practice good laboratory hygiene. Wash hands thoroughly after handling.
-
Keep the compound away from heat, sparks, and open flames.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | 36 months | Keep desiccated. |
| Stock Solution in DMSO | -20°C | 1-3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5] |
In Vitro Experimental Protocols
4.1 Preparation of Stock Solutions
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, use the appropriate mass based on the molecular weight of the specific salt of this compound being used.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[5]
Workflow for Preparing this compound Stock Solution
4.2 Cell-Based Assays
This protocol provides a general method for treating cells with this compound to assess its biological activity.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration.
-
Proceed with downstream analysis (e.g., cell viability assays, Western blotting for target phosphorylation).
In Vivo Experimental Protocols
5.1 Preparation of this compound for In Vivo Administration
The mesylate salt of this compound has been used for in vivo studies and has shown good solubility in PBS with 10% DMSO (>5 mg/mL).[4]
5.2 Animal Dosing
In preclinical mouse models, (R)-9bMS has been administered subcutaneously and orally. Doses up to 130 mg/kg for 5 weeks showed no toxicity in mice.[6] The starting dose for a Phase 1 clinical trial was determined based on toxicity studies in rats and dogs.[7]
| Species | Dose | Route | Observation |
| Mouse | 130 mg/kg (5 days/week for 5 weeks) | Oral/Subcutaneous | Well-tolerated, no toxicity observed.[6] |
| Rat | 60 mg/kg/day | - | Severely Toxic Dose (STD10).[7] |
| Dog | 33.3 mg/kg/day | - | Highest Non-Severely Toxic Dose (HNSTD).[7] |
Mechanism of Action: ACK1 Signaling Pathway
This compound is a potent inhibitor of ACK1, a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[1] Activated ACK1 can promote cell survival and proliferation through downstream effectors like AKT. By inhibiting ACK1, this compound blocks these pro-survival signals.
This compound Inhibition of the ACK1 Signaling Pathway
Spill and Waste Management
7.1 Spill Management
In case of a small spill of solid this compound, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ensure adequate ventilation during cleanup.
7.2 Waste Disposal
Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. Waste should be collected in a designated, properly labeled, and sealed container. Do not dispose of down the drain.
Disclaimer: This information is intended for guidance in a research setting and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by your supplier for complete and specific safety information before handling this compound.
References
- 1. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. TechnoGenesys – TechnoGenesys is focused on the commercialization of a novel inhibitor that overcomes cancer. [technogenesys.com]
- 4. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pcf.org [pcf.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Improving (R)-9b Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the ACK1 inhibitor, (R)-9b, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a common issue for compounds with low aqueous solubility. This compound is soluble in 100% DMSO (up to 25 mg/mL or 62.05 mM with sonication), but its solubility dramatically decreases when diluted into an aqueous buffer, causing it to precipitate out of solution.[1] This can lead to inaccurate and unreliable assay results.
To resolve this, consider the following troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and interfere with assay components.[2][3][4]
-
Use a Salt Form: Investigate using a salt form of the compound, such as (R)-9bMS (mesylate salt), which may have improved aqueous solubility and drug-like properties.[5]
-
Employ Solubilizing Excipients: Introduce excipients like cyclodextrins or non-ionic surfactants to your assay buffer to help keep this compound in solution.
-
Modify Buffer pH: If this compound has ionizable groups, adjusting the pH of your buffer might increase its solubility. However, ensure the new pH is compatible with your enzyme's activity or your cells' viability.[6]
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
A2: The maximum tolerated DMSO concentration is highly cell-type dependent. While some cell lines can tolerate up to 1% or even 2% DMSO for short periods, many are sensitive to concentrations as low as 0.1%.[2][4][7] It is crucial to perform a solvent tolerance test for your specific cell line to determine the highest concentration of DMSO that does not affect cell viability or the assay readout. Concentrations of 5% and 10% are generally cytotoxic.[3][8]
Q3: Can I use solvents other than DMSO?
A3: Yes, other water-miscible organic solvents like ethanol (B145695) can be used.[2][9] However, like DMSO, ethanol can also affect cell viability and enzyme activity in a concentration-dependent manner.[2] It is essential to conduct a solvent tolerability study for any new solvent. For some applications, formulating this compound with solubilizing agents like cyclodextrins can be an effective alternative to using organic solvents.[10]
Q4: What are cyclodextrins and how can they help with this compound solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex."[10][12] This complex is more water-soluble, allowing for a higher concentration of the compound to remain in solution in aqueous buffers.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Q5: How do I choose the right solubilization strategy for my specific assay?
A5: The best strategy depends on your assay type.
-
Enzyme Inhibition Assays: Co-solvents (at low concentrations), pH adjustment, and cyclodextrins are often suitable.[6] Be sure to test for any direct effects of the solubilizing agent on your enzyme's activity.
-
Cell-Based Assays: The primary concern is cytotoxicity. Start with the lowest possible DMSO concentration. If solubility is still an issue, cyclodextrins are often a less toxic alternative.[2] Always run a vehicle control (buffer with the solubilizing agent) to check for effects on cell health.
-
Receptor Binding Assays: Solvents can interfere with ligand-receptor binding.[13] It's crucial to determine the effect of your chosen solvent system on both total and non-specific binding.[13]
Troubleshooting Guides
Problem 1: Compound Precipitation in Assay Wells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility of this compound. | 1. Decrease Final Compound Concentration: Test a lower concentration range of this compound. | Determine the maximum soluble concentration under your current assay conditions. |
| High final concentration of organic solvent (e.g., DMSO) is not sufficient to maintain solubility. | 2. Incorporate a Solubilizing Excipient: Add a cyclodextrin (B1172386) (e.g., 1-10 mM HP-β-CD) or a non-ionic surfactant (e.g., 0.01% Tween-80) to the assay buffer before adding the compound. | Increased apparent solubility of this compound, preventing precipitation. |
| Buffer pH is not optimal for this compound solubility. | 3. Adjust Buffer pH: If this compound has an ionizable functional group, test a range of buffer pH values (e.g., 6.0, 7.4, 8.5). | Identify a pH that improves solubility without compromising assay integrity. |
| The salt form of the compound has better solubility. | 4. Use a Salt Form: If available, test a salt form like (R)-9bMS.[5] | The salt form may exhibit higher intrinsic aqueous solubility. |
Problem 2: High Background or Assay Interference
| Potential Cause | Troubleshooting Step | Expected Outcome |
| The solvent (e.g., DMSO) is affecting the assay readout. | 1. Run a Solvent Titration: Test a range of final DMSO concentrations (e.g., 0.05% to 2%) in the assay without the compound.[2][13] | Determine the highest solvent concentration that does not interfere with the assay signal. |
| The solubilizing excipient (e.g., cyclodextrin) is interacting with assay components. | 2. Run an Excipient Control: Test the assay with the excipient alone at the intended concentration. | Confirm that the excipient does not inhibit/activate the enzyme or affect cell viability on its own. |
| Compound precipitation is scattering light in an absorbance-based assay. | 3. Visually Inspect Plates: Before reading, visually or microscopically inspect the wells for any precipitate. | Correlate assay interference with visible precipitation. |
| 4. Centrifuge Plates: Briefly centrifuge the plates before reading to pellet any precipitate. | Reduce light scatter artifacts. Note: this does not solve the underlying solubility problem. |
Quantitative Data Summary
Table 1: Effect of DMSO on Cell Viability in Various In Vitro Systems
| Cell Type | Assay Readout | DMSO Concentration | Effect | Citation |
| Various | IL-6 or ROS production | > 1% | Reduces readout parameters | [2] |
| Mono Mac 6 | IL-6 production | 0.25% - 0.5% | Stimulatory effect | [2] |
| RAW 264.7 | IL-6 production | 0.25% - 0.5% | Inhibitory effect | [2] |
| Human Apical Papilla Cells | Cell Viability (MTT) | 1% (at 72h) | Cytotoxic | [3] |
| Human Apical Papilla Cells | Cell Viability (MTT) | 5% and 10% | Cytotoxic at all time points | [3] |
| Skin Fibroblasts | Cell Proliferation | 0.5% - 3% | Reduction in cell viability | [4][7] |
| RA Human FLS | Cell Viability (MTT) | 0.5% | ~25% cell death after 24h | [8] |
Table 2: Solubility of this compound in DMSO
| Compound | Solvent | Concentration | Notes | Citation |
| This compound | DMSO | 25 mg/mL (62.05 mM) | Requires ultrasonic treatment. Hygroscopic DMSO can impact solubility. | [1] |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration of this compound
This protocol helps determine the solubility limit of this compound in your final assay buffer.
Materials:
-
This compound
-
DMSO
-
Assay Buffer (e.g., PBS, Tris, RPMI medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~500-600 nm
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilutions in DMSO: Perform a serial dilution of the this compound stock solution in 100% DMSO.
-
Dilution into Assay Buffer: Add the same volume of each DMSO dilution to wells of a 96-well plate containing your final assay buffer. The final DMSO concentration should be consistent across all wells and match your planned assay conditions (e.g., 0.5%).
-
Equilibration: Incubate the plate at the assay temperature (e.g., 37°C) for a period relevant to your assay duration (e.g., 1-2 hours).
-
Visual Inspection: Visually and microscopically inspect each well for signs of precipitation.
-
Turbidity Measurement: Measure the absorbance (optical density) of the wells at a wavelength where the compound does not absorb (e.g., 500 nm or higher). An increase in absorbance indicates light scattering due to insoluble particles.[14]
-
Data Analysis: The highest concentration that shows no visible precipitate and no significant increase in turbidity is considered the maximum soluble concentration under those conditions.
Protocol 2: General Enzyme Inhibition Assay
This protocol outlines a general procedure for testing this compound as an enzyme inhibitor.
Materials:
-
Target enzyme
-
Enzyme substrate
-
Assay buffer optimized for the enzyme
-
This compound stock solution in DMSO
-
Solubilizing agent (if needed, e.g., HP-β-CD)
-
96-well plate (e.g., black plate for fluorescence assays)
-
Plate reader (spectrophotometer, fluorometer, etc.)
Methodology:
-
Prepare Reagents: Dilute the enzyme and substrate to their final working concentrations in assay buffer. If using a solubilizing agent, add it to the buffer first.
-
Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. Then, dilute these into the assay buffer to an intermediate concentration (e.g., 10x final concentration).
-
Pre-incubation: Add the diluted this compound solutions to the wells of the 96-well plate. Add the enzyme solution to each well. Include controls: "no inhibitor" (solvent vehicle only) and "no enzyme." Incubate for a set period (e.g., 15-30 minutes) at the assay temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor Reaction: Immediately begin measuring the signal (e.g., absorbance, fluorescence) over time using a plate reader. Ensure you are measuring the initial reaction velocity (linear phase).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control. Plot percent inhibition versus log[this compound] and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified ACK1 signaling pathway inhibited by this compound.
Caption: Experimental workflow for preparing this compound for in vitro assays.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. btsjournals.com [btsjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. ijpbr.in [ijpbr.in]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Potential Instability of (R)-9b in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the stability of the ACK1 inhibitor, (R)-9b, in cell culture media. While this compound has demonstrated stability in human plasma, its behavior in the complex in vitro environment of cell culture media warrants careful consideration to ensure experimental reproducibility and accurate interpretation of results.[1]
Frequently Asked Questions (FAQs)
Q1: Is there published data on the stability of this compound in cell culture media?
Currently, there is a lack of specific published studies detailing the stability profile of this compound in various cell culture media. While it has been reported to be stable in human plasma, the composition of cell culture media is significantly different and can present unique challenges for small molecule stability.[1] Therefore, it is recommended to empirically determine its stability under your specific experimental conditions.
Q2: What are the common factors that can lead to the degradation or loss of a small molecule like this compound in cell culture media?
Several factors can contribute to the apparent loss or degradation of a small molecule in cell culture:
-
Inherent Chemical Instability: The compound may be susceptible to hydrolysis or other chemical reactions in an aqueous environment at 37°C.
-
Reaction with Media Components: Certain components in the media, such as amino acids (e.g., cysteine) or vitamins, can react with and degrade the compound.[2][3]
-
pH Instability: The pH of the cell culture medium can influence the stability of the compound.
-
Binding to Plasticware: Small molecules can adsorb to the surface of plastic cell culture plates and pipette tips, reducing the effective concentration in the media.[4]
-
Cellular Uptake and Metabolism: If cells are present, the compound may be rapidly taken up or metabolized, leading to its disappearance from the medium.[4]
-
Serum Protein Binding: Components of serum, particularly albumin, can bind to small molecules, which can either stabilize them or reduce their bioavailable concentration.[5][6]
Q3: How can I assess the stability of this compound in my specific cell culture setup?
A systematic approach is recommended to evaluate the stability of this compound. This typically involves incubating the compound in your cell culture medium of choice (with and without cells, and with and without serum) over a time course (e.g., 0, 2, 8, 24, 48 hours) at 37°C.[2] Aliquots are collected at each time point and the concentration of the remaining this compound is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Q4: What are some general strategies to improve the stability of this compound if I observe degradation?
If you determine that this compound is unstable in your cell culture medium, consider the following strategies:
-
Optimize Media Composition: Test the stability in different basal media to identify any particularly reactive components.
-
pH Control: Ensure the pH of your medium is stable throughout the experiment.
-
Inclusion of Stabilizing Agents: The use of antioxidants or other stabilizing excipients may be beneficial, although this needs to be carefully evaluated for its impact on your cellular model.
-
Use of Serum: Fetal Bovine Serum (FBS) can sometimes stabilize small molecules through protein binding.[2][7] However, it can also sequester the compound, reducing its free concentration.[5] The effect of serum should be empirically determined.
-
Fresh Preparation: Prepare working solutions of this compound in media immediately before use and minimize the time the compound spends in the incubator.
-
Reduce Incubation Time: If feasible for your experimental endpoint, reduce the duration of the treatment.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially related to its stability.
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent or lower-than-expected biological activity of this compound. | Compound Degradation: this compound may be degrading in the cell culture medium over the course of the experiment. | - Perform a time-course stability study of this compound in your specific medium using HPLC-MS. - Prepare fresh working solutions for each experiment. - Reduce the incubation time if possible. |
| Binding to Plasticware: The compound may be adsorbing to the surfaces of your culture plates and tips.[4] | - Use low-protein-binding plates and pipette tips. - Include a "no-cell" control to assess binding to plastic. | |
| Serum Protein Binding: Serum proteins may be binding to this compound, reducing its free, active concentration.[5] | - Determine the optimal this compound concentration in a dose-response experiment with your standard serum concentration. - If tolerated by your cells, consider reducing the serum percentage or using a serum-free medium during the treatment period. | |
| High variability in results between replicate wells or experiments. | Inconsistent Sample Handling: Variations in the timing of sample collection and processing can introduce variability. | - Standardize all liquid handling and timing steps in your protocol. |
| Stock Solution Issues: The compound may not be fully solubilized in the stock solution, or the stock may have degraded. | - Ensure complete dissolution of the compound in the stock solvent (e.g., DMSO). - Aliquot stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles.[2] Prepare fresh stock solutions regularly. | |
| Disappearance of this compound from the medium without detectable degradation products. | Rapid Cellular Uptake: The compound may be quickly internalized by the cells.[4] | - Analyze cell lysates to quantify the intracellular concentration of this compound. |
| Binding to Plasticware: Significant adsorption to plastic surfaces can lead to a loss of compound from the medium.[4] | - As mentioned above, use low-binding plastics and include appropriate controls. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC-MS.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates (standard and low-protein-binding)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
HPLC-MS system with a C18 column
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare your cell culture medium with and without 10% FBS (or your desired concentration).
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.
-
-
Experimental Setup:
-
To triplicate wells of a 24-well plate, add 1 mL of the 10 µM this compound working solution for each condition (e.g., media with FBS, media without FBS).
-
Include a set of wells without cells to assess degradation and non-specific binding.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Detection: Mass spectrometry in positive ion mode, monitoring for the specific m/z of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time 0.
-
Hypothetical Stability Data for this compound
The following table illustrates hypothetical stability data for this compound in two common cell culture media, with and without 10% FBS, over a 48-hour period at 37°C. This data is for illustrative purposes only.
| Time (hours) | DMEM (% Remaining) | DMEM + 10% FBS (% Remaining) | RPMI-1640 (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 | 100 ± 2.0 |
| 2 | 95 ± 3.5 | 98 ± 2.2 | 92 ± 4.1 | 97 ± 2.8 |
| 8 | 78 ± 4.2 | 92 ± 3.1 | 70 ± 5.5 | 89 ± 3.9 |
| 24 | 55 ± 5.1 | 85 ± 4.0 | 48 ± 6.2 | 81 ± 4.5 |
| 48 | 32 ± 6.8 | 76 ± 4.9 | 25 ± 7.1 | 72 ± 5.3 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis. |
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: A logical workflow for troubleshooting common issues with this compound activity.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 7. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting (R)-9b off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ACK1 inhibitor, (R)-9b. The information is designed to help identify and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, small molecule inhibitor of the Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1][2][3] It has demonstrated anti-cancer activity and is being investigated for use in hormone-regulated cancers such as prostate and breast cancer.[1][4] The primary target of this compound is the ACK1 tyrosine kinase, with a reported half-maximal inhibitory concentration (IC50) of 56 nM.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is selective for ACK1, it is known to have significant inhibitory effects on other kinases, most notably the Janus kinase (JAK) family members, JAK2 and Tyk2.[1][2][4] It also exhibits inhibitory activity against other kinases to a lesser extent, including ABL1, ALK, CHK1, FGFR1, LCK, ROS/ROS1, and c-Src.[2]
Q3: Why am I observing effects in my experiment that are inconsistent with ACK1 inhibition?
A3: Inconsistent or unexpected experimental outcomes when using this compound may be attributable to its off-target effects. For instance, if your cellular model has active JAK-STAT signaling, the potent inhibition of JAK2 and Tyk2 by this compound could lead to phenotypes that are independent of ACK1 inhibition. It is also possible that at higher concentrations, this compound may engage a wider range of off-target kinases, leading to complex and sometimes contradictory cellular responses.
Q4: How can I confirm that the observed phenotype is due to an off-target effect of this compound?
A4: To investigate a potential off-target effect, consider the following approaches:
-
Use a structurally different ACK1 inhibitor: If a second, structurally unrelated ACK1 inhibitor with a different off-target profile produces the same phenotype, it is more likely to be an on-target effect.
-
siRNA/shRNA knockdown of ACK1: Silencing ACK1 expression using RNA interference should phenocopy the effects of this compound if they are on-target.[5] A discrepancy between the inhibitor and knockdown phenotypes suggests off-target activity.
-
Dose-response analysis: On-target effects should manifest at concentrations of this compound close to its IC50 for ACK1 (56 nM). Off-target effects on less sensitive kinases will likely require higher concentrations.
-
Rescue experiments: If possible, expressing a mutated, this compound-resistant form of ACK1 in your cells should reverse the on-target effects of the inhibitor, while off-target effects would remain.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected cell toxicity at low concentrations of this compound. | The high potency of this compound against off-target kinases essential for cell survival in your specific cell line (e.g., JAK2). | 1. Perform a dose-titration experiment to determine the minimal effective concentration for ACK1 inhibition with the least toxicity. 2. Assess the activity of known pro-survival pathways that may be affected by off-targets (e.g., JAK/STAT signaling). |
| Observed phenotype does not match published data for ACK1 inhibition. | 1. Cell-line specific differences in the expression and activity of on- and off-target kinases. 2. Activation of compensatory signaling pathways. | 1. Validate your findings in a different cell line. 2. Use western blotting to probe for the activation of known compensatory pathways. |
| Inconsistent results between experimental replicates. | 1. Variability in cell culture conditions. 2. Degradation of the this compound compound. | 1. Ensure consistent cell passage number, density, and growth conditions. 2. Prepare fresh stock solutions of this compound and store them appropriately. |
Quantitative Data: this compound Kinase Selectivity Profile
The following table summarizes the inhibitory potency (IC50) of this compound against its primary target, ACK1, and known off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Reference |
| ACK1 | 56 | [2][3] |
| Tyk2 | 5 | [2] |
| JAK2 | 6 | [2] |
| ROS/ROS1 | 124 | [2] |
| LCK | 136 | [2] |
| ALK | 143 | [2] |
| CHK1 | 154 | [2] |
| FGFR1 | 160 | [2] |
| ABL1 | 206 | [2] |
| c-Src | 438 | [2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., ACK1, JAK2)
-
Specific peptide or protein substrate for the kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase for accurate IC50 determination.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for verifying that this compound engages its target (e.g., ACK1) in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blot apparatus and reagents
-
Antibody specific to the target protein
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvest the cells and wash them with PBS containing protease and phosphatase inhibitors.
-
Resuspend the cell pellets in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by western blotting using an antibody against the target protein.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Simplified ACK1 signaling pathway.
Caption: Off-target inhibition of the JAK-STAT pathway by this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Technical Support Center: Optimizing (R)-9b Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-9b, a potent ACK1 tyrosine kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2.[1] It functions as a dual inhibitor with two key mechanisms of action:
-
Direct ACK1 Inhibition: this compound binds to the ATP-binding site of the ACK1 kinase domain, preventing its autophosphorylation and subsequent activation. This leads to the suppression of downstream signaling pathways that promote cancer cell proliferation and survival.[1][2]
-
Immune System Activation: this compound has been shown to activate CD8+ T cells, promoting a robust anti-tumor immune response.[3][4] This dual functionality makes it a promising therapeutic agent, particularly in prostate cancer.[3][4]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on published data, a concentration range of 1 µM to 10 µM is a good starting point for cell-based assays such as cell viability and western blotting.[1] For biochemical assays, the IC50 for ACK1 is 56 nM, suggesting that lower concentrations may be effective in these systems.[1][5]
Q3: this compound has known off-target effects. How can I account for these in my experiments?
A3: this compound has been shown to inhibit Janus kinase (JAK) family members, particularly JAK2 and Tyk2, with high potency.[1][5] To mitigate and understand these off-target effects, consider the following:
-
Use control cell lines: Include cell lines with known dependencies on JAK-STAT signaling to assess the contribution of JAK inhibition to your observed phenotype.
-
Dose-response curves: Carefully titrate this compound to identify a concentration that maximizes ACK1 inhibition while minimizing effects on JAK kinases.
-
Use a structurally unrelated ACK1 inhibitor: If available, a different ACK1 inhibitor can help confirm that the observed effects are due to ACK1 inhibition and not an off-target effect of the this compound chemical scaffold.
-
Rescue experiments: Overexpression of a constitutively active ACK1 or downstream effectors may help to parse on-target from off-target effects.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[5] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or no observed efficacy in cell-based assays | Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration for your cell line. |
| Poor Cell Permeability: The compound may not be efficiently entering the cells. | While this compound has been shown to be cell-permeable, this can be cell-line dependent. Consider increasing the incubation time or using a different cell line. | |
| Compound Degradation: this compound may be unstable in your experimental conditions. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with fresh compound every 24-48 hours. | |
| Inconsistent results between experiments | Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can affect the response to treatment. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. Regularly check cell health and morphology. |
| Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of this compound. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the treatment media to ensure consistency across replicate wells. | |
| Observed cytotoxicity at low concentrations | Off-target Effects: The observed cell death may be due to inhibition of other kinases essential for cell survival in your specific cell line. | Refer to the FAQ on off-target effects and consider using lower concentrations or a more selective ACK1 inhibitor if available. |
| DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (media with the same concentration of DMSO as the highest this compound dose) in all experiments. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases
| Kinase | IC50 (nM) | Reference |
| ACK1 | 56 | [1] |
| JAK2 | 6 | [1] |
| Tyk2 | 5 | [1] |
| FGFR1 | 160 | [1] |
| ABL1 | 206 | [1] |
| CHK1 | 154 | [1] |
| ALK | 143 | [1] |
| LCK | 136 | [1] |
| ROS/ROS1 | 124 | [1] |
| c-Src | 438 | [1] |
Table 2: Effective Concentrations of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Concentration Range | IC50 | Incubation Time | Reference |
| LNCaP | Cell Viability | 1 - 10 µM | 1.8 µM | 72 hours | [1] |
| LAPC4 | Cell Viability | 1 - 10 µM | Not specified | 72 hours | [1] |
| VCaP | Cell Viability | 1 - 10 µM | 2 µM | 72 hours | [1] |
| LAPC4 | ACK1 Autophosphorylation | Not specified | Not applicable | Not specified | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ACK1 Phosphorylation
This protocol describes the detection of phosphorylated ACK1 in cells treated with this compound.
Materials:
-
Prostate cancer cell lines (e.g., LAPC4)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ACK1, anti-total-ACK1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for the desired time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) for 72 hours. Include a DMSO vehicle control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: this compound inhibits ACK1 signaling and activates T-cells.
Caption: General experimental workflow for testing this compound efficacy.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 3. sciencedaily.com [sciencedaily.com]
- 4. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: (R)-9b Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of (R)-9b. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis and purification of this potent ACK1 tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound, a potent ACK1 inhibitor, typically involves a multi-step process. Based on analogous chemical syntheses, a plausible route starts with a substituted pyrimidine (B1678525) core, which is sequentially coupled with the appropriate side chains. A key step is the introduction of the chiral (R)-tetrahydrofurfuryl moiety. The overall process can be visualized as a convergent synthesis where different fragments are prepared and then combined.
Q2: What are the critical starting materials for the synthesis of this compound?
The essential starting materials for the synthesis of this compound are a di-substituted pyrimidine and optically pure (R)-tetrahydrofurfurylamine. A common precursor for the pyrimidine core is 2,4-dichloropyrimidine, which allows for sequential amination reactions.
Q3: What analytical techniques are recommended for monitoring the progress of the synthesis and confirming the final product?
For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. To confirm the structure and purity of the final this compound product, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and chiral High-Performance Liquid Chromatography (HPLC) is recommended to determine enantiomeric purity.
Troubleshooting Guides
Synthesis Issues
Problem 1: Low yield in the coupling reaction between the pyrimidine core and (R)-tetrahydrofurfurylamine.
-
Possible Cause A: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the catalyst (if applicable).
-
Solution: Monitor the reaction closely using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst.
-
-
Possible Cause B: Competing Side Reactions. Side reactions, such as dialkylation of the amine or reaction with the solvent, can reduce the yield of the desired product.
-
Solution: Use a high-purity, anhydrous solvent. The stoichiometry of the reactants should be carefully controlled. A slow addition of the amine to the reaction mixture can sometimes minimize side product formation.
-
-
Possible Cause C: Poor Nucleophilicity of the Amine. The amine may not be sufficiently nucleophilic to react efficiently with the pyrimidine electrophile.
-
Solution: The addition of a non-nucleophilic base can enhance the nucleophilicity of the amine. In the case of a Buchwald-Hartwig amination, the choice of ligand is crucial and may need to be optimized.
-
Problem 2: Formation of the undesired (S)-9b enantiomer or a racemic mixture.
-
Possible Cause A: Racemization of the Chiral Starting Material. The (R)-tetrahydrofurfurylamine may contain some of the (S)-enantiomer, or racemization may occur under the reaction conditions.
-
Solution: Ensure the enantiomeric purity of the starting (R)-tetrahydrofurfurylamine using chiral HPLC or GC. If racemization is suspected during the reaction, try milder reaction conditions (e.g., lower temperature, weaker base).
-
-
Possible Cause B: Non-stereospecific Reaction Conditions. The reaction conditions may not be suitable for preserving the stereochemistry of the chiral center.
-
Solution: Avoid harsh acidic or basic conditions that could potentially lead to the opening of the tetrahydrofuran (B95107) ring and subsequent racemization upon ring closure.
-
Purification Issues
Problem 3: Difficulty in separating this compound from starting materials or side products by column chromatography.
-
Possible Cause A: Co-elution of Impurities. The polarity of the desired product and impurities might be very similar, leading to poor separation.
-
Solution: Optimize the mobile phase for column chromatography using TLC. A shallow gradient of a more polar solvent can improve separation. If co-elution persists, consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a different chromatography technique like reversed-phase HPLC.
-
-
Possible Cause B: Tailing of the Product on the Column. Basic amine functionalities in this compound can interact strongly with the acidic silica gel, causing tailing and poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase to suppress the interaction with silica gel.
-
Problem 4: Low recovery of this compound after column chromatography.
-
Possible Cause A: Irreversible Adsorption on the Stationary Phase. The polar nature of this compound can lead to strong, sometimes irreversible, binding to the silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Possible Cause B: Product Instability. The product may be degrading on the acidic silica gel.
-
Solution: Minimize the time the compound spends on the column by using flash chromatography. Ensure that the solvents used are of high purity and free from acidic impurities.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Yield (Final Step) | 40-70% | Highly dependent on reaction conditions and purification efficiency. |
| Purity (by HPLC) | >95% | Target purity for biological assays. |
| Enantiomeric Excess (ee) | >98% | Determined by chiral HPLC. |
| Column Chromatography Loading | 1-5% (w/w) | Ratio of crude product to silica gel. |
Experimental Protocols
Plausible Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative example and may require optimization.
-
Reaction Setup: To an oven-dried flask, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the aryl halide (e.g., a 2-chloro-5-substituted-pyrimidine), (R)-tetrahydrofurfurylamine, and an anhydrous solvent (e.g., dioxane or toluene) to the flask under an inert atmosphere.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically 12-24 hours), with monitoring by TLC or LC-MS.
-
Work-up: After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
Caption: A guide for resolving common purification challenges for this compound.
Technical Support Center: (R)-9bMS and (R)-9b Base Form
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental differences between (R)-9bMS and its base form, (R)-9b. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between (R)-9bMS and the this compound base form?
A1: (R)-9bMS is the mesylate salt of the this compound base. The primary advantage of the salt form is its significantly improved aqueous solubility, which can enhance its handling for in vitro assays and potentially improve its bioavailability for in vivo studies.[1]
Q2: Which form should I use for my experiments?
A2: For in vitro experiments requiring the compound to be in solution, particularly in aqueous-based buffers, (R)-9bMS is the recommended choice due to its higher solubility. For in vivo oral administration, the mesylate salt is also preferred and is the form being used in clinical trials, suggesting it has favorable pharmacokinetic properties.[2][3] The this compound base form can be used, but may require specific solvent systems like DMSO for initial stock solutions.[4]
Q3: I'm observing precipitation of the compound in my aqueous assay buffer. What should I do?
A3: If you are using the this compound base form, precipitation is likely due to its lower aqueous solubility. Consider the following troubleshooting steps:
-
Switch to the more soluble (R)-9bMS form.
-
If using the base form is necessary, ensure your initial stock solution in a solvent like DMSO is at a high concentration and that the final concentration of the organic solvent in your aqueous buffer is minimized but sufficient to maintain solubility.
-
Slightly adjusting the pH of your buffer (if experimentally permissible) may also improve the solubility of the base form.
Q4: Are there significant differences in the biological activity between the two forms?
A4: While the salt formation primarily affects the physicochemical properties, the active pharmacological ingredient is this compound. Therefore, the intrinsic biological activity (e.g., IC50 against ACK1) is expected to be comparable between the two forms once dissolved. One study reported a marginally better IC50 for the this compound isomer compared to the (S)-9b isomer.[1] Another source lists the IC50 of (R)-9bMS as 13 nM and this compound as 56 nM, suggesting the salt form may have slightly higher potency in some assays.[2][4]
Q5: How should I store stock solutions of this compound and (R)-9bMS?
A5: For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between (R)-9bMS and this compound base form based on available data.
| Property | (R)-9bMS (Mesylate Salt) | This compound (Base Form) | Reference |
| Solubility | >5 mg/mL in PBS with 10% DMSO | 1 mg/mL in PBS with 10% DMSO | [1] |
| In Vitro IC50 (ACK1) | 13 nM | 56 nM | [1][2] |
| Plasma Stability | Stable (human and rat microsomes) | Stable (human plasma, t1/2 > 6h) | [1] |
Note: IC50 values can vary between different assay systems and conditions.
Experimental Protocols
Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol is used to determine the number of viable cells after treatment with this compound or (R)-9bMS.
Materials:
-
Cell suspension
-
Phosphate-buffered saline (PBS)
-
0.4% Trypan Blue solution
-
Hemocytometer and microscope
Procedure:
-
Harvest and centrifuge the cell suspension at 100 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of PBS or serum-free medium.
-
Mix one part of the 0.4% Trypan Blue solution with one part of the cell suspension (1:1 ratio).[5]
-
Incubate the mixture at room temperature for 3-5 minutes.[6]
-
Load 10 µL of the mixture onto a hemocytometer.
-
Under a microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100.[5]
In Vitro Kinase Inhibition Assessment using ³³P HotSpot Assay
This is a general protocol for assessing kinase inhibition. Specific conditions for ACK1 may need optimization.
Materials:
-
Active ACK1 kinase
-
Kinase-specific substrate (e.g., a peptide)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
This compound or (R)-9bMS at various concentrations
-
P81 phosphocellulose paper
-
Phosphoric acid wash buffer
Procedure:
-
Prepare a reaction mixture containing the ACK1 kinase and its specific substrate in the kinase reaction buffer.
-
Add the desired concentrations of the inhibitor (this compound or (R)-9bMS) or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific period.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Determine the percentage of kinase inhibition at each inhibitor concentration and calculate the IC50 value.
Plasma Stability Assessment using HPLC-MS/MS
This protocol provides a general workflow for determining the stability of a compound in plasma.
Materials:
-
This compound or (R)-9bMS
-
Human plasma (or plasma from other species)
-
Incubator (37°C)
-
Acetonitrile (or other organic solvent) containing an internal standard
-
HPLC-MS/MS system
Procedure:
-
Incubate the test compound (e.g., at a final concentration of 1 µM) with plasma at 37°C.[7]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[8]
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate the plasma proteins.[8]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t1/2) of the compound in plasma by plotting the natural logarithm of the percentage remaining against time.[9]
Visualizations
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
Technical Support Center: Interpreting Unexpected Results in (R)-9b Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the ACK1 inhibitor, (R)-9b.
Frequently Asked Questions (FAQs)
FAQ 1: My cells are not responding to this compound treatment as expected. What are the possible reasons?
Answer:
Several factors could contribute to a lack of response in your cells. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: this compound is a potent inhibitor of ACK1 tyrosine kinase.[1][2] Its efficacy can be cell-type dependent. Confirm that your cell line expresses ACK1 and that its growth is dependent on ACK1 signaling.
-
Drug Concentration and Treatment Duration: Ensure you are using the appropriate concentration of this compound and a sufficient treatment duration. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound Integrity: Verify the integrity and activity of your this compound stock. Improper storage or handling can lead to degradation.
-
Off-Target Effects: While this compound is selective for ACK1, it has been shown to have inhibitory effects on JAK family kinases, such as JAK2 and Tyk2.[1] The cellular context and the relative importance of these kinases could influence the overall response.
FAQ 2: I am observing significant cell death, but it does not appear to be apoptosis. What could be the mechanism?
Answer:
While apoptosis is a common form of programmed cell death, other mechanisms could be at play. We recommend investigating alternative cell death pathways, such as ferroptosis. Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[3][4]
To investigate if this compound is inducing ferroptosis, you can assess the following markers:
-
Lipid Peroxidation: Measure the accumulation of lipid reactive oxygen species (ROS) using fluorescent probes like C11-BODIPY.
-
GPX4 Expression and Activity: Glutathione peroxidase 4 (GPX4) is a key regulator of ferroptosis, and its inhibition leads to an increase in lipid peroxidation.[5][6][7] Assess GPX4 protein levels via Western blot and its activity using a commercially available kit.
-
Iron Dependency: Chelate intracellular iron using deferoxamine (B1203445) (DFO) to see if it rescues the cell death phenotype.
FAQ 3: I've confirmed that my cells are undergoing ferroptosis upon this compound treatment. Is this an expected outcome?
Answer:
Currently, the primary described mechanism of action for this compound is the inhibition of ACK1 tyrosine kinase and the modulation of the immune response.[8][9][10] Induction of ferroptosis is not a widely reported or expected direct effect of this compound. However, off-target effects or downstream consequences of ACK1 inhibition in specific cellular contexts could potentially trigger this pathway. Further investigation is warranted to understand the underlying mechanism.
FAQ 4: How does the immune modulatory activity of this compound affect my in vitro experiments?
Answer:
This compound has been shown to activate anti-cancer T cells and increase their ability to penetrate tumors.[8][9] In standard in vitro cell culture, where immune cells are not present, you will primarily observe the direct effects of ACK1 inhibition on your cancer cells. However, if you are using co-culture systems with immune cells, the observed effects will be a combination of direct tumor cell inhibition and immune-mediated killing.
Troubleshooting Experimental Results
Table 1: Interpreting Unexpected Cell Viability Results
| Observation | Possible Cause | Recommended Action |
| No change in cell viability | Cell line is not dependent on ACK1 signaling. | Confirm ACK1 expression and dependency via siRNA knockdown. |
| Suboptimal drug concentration or treatment time. | Perform a dose-response and time-course experiment. | |
| Degraded this compound compound. | Use a fresh, validated batch of this compound. | |
| Increased cell death in a supposedly resistant cell line | Off-target effects of this compound. | Investigate alternative signaling pathways (e.g., JAK/STAT). |
| Induction of a non-apoptotic cell death pathway. | Perform assays for necroptosis, autophagy, and ferroptosis. | |
| Variable results between experiments | Inconsistent cell culture conditions. | Standardize cell passage number, seeding density, and media. |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment. |
Table 2: Differentiating Cell Death Mechanisms
| Feature | Apoptosis | Ferroptosis |
| Morphology | Cell shrinkage, membrane blebbing, apoptotic bodies | Mitochondrial shrinkage, increased mitochondrial membrane density |
| Key Regulator | Caspases | GPX4, Iron |
| Inhibitors | Pan-caspase inhibitors (e.g., Z-VAD-FMK) | Ferrostatin-1, Liproxstatin-1, Deferoxamine (DFO) |
| Key Markers | Cleaved Caspase-3, PARP cleavage | Lipid ROS accumulation, GPX4 inactivation |
Experimental Protocols
Protocol 1: Assessment of ACK1 Inhibition via Western Blot
-
Cell Lysis: Treat cells with this compound at the desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ACK1 (Tyr284), total ACK1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Measurement of Lipid Peroxidation
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound, a positive control (e.g., RSL3), and a negative control (vehicle).
-
Probe Loading: At the end of the treatment period, remove the media and incubate the cells with the C11-BODIPY 581/591 probe (at a final concentration of 1-10 µM) in serum-free media for 30-60 minutes at 37°C.
-
Flow Cytometry Analysis: Wash the cells with PBS, harvest, and resuspend in fresh PBS. Analyze the cells by flow cytometry. The oxidized probe will fluoresce in the green channel (FITC), while the reduced probe will fluoresce in the red channel (PE or similar). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
Visualizing Pathways and Workflows
Caption: Simplified this compound mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 5. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 10. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]
Technical Support Center: Optimizing In Vivo Delivery of (R)-9b
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the novel ACK1 inhibitor, (R)-9b.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2.[1][2] Its primary anti-cancer mechanism involves the suppression of androgen receptor (AR) and its splice variant, AR-V7, which are critical drivers in castration-resistant prostate cancer (CRPC).[3][4] Additionally, this compound has demonstrated a unique dual-action by activating the host's immune system, specifically by increasing the number of cytotoxic T cells, to mount a robust anti-tumor response.[1][3]
Q2: What are the primary cancer types being investigated for this compound therapy?
A2: this compound has shown efficacy in suppressing tumor growth in various xenograft and patient-derived xenograft (PDX) models, including prostate, breast, and lung cancers.[1] Its role as a "dual" inhibitor that targets both the tumor milieu and activates the host immune system makes it a promising candidate for cancers resistant to standard therapies.[3][4] A Phase I clinical trial is anticipated to begin in early 2025 for patients with prostate cancer.[1][3]
Q3: What are the known selectivity and off-target effects of this compound?
A3: this compound is a selective inhibitor of ACK1. However, it also exhibits some inhibitory effects on the JAK family of kinases, specifically JAK2 and Tyk2.[2] Researchers should consider these potential off-target effects when designing experiments and interpreting results, particularly when working with models where JAK/STAT signaling is a key pathway.
Q4: How should this compound be stored and handled?
A4: For long-term storage, this compound solid should be kept at -20°C for up to one month or -80°C for up to six months.[2] Stock solutions, typically prepared in DMSO, should be stored under the same conditions.[2] Before use, allow the compound to equilibrate to room temperature.
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target Kinase | IC50 Value |
|---|---|
| ACK1 | 13 nM[3] |
| ACK1 | 56 nM[2] |
Note: IC50 values can vary between different assay conditions. Researchers should establish their own baseline in their specific assay systems.
Table 2: Example In Vivo Dosing for Preclinical Models
| Animal Model | Dosing Regimen | Route of Administration | Observed Effect |
|---|---|---|---|
| Mouse (Prostate Cancer Xenograft) | 60 mg/kg, twice daily | Oral (p.o.) | Suppression of enzalutamide-resistant tumor growth[3] |
| B6 Mice (Syngeneic Tumor) | Not Specified | Injection | Marked decrease in tumor growth and activation of T-cells[1] |
Note: These are example doses. Optimal dosing should be determined empirically for each specific model and experimental setup through dose-ranging studies.
Section 3: Signaling Pathways and Experimental Workflows
ACK1 Signaling Pathway and Inhibition by this compound
Caption: ACK1 signaling pathway and points of inhibition by this compound.
Experimental Workflow: In Vivo Efficacy and PD Study
Caption: Workflow for an in vivo efficacy study of this compound.
Section 4: Troubleshooting Guides
Problem 1: Poor solubility or precipitation of this compound in formulation.
| Question | Possible Cause | Recommended Solution |
| My this compound formulation is cloudy or precipitates upon standing. How can I improve its solubility for in vivo use? | This compound, like many kinase inhibitors, likely has poor aqueous solubility. The chosen vehicle may be inadequate. | 1. Vehicle Optimization: Test a panel of common oral gavage vehicles. A standard starting point is 0.5% methylcellulose (B11928114) with 0.1% Tween-80 in sterile water. Other options include PEG400/water mixtures or corn oil. 2. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. 3. Nanonization: For advanced formulation, consider techniques like solid dispersions or creating a nanoparticle formulation to enhance solubility and bioavailability.[5][6][7] 4. Sonication: Before each administration, briefly sonicate the formulation to ensure a homogenous suspension. |
Problem 2: Lack of significant tumor growth inhibition in xenograft models.
| Question | Possible Cause | Recommended Solution |
| I am not observing the expected anti-tumor effect of this compound in my mouse model. What should I check? | 1. Suboptimal Dosing/Exposure: The dose may be too low, or the compound may have poor bioavailability in your specific animal strain. 2. Lack of Target Engagement: The drug may not be reaching the tumor at a sufficient concentration to inhibit ACK1. 3. Model Resistance: The chosen cell line or xenograft model may not be dependent on the ACK1/AR signaling axis. 4. Formulation Issues: The drug may not be properly solubilized or suspended, leading to inconsistent dosing. | 1. Conduct a Pilot PK/PD Study: Administer a single dose of this compound and collect plasma and tumor tissue at various time points (e.g., 1, 4, 8, 24 hours). Analyze plasma for drug concentration (PK) and tumor tissue for target inhibition (PD) via Western blot (see Protocol 3). 2. Confirm ACK1 Expression: Verify that your chosen cell line expresses ACK1.[4] 3. Dose Escalation: Based on tolerability, perform a dose-escalation study to find the maximum tolerated dose (MTD) and optimal biological dose. 4. Review Formulation: Ensure the formulation is homogenous immediately before dosing. |
Troubleshooting Logic: Suboptimal Anti-Tumor Efficacy
Caption: Decision tree for troubleshooting suboptimal in vivo efficacy.
Section 5: Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
-
Objective: To prepare a homogenous suspension of this compound at 6 mg/mL for a 60 mg/kg dose in a 20g mouse (10 mL/kg dosing volume).
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (USP grade)
-
Vehicle: 0.1% (v/v) Tween-80
-
Sterile, deionized water
-
Sterile 15 mL conical tube
-
Micro-spatula and analytical balance
-
Small magnetic stir bar and stir plate
-
Water bath sonicator
-
-
Procedure:
-
Prepare 10 mL of the vehicle by dissolving 50 mg of methylcellulose and 10 µL of Tween-80 in sterile water. Stir until fully dissolved. A gentle warming may be required. Cool to room temperature.
-
Weigh 60 mg of this compound powder and place it into the 15 mL conical tube.
-
Add approximately 5 mL of the vehicle to the this compound powder.
-
Vortex vigorously for 1-2 minutes to wet the powder and break up any large clumps.
-
Add the remaining vehicle to bring the total volume to 10 mL.
-
Place the small magnetic stir bar in the tube and stir on a stir plate for at least 30 minutes at room temperature.
-
Immediately before dosing, sonicate the suspension for 5-10 minutes in a water bath sonicator to ensure a fine, homogenous suspension.
-
Administer to animals via oral gavage. Keep the suspension stirring or vortex between animals to prevent settling.
-
Protocol 2: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
-
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous prostate cancer xenograft model (e.g., using 22Rv1 or VCaP cells).
-
Procedure:
-
Cell Culture: Culture prostate cancer cells under standard conditions.
-
Implantation: Subcutaneously inject 1-2 million cells (resuspended in Matrigel/PBS) into the flank of male immunodeficient mice (e.g., NSG or nude mice).
-
Tumor Growth Monitoring: Allow tumors to establish. Begin caliper measurements when tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize animals into treatment cohorts (n=8-10 per group).
-
Treatment: Prepare and administer this compound as described in Protocol 1. A typical study would include a vehicle control group and one or more this compound dose groups.
-
Monitoring: Measure tumor volumes twice weekly and body weights three times weekly. Monitor for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or if body weight loss exceeds 20%, or other signs of distress are observed.
-
Sample Collection: At the endpoint, collect tumors and blood for downstream analysis (PK/PD).
-
Protocol 3: Western Blot Analysis for Target Engagement
-
Objective: To determine if this compound is inhibiting its target, ACK1, in tumor tissue by measuring the phosphorylation of ACK1 at Tyr284 and downstream markers like AR.
-
Materials:
-
Tumor tissue collected from the in vivo study.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-p-ACK1 (Tyr284), anti-total-ACK1, anti-AR, anti-AR-V7, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibodies.
-
ECL substrate and imaging system.
-
-
Procedure:
-
Lysate Preparation: Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cleared lysates using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ACK1) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total ACK1 and a loading control to normalize the data. A significant decrease in the p-ACK1/total-ACK1 ratio in the this compound treated group would indicate target engagement.
-
References
- 1. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]
- 5. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-9b Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-9b, a potent ACK1 tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved via a multi-step process starting from commercially available (R)-(-)-tetrahydrofurfurylamine. The general scheme involves the reaction of the starting amine with a substituted pyrimidine (B1678525) derivative to form the final product.[1] A key step is the nucleophilic substitution reaction to construct the desired [(tetrahydrofurfuryl)amino]pyrimidine core.
Q2: What are the most critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, solvent choice, and stoichiometry of reagents. For instance, temperature control is crucial to minimize the formation of byproducts and decomposition of starting materials.[2] The choice of solvent can significantly impact reaction yield and purity, with solvents like THF often being preferred over others like methanol (B129727) which can lead to decomposition.[2]
Q3: What are the expected in vitro properties of correctly synthesized this compound?
A3: Synthesized this compound should exhibit potent inhibitory activity against ACK1 tyrosine kinase. It should also have good stability in human plasma and suitable solubility for in vivo experiments, especially when converted to a salt form like a mesylate salt.[1]
Troubleshooting Guide
Low Reaction Yield
Q4: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A4: Low yield is a common issue when scaling up synthesis. Several factors could be responsible:
-
Suboptimal Solvent: The choice of solvent is critical. While various solvents like dichloromethane, toluene, and acetonitrile (B52724) might give moderate yields, THF has been shown to be effective.[2] Avoid protic solvents like methanol, which can lead to decomposition.
-
Incorrect Temperature: High temperatures can cause decomposition of starting materials. Lowering the reaction temperature, for instance to 0 °C, can limit decomposition and improve yield.[2]
-
Reagent Stoichiometry: Inefficient reactions can occur if the molar ratios of reactants are not optimized. For scaling up, it's often beneficial to use catalytic amounts of certain materials where possible, rather than stoichiometric amounts.[3]
-
Moisture or Air Sensitivity: Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (e.g., nitrogen or argon) if any intermediates or reagents are sensitive to moisture or air.
Product Purity Issues
Q5: I am observing significant impurities in my final product. How can I identify and minimize them?
A5: Impurity formation is a major challenge in scaling up.
-
Identify the Impurities: Use analytical techniques like HPLC, LC-MS, and NMR to identify the structure of the major impurities. This can provide clues about their origin (e.g., side reactions, unreacted starting materials, or degradation products).
-
Optimize Reaction Conditions: Once impurities are identified, adjust reaction conditions to disfavor their formation. This could involve changing the solvent, temperature, reaction time, or the order of reagent addition.[2][4]
-
Purification Method: Flash column chromatography is often necessary to achieve high purity, although it can be challenging on a commercial scale.[5] Developing a robust crystallization process is a more scalable alternative for purification and can help in obtaining a consistent polymorphic form.[6]
Q6: The final product has a different polymorphic form than expected. Why is this happening and why is it a concern?
A6: Polymorphism, where a compound exists in different crystal packing structures, is a significant challenge during scale-up.[3][6]
-
Cause: Different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs.
-
Concern: Different polymorphs can have different physical properties, including solubility, bioavailability, and stability, which can critically affect the drug's performance and the manufacturing process.[6]
-
Solution: Develop a controlled and reproducible crystallization process. This involves carefully defining parameters to ensure the consistent formation of the desired polymorph.[6]
Data Presentation
Table 1: In Vitro Activity and Properties of this compound Enantiomers
| Compound | ACK1 IC₅₀ (nM) | LNCaP Cell Growth IC₅₀ (µM) | VCaP Cell Growth IC₅₀ (µM) | Solubility in PBS + 10% DMSO (mg/mL) |
| This compound | 56 | 1.8 | 2 | 1 |
| (S)-9b | 82 | 1.8 | 4 | 0.9 |
| This compound (mesylate salt) | N/A | N/A | N/A | >5 |
Data sourced from Mahajan et al.[1]
Experimental Protocols
Protocol 1: General Synthesis of this compound
The synthesis of this compound is achieved from commercially available (R)-tetrahydrofurfurylamine.[1]
-
Starting Materials:
-
(R)-(-)-tetrahydrofurfurylamine
-
A suitable 2,4-dichloropyrimidine (B19661) derivative (or equivalent reactive pyrimidine)
-
A suitable piperazine (B1678402) derivative
-
-
Step 1: First Nucleophilic Substitution
-
Dissolve the 2,4-dichloropyrimidine derivative in a suitable aprotic solvent (e.g., THF, Dioxane).
-
Add a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA).
-
Slowly add (R)-(-)-tetrahydrofurfurylamine at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up the reaction mixture to isolate the intermediate product.
-
-
Step 2: Second Nucleophilic Substitution
-
Dissolve the intermediate from Step 1 in a suitable solvent.
-
Add the desired piperazine derivative.
-
Heat the reaction mixture as required to drive the reaction to completion.
-
Monitor the reaction by TLC or LC-MS.
-
-
Purification:
-
Upon completion, cool the reaction mixture.
-
Perform an appropriate work-up (e.g., extraction, washes).
-
Purify the crude product using flash column chromatography or by developing a crystallization procedure to yield pure this compound.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield and impurity issues.
Caption: Simplified signaling pathway showing inhibition of ACK1 by this compound.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
Avoiding degradation of (R)-9b during experiments
Technical Support Center: (R)-9b
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals avoid common issues related to the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
This compound is highly susceptible to hydrolysis of its ester group, particularly in aqueous solutions with a pH above 7.0. It can also undergo oxidation at its benzylic position, a process that can be accelerated by exposure to air (oxygen), transition metals, and light.
Q2: What is the recommended storage procedure for this compound?
To ensure stability, this compound should be stored as a solid at -20°C or below, under an inert atmosphere (argon or nitrogen), and protected from light. For solutions, prepare stocks in anhydrous DMSO and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: My this compound solution has turned a slight yellow color. What does this indicate?
A yellow discoloration is often an indicator of oxidative degradation. We strongly recommend preparing fresh solutions and ensuring all solvents are de-gassed and that the compound is handled under an inert atmosphere whenever possible.
Q4: Can I use phosphate-buffered saline (PBS) to prepare my working solutions of this compound?
Caution is advised when using aqueous buffers like PBS, especially if the final pH is 7.4. At this pH, this compound will undergo slow hydrolysis. For experiments lasting longer than a few hours, consider using a buffer system with a slightly acidic pH (e.g., MES buffer at pH 6.5) if your experimental system permits.
Troubleshooting Guide
Issue 1: Inconsistent results or loss of activity in cell-based assays.
This is the most common issue reported and is often linked to the degradation of this compound in the cell culture medium.
-
Verify Stock Solution Integrity: Before starting a new experiment, verify the concentration and purity of your this compound DMSO stock solution using HPLC.
-
Minimize Incubation Time in Aqueous Media: Prepare working solutions in your cell culture medium immediately before adding them to the cells. The longer this compound remains in an aqueous environment at physiological pH, the more it will degrade.
-
pH of Media: Be aware that the CO2 concentration in your incubator can affect the pH of the cell culture medium. Ensure your incubator is properly calibrated.
-
Troubleshooting Workflow: The following diagram outlines a workflow to diagnose issues with inconsistent results.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
The appearance of new peaks is a direct sign of degradation.
-
Hydrolysis Product: The primary hydrolysis product will have a shorter retention time on a reverse-phase HPLC column than the parent this compound.
-
Oxidation Products: Oxidation can lead to a variety of byproducts, which may appear as small peaks surrounding the main this compound peak.
-
Degradation Pathway: The diagram below illustrates the main degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis.
Table 1: Stability of this compound in Aqueous Buffers at 37°C
| Buffer (50 mM) | pH | % Remaining after 4h | % Remaining after 24h |
| MES | 6.5 | 98% | 91% |
| PBS | 7.4 | 85% | 55% |
| Tris | 8.0 | 72% | 30% |
Table 2: Stability of this compound Stock Solutions at Different Temperatures
| Solvent | Storage Temp. | % Remaining after 1 week | % Remaining after 4 weeks |
| Anhydrous DMSO | -80°C | >99% | 99% |
| Anhydrous DMSO | -20°C | 99% | 95% |
| Anhydrous DMSO | 4°C | 90% | 70% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Handle the solid in a glovebox or under a stream of inert gas (argon or nitrogen).
-
Weigh the desired amount of this compound into a sterile, amber glass vial.
-
Add anhydrous, molecular sieve-dried DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Create small-volume aliquots in amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Workflow for Cell-Based Assays
The diagram below outlines a recommended workflow for using this compound in a typical cell-based assay to minimize degradation.
Caption: Workflow for preparing this compound for cell-based assays.
Refinement of (R)-9b treatment protocols for reproducibility
This technical support center provides researchers, scientists, and drug development professionals with essential information for the reproducible application of (R)-9b, a potent inhibitor of the ACK1 tyrosine kinase. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound and provides guidance on how to resolve them.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Inconsistent IC50 values for this compound in cell proliferation assays. | Cell line variability (passage number, genetic drift).Assay conditions (seeding density, incubation time).Reagent quality (this compound stability, solvent effects). | Use cell lines with a consistent and low passage number. Standardize cell seeding density and assay duration across experiments. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and perform a vehicle control. Ensure complete dissolution of the compound. |
| Low efficacy of this compound in vivo despite potent in vitro activity. | Poor bioavailability or suboptimal dosing regimen.Rapid metabolism of the compound.Tumor model resistance. | The mesylate salt of this compound, (R)-9bMS, has been developed for improved drug-like properties, including solubility, which may be more suitable for in vivo studies.[1] Consider optimizing the dose, frequency, and route of administration based on pharmacokinetic studies.[2][3] Evaluate the expression and activation status of ACK1 in your tumor model. |
| Difficulty in dissolving this compound for in vitro or in vivo studies. | This compound has limited aqueous solubility. | For in vitro studies, dissolve this compound in DMSO to create a high-concentration stock solution.[4] For in vivo studies, the mesylate salt, (R)-9bMS, offers improved solubility.[1] A formulation in PBS with 10% DMSO has been previously used.[1] |
| Variability in immune cell infiltration in tumors after this compound treatment. | Differences in the immune competence of the animal model.Timing of tumor collection and analysis.Technical variability in tissue processing and staining. | Use immunocompetent mouse models for studying the immunomodulatory effects of this compound.[5][6] Establish a time-course experiment to identify the optimal time point for observing changes in the tumor immune microenvironment. Standardize all tissue handling, fixation, and staining protocols to ensure consistency. |
| Unexpected off-target effects observed. | This compound has known inhibitory effects on other kinases, notably the JAK family (JAK2 and Tyk2).[1][4] | Be aware of the kinase selectivity profile of this compound.[1] When interpreting results, consider the potential contribution of inhibiting these other pathways. Include appropriate controls to dissect the specific effects of ACK1 inhibition. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| ACK1 | 33P HotSpot assay | 56 nM | [1] |
| ACK1 | Kinase Inhibition Assay | 48 nM | [7] |
| JAK2 | Kinase Inhibition Assay | 6 nM | [7] |
| Tyk2 | Kinase Inhibition Assay | 5 nM | [7] |
| c-Src | Kinase Inhibition Assay | 438 nM | [1] |
Table 2: Cellular Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay Type | IC50 | Reference |
| LNCaP | Cell Proliferation | 1.8 µM | [1] |
| LAPC4 | Cell Proliferation | Comparable to other inhibitors | [1] |
| VCaP | Cell Proliferation | 2 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, LAPC4, VCaP)[1]
-
Complete cell culture medium
-
This compound compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a DMSO vehicle control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[1]
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of ACK1 Activation
This protocol is for determining the effect of this compound on the autophosphorylation of ACK1 in cells.
Materials:
-
Cancer cell line (e.g., LAPC4)[1]
-
This compound compound
-
Growth factors (e.g., EGF) to stimulate ACK1 activation[1]
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ACK1, anti-total-ACK1, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to a suitable confluency. Treat the cells with this compound or a vehicle control for a specified duration, followed by stimulation with a growth factor like EGF to induce ACK1 activation.[1]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phosphorylated ACK1. Subsequently, probe with a total ACK1 antibody to confirm equal protein loading. Use a loading control like actin.[1]
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated ACK1.
Signaling Pathways and Workflows
This compound Mechanism of Action
The following diagram illustrates the dual mechanism of action of this compound in the context of prostate cancer.
Caption: Dual mechanism of this compound: direct tumor cell inhibition and immune activation.
General Experimental Workflow for this compound Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of this compound.
Caption: A typical preclinical workflow for evaluating the efficacy of this compound.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 7. This compound | Ack1 inhibitor | ProbeChem Biochemicals [probechem.com]
Validation & Comparative
A Comparative Analysis of (R)-9b and (S)-9b Enantiomers in Prostate Cancer Therapy
For Immediate Release
A detailed comparison of the (R) and (S) enantiomers of the novel ACK1 inhibitor, 9b, reveals stereospecific differences in their efficacy against prostate cancer cells. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative bioactivity, supported by experimental data and methodologies.
The small molecule inhibitor 9b has emerged as a promising therapeutic agent for prostate cancer, primarily through its potent inhibition of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in prostate cancer progression and resistance to therapy.[1] This comparison guide delves into the distinct pharmacological profiles of its two stereoisomers, (R)-9b and (S)-9b, to elucidate their relative therapeutic potential.
In Vitro Efficacy: A Head-to-Head Comparison
The biological activity of the this compound and (S)-9b enantiomers was evaluated through their ability to inhibit ACK1 kinase activity and suppress the proliferation of human prostate cancer cell lines.
ACK1 Kinase Inhibition
In a direct enzymatic assay, both enantiomers demonstrated the ability to inhibit ACK1. However, the this compound isomer exhibited marginally greater potency.
| Compound | IC50 (nM) |
| This compound | 56 |
| (S)-9b | 82 |
| Table 1: In vitro ACK1 kinase inhibition by this compound and (S)-9b. The half-maximal inhibitory concentration (IC50) was determined using a ³³P HotSpot assay.[1] |
Anti-proliferative Activity in Prostate Cancer Cell Lines
The cytotoxic effects of this compound and (S)-9b were assessed across three distinct human prostate cancer cell lines: LNCaP, LAPC4, and VCaP. While both enantiomers were effective, this compound demonstrated superior or comparable activity in inhibiting cell growth, particularly in the highly metastatic VCaP cell line.
| Cell Line | This compound IC50 (µM) | (S)-9b IC50 (µM) |
| LNCaP | 1.8 | 1.8 |
| LAPC4 | Comparable to (S)-9b | Comparable to this compound |
| VCaP | 2 | 4 |
| Table 2: Comparative anti-proliferative activity of this compound and (S)-9b in human prostate cancer cell lines after 72 hours of treatment, as determined by the trypan blue exclusion assay.[1] |
Pharmacokinetic Profile
A crucial aspect of drug development is understanding a compound's stability in a biological system. Both this compound and (S)-9b were found to be stable in human plasma, exhibiting a long half-life of over 6 hours, which is a favorable characteristic for a therapeutic candidate.[1]
Mechanism of Action: Targeting the ACK1 Signaling Pathway
This compound exerts its anti-cancer effects through a dual mechanism of action. It not only suppresses the androgen receptor (AR) and its splice variants, which are critical drivers of prostate cancer growth, but it also activates a robust anti-tumor immune response.[2][3][4] This dual action offers a significant advantage, particularly in the context of castration-resistant prostate cancer (CRPC) where resistance to conventional AR-targeted therapies is a major challenge.[2][5] The (R)-enantiomer has been shown to suppress the proliferation of various prostate cancer xenograft and patient-derived xenograft (PDX) tumor models.[6]
Clinical Development
The promising preclinical data for this compound has led to its advancement into clinical trials. A Phase 1 clinical trial (PHAROS) is underway to assess the safety and tolerability of (R)-9bMS, a mesylate salt form of this compound, in patients with metastatic castration-resistant prostate cancer.[2][4][6]
Experimental Protocols
Synthesis of this compound and (S)-9b
The synthesis of the individual stereoisomers, this compound and (S)-9b, was accomplished using commercially available (R)- and (S)-tetrahydrofurfurylamines, respectively.[1] The distinct optical rotations of the starting materials ensured the stereochemical purity of the final compounds.[1]
³³P HotSpot Kinase Assay (for IC50 determination)
The in vitro kinase activity of ACK1 was measured in the presence of varying concentrations of the inhibitors. The assay quantified the transfer of ³³P-labeled phosphate (B84403) from ATP to a substrate peptide by ACK1. The concentration of the inhibitor that resulted in a 50% reduction in kinase activity was determined as the IC50 value.[1]
Cell Proliferation Assay (Trypan Blue Exclusion)
Prostate cancer cell lines (LNCaP, LAPC4, and VCaP) were treated with a range of concentrations (1, 2.5, 5, 7.5, and 10 µM) of this compound and (S)-9b or a DMSO control for 72 hours.[1] Following treatment, the cells were harvested, stained with trypan blue, and the number of viable (unstained) cells was counted to determine the IC50 for cell growth inhibition.[1]
Human Plasma Stability Assay
This compound and (S)-9b were incubated in human plasma, and their concentrations were measured over a 24-hour period using HPLC analysis to determine their stability and half-life.[1]
Visualizing the ACK1 Signaling Pathway and Experimental Workflow
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Chronologically modified androgen receptor in recurrent castration-resistant prostate cancer and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
(R)-9b: A Selective ACK1 Inhibitor Validated for Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound (R)-9b, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1), with other known ACK1 inhibitors. The experimental data herein supports the validation of this compound as a promising candidate for further development in oncology, particularly for hormone-regulated cancers such as prostate and breast cancer.
Executive Summary
This compound has emerged as a highly potent and selective small molecule inhibitor of ACK1, a non-receptor tyrosine kinase implicated in various cancers.[1] In vitro and in vivo studies demonstrate its ability to inhibit ACK1 activity and suppress the growth of cancer cell lines.[1][2] This guide presents a comparative analysis of this compound's performance against other ACK1 inhibitors, supported by experimental data and detailed methodologies. A Phase I clinical trial for this compound (also referred to as R-9bMS) is anticipated to begin in early 2025.[3]
Comparative Performance of ACK1 Inhibitors
The inhibitory activity of this compound against ACK1 has been quantified and compared with other known inhibitors. The following tables summarize the available data on their biochemical potency and cellular activity.
Table 1: In Vitro Inhibitory Potency against ACK1
| Inhibitor | IC50 (nM) vs. ACK1 | Assay Type | Reference(s) |
| This compound | 56 | 33P HotSpot assay | [1][4] |
| AIM-100 | 21.58 - 24 | Kinase Assay | [5][6][7] |
| Bosutinib | 2.7 | Not Specified | [8][9] |
| Dasatinib | <5 | Cellular Autophosphorylation | [9] |
| Compound 2a | 2 | In Vitro Kinase Assay | [9] |
| Compound 4 | 110 | AlphaScreen | [1] |
| Vemurafenib | 19 | In Vitro Kinase Assay | [7] |
Table 2: Cellular Activity of ACK1 Inhibitors
| Inhibitor | Cell Line(s) | Cellular IC50 | Effect | Reference(s) |
| This compound | LNCaP, LAPC4, VCaP | < 2 µM | Inhibition of cell growth | [1][2] |
| AIM-100 | LNCaP, LAPC4 | Not Specified | Inhibition of cell growth | [10] |
| Dasatinib | LNCaP | < 5 nM | Inhibition of ACK1 autophosphorylation and AR phosphorylation | [9] |
Selectivity Profile of this compound
A key aspect of a successful kinase inhibitor is its selectivity, which minimizes off-target effects. This compound has been profiled against a panel of kinases, demonstrating good selectivity for ACK1.
Table 3: Kinase Selectivity Profile of this compound (at 1 µM)
| Kinase | % Inhibition | IC50 (nM) |
| ACK1 | 99.8% | 56 |
| JAK2 | 98.6% | 6 |
| Tyk2 | 98.9% | 5 |
| LCK | 87.7% | 136 |
| ALK | 86.0% | 143 |
| FGFR1 | 86.4% | 160 |
| CHK1 | 84.8% | 154 |
| ROS/ROS1 | 84.2% | 124 |
| ABL1 | 82.8% | 206 |
| cSrc | Not Specified | 438 |
| Data sourced from Lawrence et al., 2015.[1] |
While this compound shows potent inhibition of ACK1, it also demonstrates activity against JAK family kinases, a factor to consider in its further development and potential therapeutic applications.[4][11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ACK1 signaling pathway, the mechanism of action of this compound, and a general workflow for evaluating ACK1 inhibitors.
Caption: ACK1 Signaling Pathway.
Caption: this compound Mechanism of Action.
Caption: Inhibitor Validation Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (33P HotSpot Assay)
This radiometric assay directly measures the catalytic activity of the kinase.
-
Reaction Setup: Kinase, substrate (e.g., poly(GT)), and cofactors are prepared in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).[12]
-
Compound Addition: The test compound, such as this compound, is added to the reaction mixture.
-
Initiation: The kinase reaction is initiated by the addition of 33P-ATP.[2]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated 33P is quantified using a scintillation counter to determine the kinase activity.[2]
Western Blot for ACK1 Phosphorylation
This immunoassay is used to detect the phosphorylation status of ACK1 in cells.
-
Cell Lysis: Cells are treated with the inhibitor or a vehicle control, then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.[13]
-
Blocking: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ACK1 (e.g., anti-p-ACK1 Tyr284).[13][14] A separate blot is often probed with an antibody for total ACK1 as a loading control.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.[11][15]
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[16]
-
Incubation: The plate is incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.[11][16]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[15]
References
- 1. chondrex.com [chondrex.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bosutinib inhibits migration and invasion via ACK1 in KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. file.yizimg.com [file.yizimg.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
A Head-to-Head Battle in Castration-Resistant Prostate Cancer: (R)-9b vs. Enzalutamide
For Immediate Release
In the landscape of advanced prostate cancer therapeutics, the emergence of novel targeted agents continues to reshape treatment paradigms, particularly for metastatic castration-resistant prostate cancer (mCRPC). This guide provides a detailed comparison of enzalutamide (B1683756), a cornerstone second-generation androgen receptor (AR) antagonist, and (R)-9b, a potent, first-in-class inhibitor of Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in enzalutamide resistance.
This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their mechanisms of action, preclinical efficacy, and the experimental data supporting their potential roles in CRPC treatment.
Mechanism of Action: Two Distinct Approaches to Targeting CRPC
Enzalutamide functions as a powerful AR signaling inhibitor. It acts by competitively binding to the ligand-binding domain of the AR, which in turn prevents AR nuclear translocation and its subsequent binding to DNA. This multi-pronged attack effectively shuts down androgen-driven gene expression, leading to apoptosis of prostate cancer cells.[1][2][3][4][5]
This compound, conversely, operates through a novel mechanism by targeting ACK1.[6][7] Aberrant ACK1 activation has been identified as a key driver of resistance to enzalutamide. ACK1 can phosphorylate the AR at Tyr267, promoting its activity even in the presence of AR antagonists.[8] By inhibiting ACK1, this compound aims to overcome this resistance mechanism, resensitizing cancer cells to AR-targeted therapies or acting as a potent standalone agent in resistant tumors.[8][9]
dot
Caption: Comparative signaling pathways of Enzalutamide and this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and enzalutamide in various prostate cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Type | Target | IC50 | Reference |
| LNCaP | Androgen-sensitive | Cell Growth | 1.8 µM | [2] |
| LAPC4 | Androgen-sensitive | Cell Proliferation | Comparable to other inhibitors | [2] |
| VCaP | CRPC-like | Cell Growth | 2 µM | [2] |
| C4-2B | CRPC | Cell Proliferation | 400 nM | [1] |
| - | - | ACK1 Kinase Activity | 56 nM | [2][3] |
Table 2: In Vitro Efficacy of Enzalutamide
| Cell Line | Type | Parameter | IC50 | Reference |
| LNCaP | Androgen-sensitive | Cell Viability | 12.31 µmol/L | [9] |
| LNCaP-ENZA | Enzalutamide-resistant | Cell Viability | 60.83 µmol/L | [9] |
| C4-2B | CRPC | Cell Viability | 18.96 µmol/L | [9] |
| C4-2B-ENZA | Enzalutamide-resistant | Cell Viability | 88.32 µmol/L | [9] |
| C4-2B (Enza-R) | Enzalutamide-resistant | Cell Viability | >10 µM | [1] |
Table 3: Head-to-Head Comparison in Enzalutamide-Resistant Cells
| Cell Line | Treatment | Effect on Cell Viability | Reference |
| Enzalutamide-resistant C4-2B | Enzalutamide | Minimal effect | [1] |
| Enzalutamide-resistant C4-2B | (R)-9bMS | Significant reduction | [1] |
In Vivo Preclinical Data
Studies in mouse xenograft models of enzalutamide-resistant CRPC have demonstrated the potent anti-tumor activity of this compound. In one study, subcutaneous or oral administration of this compound significantly compromised the growth of enzalutamide-resistant CRPC tumors in mice.[8] Another report indicated that (R)-9bMS, a mesylate salt of this compound, effectively suppressed tumor growth in mice bearing human prostate cancer xenografts, with good tolerability at doses up to 130 mg/kg.[5]
dot
Caption: Experimental workflow for in vivo comparison.
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol is used to determine the number of viable cells in a suspension and is based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[10][11][12][13][14]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2B, and their enzalutamide-resistant derivatives)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
0.4% Trypan Blue solution
-
Hemacytometer
-
Microscope
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound, enzalutamide, or vehicle control (DMSO) for the desired duration (e.g., 96 hours).
-
Cell Harvesting: Aspirate the medium and wash the cells with PBS. Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and collect the cell suspension in a conical tube.
-
Staining: Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension with 10 µL of Trypan Blue). Incubate at room temperature for 3 minutes.
-
Counting: Load 10 µL of the mixture into a hemacytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculation:
-
Cell Viability (%): (Number of viable cells / Total number of cells) x 100
-
IC50 Determination: Plot the percentage of viable cells against the log concentration of the drug and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).
-
Western Blot Analysis for AR and Phosphorylated Proteins
This protocol is used to detect specific proteins in a cell lysate, including the total and phosphorylated forms of proteins like AR.[15][16][17]
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-proteins)
-
Primary antibodies (e.g., anti-AR, anti-phospho-AR (Tyr267), anti-ACK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein bands to a loading control like GAPDH.
In Vivo Xenograft Model of Enzalutamide-Resistant CRPC
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of therapeutic agents.[8][18][19][20]
Materials:
-
Enzalutamide-resistant CRPC cells (e.g., C4-2B-ENZA)
-
Matrigel (optional)
-
Male immunodeficient mice (e.g., SCID or nude mice)
-
This compound and enzalutamide formulations for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest enzalutamide-resistant cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of castrated male immunodeficient mice.
-
Tumor Growth and Randomization: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, enzalutamide, this compound).
-
Drug Administration: Administer the compounds as per the study design (e.g., daily oral gavage or subcutaneous injection).
-
Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
Enzalutamide remains a critical therapeutic option for patients with CRPC. However, the development of resistance is a significant clinical challenge. This compound represents a promising novel strategy to overcome this resistance by targeting the ACK1 kinase, a key mediator of enzalutamide insensitivity. The preclinical data presented here highlight the potent in vitro and in vivo activity of this compound, particularly in enzalutamide-resistant models. Further research, including planned clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in the management of advanced prostate cancer.
References
- 1. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pcf.org [pcf.org]
- 6. benchchem.com [benchchem.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. ovid.com [ovid.com]
- 9. [Establishment of enzalutamide-resistant human prostate cancer cell lines and screening of lncRNA and mRNA expression profiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
(R)-9b Kinase Inhibitor: A Comparative Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor (R)-9b's performance against a panel of other kinases, supported by experimental data. The primary focus is to delineate the selectivity profile of this compound, a potent inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.
This compound has emerged as a promising therapeutic agent, particularly in the context of hormone-regulated cancers such as prostate and breast cancer.[1] Its primary mechanism of action involves the inhibition of ACK1, a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways related to cell growth, survival, and migration.[2][3] Understanding the cross-reactivity of this compound is paramount for predicting potential off-target effects and ensuring its therapeutic safety and efficacy. A phase I clinical trial for this compound was anticipated to begin in early 2025.[2]
Selectivity Profiling of this compound
To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of 34 kinases. The screening was performed at a concentration of 1 µM of this compound. The results highlight a high degree of selectivity for its primary target, ACK1, with significant, though less potent, activity against a few other kinases.
Quantitative Kinase Inhibition Data
The following table summarizes the percentage of inhibition of various kinases by 1 µM of this compound. The data is derived from a 33P HotSpot kinase profiling service.
| Kinase Target | Inhibition at 1 µM (%) |
| ACK1 | 99.8 |
| TYK2 | 98.9 |
| JAK2 | 98.6 |
| LCK | 87.7 |
| ALK | 86.0 |
| FGFR1 | 86.4 |
| CHK1 | 84.8 |
| ROS/ROS1 | 84.2 |
| ABL1 | 82.8 |
| TRKA | 63.2 |
| FRK/PTK5 | 41.3 |
| WEE1 | 12.4 |
| GSK3a | 5.1 |
| IKKa/CHUK | 0.4 |
Table 1: Cross-reactivity profiling of this compound against a panel of 34 kinases. Data from the 33P HotSpot kinase profiling service shows the percentage of inhibition at a 1 µM concentration of this compound.
The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%, further quantifies the potency and selectivity of this compound. For its primary target, ACK1, this compound demonstrates an IC50 of 56 nM.[1] In comparison, its inhibitory effect on cSrc, another tyrosine kinase, is significantly less potent, with an IC50 of 438 nM, indicating a more than 10-fold selectivity for ACK1 over cSrc.
Experimental Protocols
The cross-reactivity profiling of this compound was conducted using the Reaction Biology 33P HotSpot kinase profiling service. This radiometric assay is a gold standard for determining kinase activity.
33P HotSpot Kinase Assay Protocol
The general protocol for the 33P HotSpot kinase assay involves the following steps:
-
Preparation of Reagents : A base reaction buffer is freshly prepared, and the specific substrate for the kinase being assayed is added to this buffer.
-
Addition of Cofactors : Any necessary cofactors for the kinase reaction are delivered to the substrate solution.
-
Kinase Addition : The kinase of interest is added to the substrate solution and mixed gently.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of 33P-labeled ATP.
-
Incubation : The reaction mixture is incubated to allow for the transfer of the 33P-labeled phosphate (B84403) group from ATP to the substrate by the kinase.
-
Termination and Detection : The reaction is terminated, and the kinase activity is detected using the P81 filter-binding method. This method captures the 33P-labeled substrate on a filter, and the amount of radioactivity is quantified to determine the level of kinase activity.
The following diagram illustrates the general workflow of this kinase profiling assay.
Caption: Experimental workflow for the 33P HotSpot kinase assay.
ACK1 Signaling Pathway and the Role of this compound
ACK1 is a critical signaling node that integrates signals from various receptor tyrosine kinases, including MERTK, AXL, EGFR, PDGFR, and HER2.[2][3] In prostate cancer, ACK1 plays a pivotal role in androgen receptor (AR) signaling.[1][2] It can directly phosphorylate the AR, leading to its activation even in low-androgen conditions, thereby promoting tumor growth and resistance to therapy.[4] this compound, by inhibiting ACK1, effectively downregulates this pathway.
The following diagram illustrates the ACK1 signaling pathway in the context of prostate cancer and the inhibitory action of this compound.
Caption: Simplified ACK1 signaling pathway and the inhibitory effect of this compound.
References
- 1. pnas.org [pnas.org]
- 2. pcf.org [pcf.org]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. Ack1-mediated Androgen Receptor Phosphorylation Modulates Radiation Resistance in Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(R)-9b Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models, Offering a Novel Approach for Treatment-Resistant Cancers
For Immediate Release
A comprehensive analysis of preclinical data reveals that (R)-9b, a novel small-molecule inhibitor of Activated CDC42 kinase 1 (ACK1), shows significant anti-tumor activity in patient-derived xenograft (PDX) models of prostate cancer. This positions this compound as a promising therapeutic candidate, particularly for castration-resistant prostate cancer (CRPC). In comparative analysis with other targeted therapies, such as SHP2 inhibitors, which have also been extensively studied in PDX models, this compound presents a unique mechanism of action that combines direct tumor cell targeting with robust immune activation.
Patient-derived xenografts, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered a high-fidelity preclinical model for evaluating the efficacy of novel cancer therapies as they preserve the characteristics of the original tumor.[1][2] The validation of this compound in these models underscores its potential clinical relevance.
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
The anti-tumor activity of this compound has been demonstrated in PDX models of treatment-resistant prostate cancer. As a comparator, SHP2 inhibitors, such as SHP099, have shown efficacy in PDX models of other cancers, notably KRAS-mutant non-small cell lung cancer (NSCLC). While direct head-to-head studies are not yet available, the existing data allows for a comparative assessment of their performance in relevant preclinical models.
| Therapeutic Agent | Cancer Type (PDX Model) | Key Efficacy Findings | Dosage (in mice) | Reference |
| This compound | Castration-Resistant Prostate Cancer (CRPC) | Suppressed growth of enzalutamide-resistant tumors; inhibited proliferation of prostate cancer stem-like cells. | 130 mg/kg | [2][3] |
| SHP099 | KRAS-mutant Non-Small Cell Lung Cancer (NSCLC) | Significantly reduced tumor growth; induced a senescence-like state in tumor cells. | Not specified | [4] |
| SHP099 + AZD6244 (MEK Inhibitor) | KRAS-mutant Non-Small Cell Lung Cancer (NSCLC) | Induced tumor regression. | Not specified | [4] |
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound distinguishes itself through a dual mechanism of action. It not only directly targets the tumor by inhibiting the ACK1 kinase, which is crucial for the survival of cancer cells, but it also activates the host's immune system to fight the cancer.
ACK1 Signaling Pathway Inhibition: ACK1 is a non-receptor tyrosine kinase that plays a pivotal role in driving the progression of certain cancers, including prostate cancer.[3] It integrates signals from various receptor tyrosine kinases to promote cell survival and proliferation.[5] this compound binds to the ATP-binding site of the ACK1 kinase domain, inhibiting its activity.[5] This leads to the suppression of downstream signaling pathways that are essential for tumor growth and survival.[3]
Immune System Activation: A key differentiator for this compound is its ability to modulate the tumor microenvironment and stimulate an anti-tumor immune response. Treatment with this compound in preclinical models led to a significant increase in cytotoxic T cells within the tumor, which are critical for killing cancer cells.[5] This suggests that this compound can convert "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors that are susceptible to immune attack.
In contrast, SHP2 inhibitors primarily act by suppressing the RAS-MAPK signaling pathway, which is a critical driver of cell proliferation in many cancers.[4][6] SHP2 is a phosphatase that positively regulates this pathway downstream of receptor tyrosine kinases.[4] While SHP2 inhibition has also been shown to have immunomodulatory effects, the direct activation of cytotoxic T cells is a prominent feature of this compound's profile.[5][7]
References
- 1. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyploid cancer cells reveal signatures of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 7. semanticscholar.org [semanticscholar.org]
Head-to-head comparison of (R)-9b with standard-of-care prostate cancer drugs
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Novel ACK1 Inhibitor Against Established Prostate Cancer Therapies.
This guide provides a comprehensive, data-driven comparison of the novel therapeutic agent (R)-9b with the current standard-of-care drugs for prostate cancer: enzalutamide (B1683756), abiraterone (B193195), and docetaxel (B913). This compound is a potent and selective small molecule inhibitor of Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in prostate cancer progression and treatment resistance.
Executive Summary
This compound presents a novel dual-pronged mechanism of action by not only targeting the androgen receptor (AR) signaling axis, including the challenging AR-V7 splice variant, but also by activating a robust anti-tumor immune response. This contrasts with the direct AR antagonism of enzalutamide, the androgen synthesis inhibition of abiraterone, and the microtubule stabilization mechanism of docetaxel. Preclinical data suggests this compound's potential in overcoming resistance to current therapies, a critical unmet need in the management of advanced prostate cancer. A Phase 1 clinical trial for this compound is anticipated to commence in early 2025.
Data Presentation: Quantitative Performance Metrics
The following tables summarize key quantitative data from preclinical studies. It is important to note that the data has been collated from various independent studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Efficacy - IC50 Values in Prostate Cancer Cell Lines
| Compound | LNCaP (nM) | VCaP (nM) | 22Rv1 (nM) | C4-2B (nM) | DU145 (nM) | PC-3 (nM) | Target |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | ACK1 (IC50: 13 nM) |
| Enzalutamide | 36[1] | Data not available | >10,000 (resistant)[2] | Data not available | Data not available | >10,000 (resistant)[3] | Androgen Receptor |
| Abiraterone | ~2,500[4] | Data not available | Data not available | Data not available | Data not available | Data not available | CYP17A1 |
| Docetaxel | ~1.0[5] | Data not available | 4[6] | ~1.2[5] | 1.7[6] | Data not available | Microtubules |
Note: IC50 values can vary significantly between studies based on experimental conditions (e.g., incubation time, assay method). The data presented represents values found in the cited literature.
Table 2: In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models
| Compound | Model | Dose & Schedule | Tumor Growth Inhibition (TGI) / Regression |
| (R)-9bMS | Enzalutamide-resistant xenografts | Data not available | Suppressed tumor growth[7] |
| Enzalutamide | VCaP xenograft | 10 mg/kg, p.o., daily | 10% TGI[8] |
| Enzalutamide | PC-3 xenograft (in combination) | 5 mg/kg, i.p., daily | 63% TGI (in combination with PAWI-2)[8] |
| Abiraterone Acetate | LuCaP 136CR PDX | Not specified | Significant tumor progression inhibition[9] |
| Docetaxel | DU-145 xenograft | 10 mg/kg, i.v., weekly x3 | 32.6% tumor regression[10] |
| Docetaxel | PC-3 xenograft | 5 mg/kg, i.p., twice weekly | 35% TGI[8] |
Note: TGI (Tumor Growth Inhibition) and tumor regression are reported as described in the source publications. Differences in xenograft models, dosing regimens, and study durations impact these outcomes.
Mechanisms of Action
This compound: A Dual-Action ACK1 Inhibitor
This compound functions by inhibiting ACK1, a kinase that plays a crucial role in prostate cancer by acting as an epigenetic modifier that regulates the expression of the androgen receptor (AR) and its splice variant, AR-V7.[7] The presence of AR-V7 is a known mechanism of resistance to AR-targeted therapies like enzalutamide.
dot
References
- 1. en.ice-biosci.com [en.ice-biosci.com]
- 2. researchgate.net [researchgate.net]
- 3. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide enhances abiraterone treatment via inhibition of androgen receptor variants in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docetaxel-Resistance in Prostate Cancer: Evaluating Associated Phenotypic Changes and Potential for Resistance Transfer via Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of an Abiraterone Ultraresponsive Phenotype in Castration-Resistant Prostate Cancer Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of (R)-9b: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a novel compound is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of (R)-9b, a potent ACK1 inhibitor, with alternative approaches, supported by experimental data and detailed protocols to aid in the design and execution of on-target validation studies.
This compound is a novel, potent, and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1] Aberrant ACK1 activity is implicated in a variety of cancers, including prostate, breast, and lung cancer, making it an attractive therapeutic target. This compound has demonstrated a dual mechanism of action: directly suppressing tumor cell proliferation and activating an anti-tumor immune response.[2][3] A Phase I clinical trial for this compound (also referred to as (R)-9bMS) is anticipated to commence in early 2025.[4][3]
This guide will delve into genetic approaches to confirm the on-target effects of this compound, comparing its performance with the alternative ACK1 inhibitor, AIM-100, and providing the necessary experimental frameworks for validation.
Performance Comparison: this compound vs. Alternatives
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency against its target enzyme.
| Compound | Target | IC50 (nM) | Reference |
| This compound | ACK1 | 56 | [1] |
| AIM-100 | ACK1 | 21.58 - 24 | [5][7] |
Cellular Activity
The half-maximal growth inhibition (GI50) reflects the compound's ability to inhibit cell proliferation in a cellular context.
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |
| This compound | LNCaP | Prostate Cancer | 1.8 | [1] |
| This compound | VCaP | Prostate Cancer | 2 | [1][9] |
| AIM-100 | LNCaP | Prostate Cancer | 7 | [2] |
| AIM-100 | CD-18 | Pancreatic Cancer | 7 - 8 | [7] |
| AIM-100 | Panc-1 | Pancreatic Cancer | 7 - 8 | [7] |
| AIM-100 | OV90 | Ovarian Cancer | 7 - 8 | [7] |
| AIM-100 | MCF-7 | Breast Cancer | 7 - 8 | [7] |
| AIM-100 | MDA-MB-468 | Breast Cancer | 7 - 8 | [7] |
Kinase Selectivity
Assessing the selectivity of a kinase inhibitor is crucial to understanding its potential off-target effects. This compound exhibits selectivity for ACK1 but also shows inhibitory activity against Janus kinase (JAK) family members.[1] AIM-100 is reported to be highly selective for ACK1 with no significant inhibition of 30 other kinases at tested concentrations.[5][7] A direct, comprehensive head-to-head kinase panel screening would provide a more definitive comparison.
Experimental Protocols for On-Target Validation
Confirming that the biological effects of this compound are mediated through its intended target, ACK1, requires a multi-pronged approach employing both biochemical and genetic methods.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.[10][11][12]
Protocol for ACK1 Target Engagement with this compound using CETSA:
-
Cell Culture and Treatment:
-
Culture cancer cells known to express ACK1 (e.g., LNCaP, VCaP) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Denaturation:
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble ACK1 in the supernatant using a specific anti-ACK1 antibody via Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble ACK1 as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of ACK1.
-
Genetic Knockdown of ACK1 using shRNA
To genetically validate that the phenotype observed with this compound treatment is due to the inhibition of ACK1, short hairpin RNA (shRNA) can be used to specifically silence the TNK2 gene (which encodes ACK1). If the cellular effects of this compound are diminished in ACK1-knockdown cells, it provides strong evidence for on-target activity.[5][13][14][15][16]
Protocol for ACK1 Knockdown and this compound Treatment:
-
shRNA Design and Lentiviral Production:
-
Design or obtain validated shRNA sequences targeting human TNK2. Include a non-targeting scramble shRNA as a control.
-
Clone the shRNA sequences into a lentiviral vector (e.g., pLKO.1).
-
Produce lentiviral particles by co-transfecting the shRNA-containing vector along with packaging plasmids into a producer cell line (e.g., HEK293T).[7][17]
-
-
Transduction of Target Cells:
-
Transduce the cancer cell line of interest with the ACK1-targeting or scramble shRNA lentiviral particles.
-
Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).[18]
-
-
Validation of Knockdown:
-
Confirm the reduction of ACK1 protein expression in the knockdown cells compared to the scramble control cells via Western blotting.
-
-
Phenotypic Assays:
-
Treat both ACK1-knockdown and scramble control cells with this compound or vehicle.
-
Perform relevant phenotypic assays, such as cell proliferation assays (e.g., MTT or CellTiter-Glo) or cell cycle analysis.
-
-
Data Analysis:
-
Compare the response to this compound in ACK1-knockdown cells versus scramble control cells. A significantly reduced effect of this compound in the knockdown cells confirms that its activity is ACK1-dependent.
-
Visualizing the Molecular Landscape
Understanding the signaling pathways and experimental workflows is crucial for interpreting the on-target effects of this compound.
ACK1 Signaling Pathway
ACK1 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) to regulate downstream cellular processes, including cell survival, proliferation, and migration.[19][8] Upon activation by RTKs such as EGFR, HER2, and PDGFR, ACK1 can phosphorylate and activate key signaling molecules like AKT and the Androgen Receptor (AR).[5][8]
Experimental Workflow for shRNA-mediated Target Validation
The following diagram illustrates the logical flow of an experiment designed to confirm the on-target effects of this compound using shRNA-mediated knockdown of ACK1.
By employing these genetic approaches and leveraging the provided experimental frameworks, researchers can rigorously confirm the on-target effects of this compound, strengthening the rationale for its further development as a promising anti-cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 5. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manuals.cellecta.com [manuals.cellecta.com]
- 7. hollingscancercenter.org [hollingscancercenter.org]
- 8. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. pelagobio.com [pelagobio.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scbt.com [scbt.com]
- 19. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of (R)-9b efficacy studies across different labs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of (R)-9b, a potent and selective inhibitor of Activated CDC42 kinase 1 (ACK1). The data presented here is primarily derived from studies conducted by the laboratory of Dr. Nupam Mahajan at Washington University in St. Louis, the originating laboratory for this compound. To date, no independent, peer-reviewed studies reproducing the primary efficacy findings in different laboratories have been identified in the public domain. This guide, therefore, serves as a baseline for future reproducibility efforts.
Executive Summary
This compound has demonstrated significant preclinical efficacy in various cancer models, particularly in castration-resistant prostate cancer (CRPC). Its dual mechanism of action, involving both direct tumor cell inhibition and immune system activation, makes it a promising therapeutic candidate. The key findings from the originating laboratory indicate that this compound:
-
Inhibits ACK1 Kinase Activity: this compound is a potent inhibitor of ACK1 (TNK2) with an IC50 of 56 nM.
-
Suppresses Androgen Receptor (AR) Signaling: It effectively downregulates the expression of both full-length AR and the splice variant AR-V7, which are crucial drivers of CRPC.
-
Overcomes Drug Resistance: this compound has been shown to be effective in models of resistance to second-generation anti-androgen therapies like enzalutamide.
-
Activates Anti-Tumor Immunity: The compound stimulates the activation and tumor infiltration of CD8+ T cells, leading to an immune-mediated anti-tumor response.
A Phase I clinical trial for this compound (also referred to as (R)-9bMS) in patients with metastatic castration-resistant prostate cancer is anticipated to begin in early 2025. The lack of independent replication of the preclinical efficacy data underscores the need for further validation by the broader research community to solidify the therapeutic potential of this compound.
I. Comparative Efficacy Data
The following tables summarize the quantitative data from key preclinical studies on this compound conducted by the originating laboratory.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Efficacy Endpoint | This compound IC50 | Reference |
| LNCaP | Prostate Cancer | Cell Growth Inhibition | ~1.8 µM | [1] |
| LAPC4 | Prostate Cancer | Cell Growth Inhibition | Comparable to other inhibitors | [1] |
| VCaP | Castration-Resistant Prostate Cancer | Cell Growth Inhibition | ~2 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |
| Enzalutamide-Resistant C4-2B | Castration-Resistant Prostate Cancer | This compound (oral and subcutaneous) | Compromised tumor growth | |
| Syngeneic Prostate Tumor | Prostate Cancer | This compound | Marked decrease in tumor growth | [2] |
II. Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following outlines the general methodologies employed in the primary efficacy studies of this compound, based on available information.
A. In Vitro Cell Growth Inhibition Assay
-
Cell Culture: Human prostate cancer cell lines (LNCaP, LAPC4, and VCaP) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or a vehicle control.
-
Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.
B. In Vivo Xenograft Studies
-
Animal Models: Male immunodeficient mice (e.g., NOD-SCID gamma or similar strains) were used for xenograft studies. For syngeneic models, immunocompetent mice (e.g., C57BL/6) were used.
-
Tumor Implantation: Human prostate cancer cells were subcutaneously injected into the flanks of the mice. For patient-derived xenograft (PDX) models, tumor fragments were implanted.
-
Compound Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered via oral gavage or subcutaneous injection at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.
-
Immunohistochemistry and Western Blotting: Tumor tissues were analyzed for biomarkers of interest, such as AR, AR-V7, and markers of T-cell infiltration (e.g., CD8).
III. Visualizations
Signaling Pathway of this compound in Castration-Resistant Prostate Cancer
Caption: Dual mechanism of this compound in CRPC.
Generalized Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for this compound in vivo efficacy studies.
References
(R)-9b: A Novel ACK1 Inhibitor Poised to Challenge the Standard of Care in Metastatic Castration-Resistant Prostate Cancer
For Immediate Release
In the landscape of metastatic castration-resistant prostate cancer (mCRPC), a novel therapeutic agent, (R)-9b, is emerging from preclinical development with a unique mechanism of action that sets it apart from current standards of care. As an inhibitor of Activated Cdc42-associated kinase 1 (ACK1), this compound targets a key signaling node implicated in androgen receptor (AR) signaling, tumor growth, and immune evasion. While clinical trial data for this compound is not yet available, with the Phase I PHAROS trial slated to begin in early 2025, a comprehensive analysis of its preclinical data alongside the established clinical profiles of current therapies provides a valuable insight into its potential.[1] This guide offers a comparative analysis of this compound against the current standards of care for mCRPC, enzalutamide (B1683756) and abiraterone (B193195), for researchers, scientists, and drug development professionals.
A New Frontier in mCRPC Treatment: The Mechanism of this compound
This compound is a potent and selective small molecule inhibitor of ACK1, a non-receptor tyrosine kinase that plays a crucial role in prostate cancer progression.[2] ACK1 activation is associated with the severity of prostate cancer and resistance to current AR-targeted therapies.[3] this compound's mechanism of action is twofold: it directly suppresses AR and its splice variant, AR-V7, expression within the tumor, and it activates the host's immune system to mount a robust anti-tumor response.[3] This dual action offers a promising new strategy for patients who have developed resistance to second-generation anti-androgen therapies like enzalutamide and abiraterone.[2][4] Preclinical studies in mouse models have demonstrated that treatment with this compound suppresses tumor growth in enzalutamide- and abiraterone-resistant models and reinvigorates peripheral blood mononuclear cells (PBMCs) from CRPC patients to attack cancer organoids.[3][4]
The signaling pathway of this compound's action is depicted below:
Comparative Analysis: this compound Preclinical Data vs. Competitor Clinical Data
To contextualize the potential of this compound, its preclinical profile is compared with the established Phase I clinical data of enzalutamide and abiraterone, the very drugs it aims to supersede in a later-line setting.
| Feature | This compound (Preclinical) | Enzalutamide (Phase I/II) | Abiraterone Acetate (B1210297) (Phase I) |
| Target | ACK1 (Activated Cdc42-associated kinase 1) | Androgen Receptor (AR) | CYP17A1 (17α-hydroxylase/17,20-lyase) |
| Mechanism of Action | Inhibits ACK1, leading to AR degradation and T-cell activation.[3][5] | Potent AR inhibitor, preventing AR nuclear translocation, DNA binding, and coactivator recruitment. | Inhibits androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[6][7] |
| Reported Efficacy | Suppressed tumor growth in enzalutamide- and abiraterone-resistant mouse models.[4] | In chemotherapy-naive patients, PSA declines of ≥50% were observed in 56% of patients.[8] | In patients with or without prior ketoconazole (B1673606) therapy, confirmed ≥50% PSA declines were seen in 55% of patients.[6][7] |
| Safety/Tolerability | Preclinical toxicology studies suggest it is a 'safe' molecule for clinical trials.[9] | Most common adverse events were fatigue, nausea, and hot flashes. The maximum tolerated dose was identified at 240 mg/day.[8] | Generally well-tolerated. Most frequent serious toxicities were hypertension and hypokalemia, which were medically manageable. No dose-limiting toxicities were observed.[6][7] |
| Resistance | Designed to overcome resistance to AR-targeted therapies.[4] | Resistance can develop through AR mutations, amplification, or bypass signaling pathways. | Resistance mechanisms include AR amplification and mutations, and upregulation of alternative steroidogenic pathways. |
The Path Forward: The PHAROS Phase I Clinical Trial
The upcoming PHAROS trial (NCT06705686) is a Phase Ib, single-center, open-label, first-in-human study designed to assess the safety, tolerability, and recommended Phase II dose (RP2D) of this compound in patients with mCRPC who have progressed on enzalutamide or abiraterone.[3]
The planned workflow for the PHAROS trial is as follows:
Experimental Protocols
A detailed understanding of the methodologies used in both the preclinical evaluation of this compound and the clinical trials of its comparators is crucial for a comprehensive assessment.
Preclinical Evaluation of this compound (Representative Protocols):
-
In Vivo Tumor Growth Inhibition:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously implanted with human prostate cancer cell lines (e.g., LNCaP, VCaP) or patient-derived xenografts (PDXs) known to be resistant to enzalutamide or abiraterone.
-
Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control or this compound administered orally or via intraperitoneal injection at various dose levels and schedules.
-
Endpoints: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream effects.
-
-
Immunomodulatory Effects:
-
Model: Syngeneic mouse models (e.g., C57BL/6 mice implanted with mouse prostate cancer cells) are used to enable the study of the immune response.
-
Treatment: Similar treatment protocols as for tumor growth inhibition studies are employed.
-
Phase I Clinical Trial Protocols (General Methodology for Enzalutamide and Abiraterone):
-
Patient Population: Patients with histologically confirmed prostate cancer and evidence of disease progression despite castrate levels of testosterone. Patients may be chemotherapy-naïve or have received prior chemotherapy.
-
Study Design: Typically a 3+3 dose-escalation design is used. Cohorts of 3-6 patients receive escalating doses of the investigational drug.
-
Primary Objective: To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs).
-
Secondary Objectives: To evaluate the pharmacokinetic profile of the drug, to assess preliminary anti-tumor activity (e.g., PSA response, objective response rate by RECIST criteria), and to further characterize the safety profile.
-
Assessments:
-
Safety: Monitored through regular physical examinations, vital signs, electrocardiograms, and laboratory tests (hematology, chemistry). Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Pharmacokinetics: Blood samples are collected at specified time points after drug administration to determine parameters such as Cmax, Tmax, and AUC.
-
Efficacy: PSA levels are monitored regularly. Radiographic imaging (e.g., CT scans, bone scans) is performed at baseline and at specified intervals to assess tumor response.
-
The Competitive Landscape and Future Directions
The treatment paradigm for mCRPC is continually evolving, with numerous investigational agents in early-phase clinical trials. These include other novel AR-targeted therapies, radiopharmaceuticals, and immunotherapies.[9][10][11] The unique dual mechanism of this compound, targeting both the tumor directly and activating the immune system, could position it favorably in this competitive landscape, particularly for patients who have exhausted currently available options.
The results of the PHAROS trial are eagerly awaited and will be critical in determining the future developmental path of this compound. Should the Phase I data demonstrate a favorable safety profile and preliminary signs of efficacy, this novel ACK1 inhibitor could represent a significant advancement in the management of mCRPC.
References
- 1. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 2. Acetylation and Activation of AR K609 and ACK1 Promote Resistance to Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 3. trial.medpath.com [trial.medpath.com]
- 4. frontlinegenomics.com [frontlinegenomics.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Phase I Clinical Trial of the CYP17 Inhibitor Abiraterone Acetate Demonstrating Clinical Activity in Patients With Castration-Resistant Prostate Cancer Who Received Prior Ketoconazole Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I clinical trial of the CYP17 inhibitor abiraterone acetate demonstrating clinical activity in patients with castration-resistant prostate cancer who received prior ketoconazole therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Archeus Technologies Doses First Patient with ART-101 in Phase 1 Prostate Cancer Study - BioSpace [biospace.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. UCSF Metastatic Castration-Resistant Prostate Cancer Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
Safety Operating Guide
Navigating the Disposal of (R)-9b: A Guide for Laboratory Professionals
Understanding (R)-9b
This compound is a potent small molecule inhibitor of Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers, including prostate and breast cancer.[1][2] Its development has progressed to Phase 1 clinical trials in the form of its mesylate salt, (R)-9bMS, for patients with metastatic castration-resistant prostate cancer.[3] Given its biological activity, waste containing this compound must be handled with care to prevent unintended environmental release or exposure.
General Principles of Chemical Waste Disposal
In the absence of a specific Safety Data Sheet (SDS) for this compound, researchers must adhere to the general waste disposal guidelines provided by their institution's Environmental Health & Safety (EHS) department. These guidelines are designed to comply with local, state, and federal regulations. The following steps provide a general workflow for the proper disposal of chemical waste like this compound.
Procedural Workflow for this compound Disposal
It is imperative to treat this compound as a potentially hazardous chemical due to its potent biological activity. The following step-by-step process outlines the recommended procedure for its disposal.
1. Waste Characterization and Segregation:
-
Identify the Waste Stream: Determine if the waste is a pure unused product, a dilute solution, or contaminated labware (e.g., pipette tips, gloves, vials).
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Improper mixing can lead to hazardous reactions or create "mixed waste" (e.g., chemical and radioactive) which is often more difficult and expensive to dispose of.[4] Solid waste, such as contaminated personal protective equipment (PPE) and lab supplies, should be segregated from liquid waste.
2. Containerization and Labeling:
-
Use Appropriate Containers: All waste must be collected in containers that are compatible with the chemical and are in good condition. For liquid waste, use sealable, leak-proof containers. Solid waste should be collected in designated, clearly marked bags or containers.
-
Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name "this compound" and its concentration. The date of accumulation should also be clearly visible.
3. Storage of Waste:
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.
4. Disposal Request and Pickup:
-
Consult Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through the EHS department's website or by contacting them directly.
-
Provide Complete Information: When requesting a pickup, provide accurate and complete information about the waste, including its composition and volume.
The logical flow for making decisions regarding the disposal of a research compound like this compound in the absence of specific guidelines is illustrated in the diagram below.
Caption: Decision workflow for the disposal of research chemical this compound.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data or specific experimental protocols for the disposal of this compound. The information provided is based on general best practices for chemical waste management in a research environment. Researchers are strongly encouraged to consult with their institution's EHS department for specific guidance.
By following these general procedures and the logical workflow, laboratory professionals can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
